Succinate dehydrogenase-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H13F6N3O |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
3-(difluoromethyl)-N-[2-[(Z)-1-fluoro-2-(3,4,5-trifluorophenyl)ethenyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H13F6N3O/c1-29-9-12(18(28-29)19(25)26)20(30)27-16-5-3-2-4-11(16)13(21)6-10-7-14(22)17(24)15(23)8-10/h2-9,19H,1H3,(H,27,30)/b13-6- |
InChI-Schlüssel |
ZJFYQYKNIVLBPU-MLPAPPSSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Succinate Dehydrogenase-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1) is a potent small-molecule inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. As the only enzyme complex that participates in both the Krebs (Tricarboxylic Acid) cycle and the mitochondrial electron transport chain (ETC), SDH represents a critical nexus for cellular metabolism and energy production.[1][2][3][4] Inhibition of this enzyme by SDH-IN-1 disrupts these fundamental pathways, leading to a cascade of downstream cellular events, including metabolic reprogramming, induction of a pseudohypoxic state, epigenetic alterations, and the generation of reactive oxygen species (ROS). This document provides an in-depth technical overview of the mechanism of action of SDH-IN-1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways involved.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate Dehydrogenase is a four-subunit enzyme complex (SDHA, SDHB, SDHC, SDHD) embedded in the inner mitochondrial membrane.[3][5][6] Its primary functions are to catalyze the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and to transfer the resulting electrons to the electron transport chain via ubiquinone (Coenzyme Q).[1][2][7]
SDH-IN-1 exerts its effect by directly inhibiting the enzymatic activity of SDH.[8] This inhibition blocks two coupled processes:
-
Krebs Cycle Disruption: The conversion of succinate to fumarate is halted, leading to a significant accumulation of intracellular succinate.[4][9]
-
Electron Transport Chain Disruption: The transfer of electrons from the FADH2 cofactor (on the SDHA subunit) through the iron-sulfur clusters (in SDHB) to the ubiquinone pool is blocked.[5][10] This impairs mitochondrial respiration and the cell's capacity for oxidative phosphorylation.
The accumulation of succinate is a key event that triggers major downstream signaling consequences.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical, Molecular, and Clinical Characterization of Succinate Dehydrogenase Subunit A Variants of Unknown Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 10. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
Succinate Dehydrogenase-IN-1: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Succinate (B1194679) dehydrogenase-IN-1, a novel inhibitor of succinate dehydrogenase (SDH). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed guide for researchers in the fields of biochemistry, mycology, and agrochemical development.
Discovery and Overview
Succinate dehydrogenase-IN-1, also identified as Compound 34 in its discovery publication, is a potent inhibitor of succinate dehydrogenase (SDH) with significant antifungal properties.[1] The discovery of this compound is part of a research effort focused on designing and synthesizing novel fluoroalkenyl-modified pyrazole (B372694) carboxamide derivatives as potential fungicides.[2][3] this compound emerged as a lead compound from this series, demonstrating superior activity against the plant pathogen Rhizoctonia solani when compared to commercial fungicides like fluxapyroxad (B1673505) and boscalid.[2]
Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that functions at the intersection of the citric acid cycle and the mitochondrial electron transport chain.[4] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[4] Due to its essential role in cellular respiration, SDH is a well-established target for the development of fungicides.[4]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays, yielding quantitative data on its inhibitory potency against its molecular target and its efficacy against several fungal species.
Table 1: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase
| Parameter | Value | Description |
| IC50 | 0.94 µM | The half-maximal inhibitory concentration against succinate dehydrogenase. |
| KD | 22.4 µM | The equilibrium dissociation constant, indicating the binding affinity to succinate dehydrogenase. |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | EC50 (µM) |
| Rhizoctonia solani | 0.04 |
| Sclerotinia sclerotiorum | 1.13 |
| Monilinia fructicola | 1.61 |
| Botrytis cinerea | 1.21 |
Data sourced from MedChemExpress and Chen Y, et al. (2024).[1][2]
Synthesis of this compound
The chemical name for this compound is N-(4-((1E,3E)-4-(2,4-dichlorophenyl)-2-fluorobuta-1,3-dien-1-yl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. The synthesis is a multi-step process involving the formation of the pyrazole carboxamide core followed by its coupling with the fluoroalkenyl aniline (B41778) side chain. A representative synthetic workflow is outlined below.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound. These are based on standard methodologies in the field.
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria (e.g., from porcine heart)
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of this compound in SDH Assay Buffer.
-
To each well of a 96-well plate, add the mitochondrial preparation.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known SDH inhibitor).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of succinate, DCPIP, and PMS to each well.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.
-
The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the effect of the compound on the growth of fungal mycelia.
Materials:
-
Pure cultures of the test fungi (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the appropriate concentrations of this compound to create a series of poisoned media. Also, prepare control plates with the solvent only.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc in the center of each petri dish (both treated and control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified succinate dehydrogenase protein
-
This compound
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified succinate dehydrogenase protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface and a reference surface (without the protein).
-
Monitor the change in the SPR signal (response units) in real-time to obtain sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Signaling Pathway and Mechanism of Action
Succinate dehydrogenase is a key component of cellular metabolism, linking the Krebs cycle and the electron transport chain. By inhibiting SDH, this compound disrupts this crucial link, leading to a cascade of downstream effects.
The inhibition of SDH by this compound blocks the oxidation of succinate to fumarate. This leads to an accumulation of succinate and a halt in the transfer of electrons to ubiquinone. Consequently, the electron flow through the downstream complexes of the electron transport chain is diminished, leading to a decrease in ATP synthesis and ultimately causing cellular energy depletion and fungal cell death. Molecular docking studies suggest that the fluoroalkenyl moiety of this compound enhances its binding to the target protein.[2]
Conclusion
This compound is a highly potent and promising new chemical entity in the field of SDH inhibitors. Its strong in vitro antifungal activity, particularly against Rhizoctonia solani, makes it a valuable lead compound for the development of next-generation fungicides. Further research into its in vivo efficacy, safety profile, and spectrum of activity is warranted to fully elucidate its potential in agricultural applications. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action to aid in these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Succinate Dehydrogenase-IN-1: A Technical Overview of Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme linking the tricarboxylic acid (TCA) cycle to oxidative phosphorylation. Its dual role in cellular metabolism makes it a compelling target for the development of therapeutics and fungicides. This technical guide provides an in-depth analysis of Succinate dehydrogenase-IN-1 (SDH-IN-1), focusing on its binding affinity, the experimental protocols for its characterization, and its place within key cellular pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined through various biochemical assays. It is crucial to note that the designation "this compound" may refer to distinct chemical entities in scientific literature. The data presented below summarizes the available quantitative metrics for two such compounds.
| Compound Designation | Parameter | Value | Target |
| This compound (Compound 34) | IC50 | 0.94 μM | Succinate Dehydrogenase (SDH) |
| Kd | 22.4 μM | Succinate Dehydrogenase (SDH) | |
| This compound (compound 4i) | IC50 | 4.53 μM | Succinate Dehydrogenase (SDH) |
Table 1: Summary of quantitative binding affinity data for this compound compounds.[1][2][3]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for SDH inhibitors like SDH-IN-1 typically involves an in vitro colorimetric assay. The following protocol is a representative method for such an experiment.
Objective: To determine the IC50 value of this compound against SDH.
Principle: The activity of SDH is monitored by observing the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). SDH catalyzes the oxidation of its substrate, succinate, to fumarate. The electrons generated in this reaction are transferred to DCPIP, causing it to be reduced and change from blue to colorless. This results in a decrease in absorbance at 600 nm, which is proportional to the SDH activity. The rate of this color change is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[4]
Materials:
-
Succinate Dehydrogenase (SDH) enzyme preparation (e.g., from porcine heart mitochondria)
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Ubiquinone (Coenzyme Q)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, DCPIP, and ubiquinone.
-
Inhibitor Addition: Add the various concentrations of this compound to the respective wells. Include a control well with solvent only (no inhibitor).
-
Enzyme Addition: Add the SDH enzyme preparation to each well to initiate the reaction.
-
Substrate Addition: Add succinate to each well to start the enzymatic reaction.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflow
Succinate dehydrogenase is a central enzyme that participates in both the citric acid cycle and the electron transport chain.[5][6] Its inhibition by compounds like SDH-IN-1 has significant downstream effects on cellular energy production.
Figure 1: The role of Succinate Dehydrogenase (SDH) in the TCA cycle and electron transport chain, and its inhibition by SDH-IN-1.
The workflow for determining the inhibitory activity of a compound on SDH follows a logical progression from initial screening to detailed kinetic analysis.
Figure 2: A generalized experimental workflow for characterizing the binding affinity of an SDH inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Succinate Dehydrogenase-IN-1: A Technical Overview of its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1) is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1] Its inhibitory action disrupts cellular respiration and has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SDH-IN-1, along with relevant experimental methodologies and signaling pathway visualizations.
Chemical Properties and Structure
Succinate dehydrogenase-IN-1 is a complex organic molecule with the following key identifiers and properties. While a definitive IUPAC name has not been formally published, its structure is well-characterized.
| Property | Value | Source |
| CAS Number | 2969128-94-5 | [2] |
| Molecular Formula | C₂₀H₁₃F₆N₃O | [2] |
| Molecular Weight | 425.33 g/mol | [2] |
| SMILES String | O=C(C1=CN(C)N=C1C(F)F)NC2=CC=CC=C2/C(F)=C/C3=CC(F)=C(F)C(F)=C3 | MedChemExpress |
| Physical State | Solid (presumed) | [3] |
Biological Activity
SDH-IN-1 is a potent inhibitor of succinate dehydrogenase and exhibits broad-spectrum antifungal activity.
In Vitro Inhibition of Succinate Dehydrogenase
| Parameter | Value | Source |
| IC₅₀ | 0.94 µM | [4][5][6] |
| K_d | 22.4 µM | [4][5][6] |
Antifungal Activity
SDH-IN-1 has been shown to be effective against a variety of fungal pathogens.
| Fungal Species | EC₅₀ | Source |
| Rhizoctonia solani | 0.04 µM | [4][5][6] |
| Sclerotinia sclerotiorum | 1.13 µM | [4][5][6] |
| Monilinia fructicola | 1.61 µM | [4][5][6] |
| Botrytis cinerea | 1.21 µM | [4][5][6] |
Mechanism of Action and Signaling Pathway
Succinate dehydrogenase is a critical enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle.[1] Inhibition of SDH by SDH-IN-1 leads to the accumulation of succinate. This accumulation has significant downstream effects, most notably the inhibition of α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). The inhibition of PHDs stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), leading to the transcription of hypoxia-responsive genes. This disruption of cellular metabolism and signaling is a key aspect of its biological effect.[7]
Experimental Protocols
The following sections provide generalized methodologies for assessing the biological activity of SDH inhibitors like SDH-IN-1.
Succinate Dehydrogenase Inhibition Assay (DCPIP Reduction Assay)
This spectrophotometric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Sodium succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)
-
Test compound (this compound)
-
Enzyme source (e.g., isolated mitochondria or cell lysate)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP in each well of a 96-well plate.
-
Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the enzyme source and PMS to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8][9][10][11][12]
Antifungal Activity Assay against Rhizoctonia solani (Agar Dilution Method)
This method assesses the ability of a compound to inhibit the mycelial growth of a fungus on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Actively growing culture of Rhizoctonia solani
-
Cork borer
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add appropriate volumes of the this compound stock solution to achieve a series of final concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing R. solani culture and place it in the center of each test and control plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony in both the test and control plates.
-
Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value.[13][14][15][16]
Conclusion
This compound is a valuable research tool for studying the role of succinate dehydrogenase in cellular metabolism and as a lead compound in the development of novel antifungal agents. Its well-defined inhibitory activity against SDH and its efficacy against various fungal pathogens make it a subject of significant interest. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its potential therapeutic applications.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 琥珀酸脱氢酶-IN-1 | this compound | CAS 2969128-94-5 | SDH抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activity [bio-protocol.org]
- 15. Screening plants extracts for Antifungal activity against Rhizoctonia solani - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
Investigating the Role of SDH-IN-1 in the Citric Acid Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate (B1194679) dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane, uniquely functions at the intersection of the citric acid cycle (TCA cycle) and the electron transport chain (ETC). As Complex II of the ETC, it plays a pivotal role in cellular respiration and energy metabolism. The inhibition of SDH has significant implications for cellular function and is an area of intense research, particularly in the fields of antifungal drug development and oncology. SDH-IN-1 is a known inhibitor of SDH. This technical guide provides a comprehensive overview of the role of SDH-IN-1 in the context of the citric acid cycle, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and the downstream signaling consequences of its inhibitory activity.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. It catalyzes the oxidation of succinate to fumarate (B1241708) in the sixth step of the citric acid cycle.[1][2] This reaction is coupled to the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2. The electrons from FADH2 are then transferred through a series of iron-sulfur clusters within the SDHB subunit to the ubiquinone pool in the inner mitochondrial membrane, thereby feeding electrons into the electron transport chain.[2]
The dual role of SDH makes it a critical control point in cellular metabolism. Its inhibition not to disrupts the TCA cycle, leading to an accumulation of succinate, but also impairs oxidative phosphorylation.[3]
SDH-IN-1: A Succinate Dehydrogenase Inhibitor
SDH-IN-1 is a chemical compound identified as an inhibitor of succinate dehydrogenase.[1][4] Its primary mechanism of action is the direct inhibition of SDH enzymatic activity, which has been shown to be effective against various fungal pathogens.[1][4]
Mechanism of Action
SDH-IN-1 exerts its inhibitory effect by binding to the succinate dehydrogenase enzyme complex, thereby blocking the conversion of succinate to fumarate. The precise binding site and mode of inhibition (e.g., competitive, non-competitive) for SDH-IN-1 are not extensively detailed in publicly available literature and would require specific kinetic studies to elucidate.
Data Presentation: Quantitative Efficacy of SDH-IN-1
The inhibitory potency of SDH-IN-1 has been quantified against SDH from different sources, primarily in the context of its antifungal activity. The following tables summarize the available quantitative data.
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC50 | 4.53 μM | Succinate Dehydrogenase (General) | [1][4] |
| EC50 | 0.14 mg/L | Sclerotinia sclerotiorum | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the characterization of SDH-IN-1's inhibitory effects.
SDH Enzymatic Activity Assay (DCPIP Reduction Assay)
This spectrophotometric assay measures the enzymatic activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria or purified SDH
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Succinate solution (substrate)
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
SDH-IN-1 stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a series of dilutions of SDH-IN-1 in the SDH Assay Buffer.
-
In a 96-well plate, add the SDH Assay Buffer, the SDH-IN-1 dilutions (or vehicle control), and the mitochondrial preparation/purified enzyme.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a mixture of succinate and DCPIP/PMS to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic read). The rate of DCPIP reduction is proportional to SDH activity.
-
Plot the rate of reaction against the concentration of SDH-IN-1 to determine the IC50 value.
Determination of Inhibition Constant (Ki)
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis constant (Km) of the substrate is known.[5][6]
Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (succinate) used in the IC50 determination assay.
-
Km is the Michaelis constant for succinate.
A more direct method involves performing kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations and fitting the data to different enzyme inhibition models using non-linear regression analysis.[7]
Cellular Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess the impact of SDH-IN-1 on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and cell culture microplates
-
Cultured cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
SDH-IN-1 stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone (B1679576)/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with SDH-IN-1, oligomycin, FCCP, and rotenone/antimycin A in the designated injection ports.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of SDH-IN-1 (to measure its inhibitory effect), oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mixture of rotenone and antimycin A (to shut down mitochondrial respiration).
-
The resulting OCR data allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity, and how these are affected by SDH-IN-1.
Analysis of Citric Acid Cycle Metabolites by LC-MS/MS
This method allows for the quantification of citric acid cycle intermediates, such as succinate and fumarate, in biological samples treated with SDH-IN-1.
Metabolite Extraction:
-
Culture cells to the desired confluency and treat with SDH-IN-1 or vehicle control for a specified time.
-
Quench metabolism rapidly by washing the cells with ice-cold saline.
-
Lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the metabolites using liquid chromatography, typically with a column designed for polar molecule separation.
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Compare the levels of succinate, fumarate, and other TCA cycle intermediates between SDH-IN-1 treated and control samples to determine the succinate-to-fumarate ratio.[8][9][10]
Signaling Pathways and Logical Relationships
The inhibition of SDH by SDH-IN-1 initiates a cascade of downstream cellular events, primarily driven by the accumulation of succinate.
The Citric Acid Cycle and SDH-IN-1 Inhibition
The following diagram illustrates the position of SDH in the citric acid cycle and the point of inhibition by SDH-IN-1.
Downstream Signaling Cascade of SDH Inhibition
The accumulation of succinate, a direct consequence of SDH-IN-1 activity, acts as an oncometabolite and triggers a pseudo-hypoxic signaling pathway through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[11][12][13]
Experimental Workflow for Characterizing SDH-IN-1
The following diagram outlines a logical workflow for the comprehensive investigation of SDH-IN-1.
Conclusion
SDH-IN-1 is a valuable research tool for studying the multifaceted roles of succinate dehydrogenase in cellular metabolism and signaling. Its ability to inhibit SDH leads to a predictable cascade of events, including the disruption of the citric acid cycle, impaired cellular respiration, accumulation of succinate, and the activation of hypoxia-inducible factor 1-alpha. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific biochemical and cellular effects of SDH-IN-1 and other novel SDH inhibitors. A thorough understanding of these mechanisms is essential for the development of new therapeutic strategies targeting metabolic pathways in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Hypoxia-Inducible Factor-1α Via Succinate Dehydrogenase Pathway During Acute Lung Injury Induced by Trauma/Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. courses.edx.org [courses.edx.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial succinate is instrumental for HIF1alpha nuclear translocation in SDHA-mutant fibroblasts under normoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Preliminary Studies on Succinate Dehydrogenase Inhibitor Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle while transferring electrons to the electron transport chain, playing a vital role in cellular energy production.[3][4] Due to its essential role, SDH has emerged as a significant target for therapeutic intervention, particularly in oncology and for the development of fungicides.[5][6]
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of succinate dehydrogenase inhibitors (SDHIs). While specific quantitative data for a compound designated "Succinate dehydrogenase-IN-1" is not publicly available, this document outlines the established methodologies and expected data outcomes from such studies. The information presented here is based on the general principles of SDH inhibition and standard in vitro cytotoxicity testing protocols.
Mechanism of Action of Succinate Dehydrogenase Inhibitors
SDH inhibitors function by binding to the SDH enzyme complex, thereby blocking its catalytic activity.[5] This inhibition disrupts the mitochondrial electron transport chain and the Krebs cycle, leading to a decrease in ATP production and creating an energy deficit within the cell.[5] The blockage of SDH can also lead to an accumulation of succinate, which can have downstream effects on cellular metabolism and activate various signaling pathways, including the stabilization of hypoxia-inducible factor (HIF).[5][7] Ultimately, the disruption of these critical cellular processes can induce apoptosis (programmed cell death) in affected cells.[5][8]
Signaling Pathway of SDH Inhibition-Induced Cytotoxicity
Caption: General signaling cascade initiated by SDH inhibition.
Experimental Protocols for Cytotoxicity Assessment
Standard in vitro assays are crucial for determining the cytotoxic potential of SDH inhibitors. The following are detailed protocols for commonly used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the SDH inhibitor in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the SDH inhibitor for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for in vitro cytotoxicity screening.
Data Presentation
Quantitative data from cytotoxicity studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide hypothetical examples of how such data for a generic SDH inhibitor might be presented.
Table 1: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with a Generic SDH Inhibitor
| Cell Line | Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| MCF-7 | 0.1 | 98.2 ± 2.1 | 95.4 ± 3.3 | 89.1 ± 4.5 |
| 1 | 85.6 ± 3.5 | 72.1 ± 4.1 | 55.3 ± 5.2 | |
| 10 | 52.3 ± 4.2 | 35.8 ± 3.9 | 15.7 ± 2.8 | |
| 100 | 10.1 ± 1.8 | 5.2 ± 1.1 | 2.3 ± 0.9 | |
| A549 | 0.1 | 99.1 ± 1.9 | 97.2 ± 2.5 | 92.4 ± 3.7 |
| 1 | 88.4 ± 2.8 | 78.5 ± 3.6 | 62.1 ± 4.8 | |
| 10 | 58.7 ± 3.9 | 41.2 ± 4.4 | 20.5 ± 3.1 | |
| 100 | 12.5 ± 2.2 | 7.8 ± 1.5 | 4.1 ± 1.2 |
Table 2: IC50 Values of a Generic SDH Inhibitor in Cancer Cell Lines
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | 9.8 | 4.5 | 1.2 |
| A549 | 12.1 | 6.3 | 2.5 |
Table 3: Apoptosis Induction by a Generic SDH Inhibitor (Annexin V/PI Staining) in MCF-7 Cells (48h Treatment)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 1 | 75.4 ± 3.8 | 15.8 ± 2.1 | 5.3 ± 1.1 | 3.5 ± 0.8 |
| 10 | 38.1 ± 4.2 | 42.6 ± 3.5 | 12.7 ± 2.4 | 6.6 ± 1.5 |
| 100 | 8.9 ± 2.1 | 55.3 ± 4.8 | 28.1 ± 3.9 | 7.7 ± 1.9 |
Conclusion
The preliminary cytotoxic evaluation of novel succinate dehydrogenase inhibitors is a critical step in the drug discovery and development process. By employing a panel of robust and well-validated in vitro assays, researchers can effectively characterize the cytotoxic potential of these compounds. The methodologies and data presentation formats outlined in this guide provide a comprehensive framework for conducting and reporting such studies, ultimately contributing to the identification of promising new therapeutic agents targeting SDH.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
The Impact of Succinate Dehydrogenase-IN-1 on Mitochondrial Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC), is a critical enzyme that uniquely participates in both the citric acid cycle (TCA cycle) and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, while transferring electrons to the ubiquinone pool in the ETC.[1] Due to its central role in cellular metabolism, SDH has emerged as a significant target for the development of fungicides and potential therapeutic agents for various diseases, including cancer.[2][3]
Succinate dehydrogenase-IN-1 (SD-IN-1) is a known inhibitor of SDH, demonstrating an IC50 of 0.94 μM.[4] This guide provides a comprehensive technical overview of the effects of SDH inhibition by compounds like SD-IN-1 on mitochondrial respiration, leveraging detailed experimental protocols and data from well-characterized SDH inhibitors to illustrate the expected impact.
Core Mechanism of Action
SD-IN-1, as an inhibitor of succinate dehydrogenase, disrupts the flow of electrons within the mitochondrial respiratory chain. By binding to SDH, it prevents the oxidation of succinate to fumarate, a key step in the TCA cycle. This inhibition has two major downstream consequences on mitochondrial respiration:
-
Reduced Substrate Supply to the Electron Transport Chain: By blocking the conversion of succinate, SD-IN-1 curtails the supply of electrons (via FADH2) to the ubiquinone pool from Complex II. This directly impedes the electron flow through the latter part of the ETC (Complex III and IV), thereby reducing the overall rate of oxygen consumption.
-
Impairment of the Tricarboxylic Acid Cycle: The inhibition of SDH leads to an accumulation of succinate and a depletion of fumarate, disrupting the normal functioning of the TCA cycle. This can have broader effects on cellular metabolism and energy production.[5]
Quantitative Effects on Mitochondrial Respiration
While specific quantitative data for the dose-dependent effects of this compound on mitochondrial respiration parameters are not extensively available in the public domain, the effects of potent and specific SDH inhibitors, such as Atpenin A5, have been well-documented and serve as a representative example. The following tables summarize the expected impact of SDH inhibition on key mitochondrial functions.
Table 1: Inhibitory Potency of Succinate Dehydrogenase Inhibitors
| Compound | Target | IC50 (SDH Enzyme Assay) | EC50 (Antifungal Activity) |
| This compound | SDH | 0.94 µM | Rhizoctonia solani: 0.04 µM, Sclerotinia sclerotiorum: 1.13 µM, Monilinia fructicola: 1.61 µM, Botrytis cinerea: 1.21 µM[4] |
| Atpenin A5 (Reference) | SDH | 3.6 - 37 nM | Varies by fungal species |
Table 2: Expected Effects of SDH Inhibition on Mitochondrial Respiration Parameters (Based on Atpenin A5 Data)
| Parameter | Description | Expected Effect of SDH Inhibition | Quantitative Example (Atpenin A5) |
| Basal Respiration | The baseline oxygen consumption rate (OCR) of the cells, representing the energy demand under normal conditions. | Decrease | Significant reduction in a dose-dependent manner.[6] |
| ATP Production-Linked Respiration | The portion of basal respiration that is coupled to ATP synthesis by ATP synthase. | Decrease | Directly inhibited as electron flow, the driving force for the proton gradient, is reduced.[6] |
| Maximal Respiration | The maximum OCR achieved by the cell, typically after the addition of an uncoupler like FCCP. | Decrease | The capacity to consume oxygen is limited by the blocked electron flow at Complex II.[6] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Decrease | A significant reduction is observed, indicating increased mitochondrial stress.[6] |
| Proton Leak | The movement of protons across the inner mitochondrial membrane that is not coupled to ATP synthesis. | Variable/Slight Increase | May slightly increase as a percentage of basal respiration due to mitochondrial dysfunction. |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis. | Decrease | Inhibition of the ETC leads to a reduction in proton pumping and thus a lower membrane potential.[6] |
Signaling Pathways and Experimental Workflows
The inhibition of SDH by compounds like SD-IN-1 initiates a cascade of cellular signaling events, primarily through the accumulation of succinate. This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.
The following diagram illustrates a typical experimental workflow for evaluating the effect of an SDH inhibitor on mitochondrial respiration using a Seahorse XF Analyzer.
Experimental Protocols
Protocol 1: Measurement of SDH Activity (DCPIP Reduction Assay)
This assay measures the enzymatic activity of SDH in isolated mitochondria by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Succinate (substrate)
-
Rotenone (Complex I inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS; electron carrier)
-
This compound (or other inhibitor)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer containing rotenone (to prevent reverse electron transport) and KCN (to block downstream electron flow).
-
Add the desired concentration of SD-IN-1 or vehicle control to the respective wells.
-
Add isolated mitochondria to each well.
-
Initiate the reaction by adding a mixture of succinate, DCPIP, and PMS.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of SD-IN-1 and determine the IC50 value.
Protocol 2: Cellular Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Mito Stress Test)
This protocol assesses the impact of an SDH inhibitor on the key parameters of mitochondrial respiration in live cells.[6]
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator.
-
Load the sensor cartridge with this compound, Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the assay.
-
The instrument will first measure the basal oxygen consumption rate (OCR).
-
This compound is then injected, and the change in OCR is measured.
-
Subsequent injections of Oligomycin, FCCP, and Rotenone/Antimycin A allow for the determination of ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
The data is analyzed to calculate the various parameters of mitochondrial function and to determine the dose-dependent effect of SD-IN-1.
Conclusion
This compound is a potent inhibitor of SDH that is expected to significantly impact mitochondrial respiration. By inhibiting Complex II, it reduces basal and maximal oxygen consumption, decreases ATP production, and diminishes the spare respiratory capacity of the cell, indicating mitochondrial dysfunction. The accumulation of succinate due to SDH inhibition also activates the HIF-1α signaling pathway, a critical consideration in both physiological and pathological contexts. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of SD-IN-1 and other SDH inhibitors, enabling a deeper understanding of their effects on cellular bioenergetics. This knowledge is crucial for researchers and professionals in drug development aiming to modulate mitochondrial function for therapeutic benefit.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. EFFECT OF SUCCINATE DEHYDROGENASE DEFICIENCY ON MITOCHONDRIAL FUNCTION | RedoXplore [redoxplore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of the Succinate Dehydrogenase-IN-1 Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle to oxidative phosphorylation.[1] It catalyzes the oxidation of succinate to fumarate (B1241708) and the subsequent reduction of ubiquinone to ubiquinol. Due to its essential role in cellular metabolism, SDH has emerged as a significant target for the development of fungicides and potential therapeutics. This guide provides an in-depth technical overview of the in silico modeling of the binding pocket for Succinate dehydrogenase-IN-1, a potent SDH inhibitor.
This compound, also referred to as Compound 34, has demonstrated significant inhibitory activity against SDH with an IC50 of 0.94 μM and a dissociation constant (Kd) of 22.4 μM.[2] Its antifungal properties have been established against a range of pathogens, including Rhizoctonia solani, Sclerotinia sclerotiorum, Monilinia fructicola, and Botrytis cinerea.[2] Understanding the molecular interactions between this inhibitor and the SDH binding pocket is crucial for the rational design of novel and more effective SDH inhibitors.
The Succinate Dehydrogenase Inhibitor Binding Pocket
The primary binding site for this compound and other ubiquinone-type inhibitors is the ubiquinone-binding pocket, commonly referred to as the Qp site. This pocket is a hydrophobic cavity located at the interface of the SdhB, SdhC, and SdhD subunits of the SDH complex.[3] Structural and mutagenesis studies have identified several key amino acid residues that are critical for the binding of both the natural substrate, ubiquinone, and various inhibitors.
Key residues involved in the binding of inhibitors at the Qp site include tryptophan (Trp), tyrosine (Tyr), and arginine (Arg). For instance, molecular docking studies of other SDH inhibitors have highlighted the importance of hydrogen bonds with residues such as Trp173 of SdhB and Tyr58 of SdhD, as well as π-cation interactions with Arg43 of SdhC.[4] The hydrophobic environment of the pocket, shaped by residues from all three subunits, also plays a crucial role in ligand binding and stabilization.
Data Presentation: Quantitative Analysis of SDH Inhibitors
The following tables summarize the quantitative data for this compound and other relevant SDH inhibitors for comparative analysis.
| Inhibitor | Target | IC50 (μM) | Kd (μM) | Molecular Formula | Reference |
| This compound | SDH | 0.94 | 22.4 | C20H13F6N | [2] |
| A16c | SDH | 1.07 | - | - | [5] |
| Carboxin | SDH | - | - | - | [6] |
| Boscalid | SDH | - | - | - | [6] |
| Fluxapyroxad | R. solani SDH | 1.266 (µg/mL) | - | - | [4] |
| SYP-32497 | R. solani SDH | 0.300 (µg/mL) | - | - | [4] |
| Inhibitor | Fungal Pathogen | EC50 (μM) | Reference |
| This compound | Rhizoctonia solani | 0.04 | [2] |
| This compound | Sclerotinia sclerotiorum | 1.13 | [2] |
| This compound | Monilinia fructicola | 1.61 | [2] |
| This compound | Botrytis cinerea | 1.21 | [2] |
| A16c | Rhizoctonia solani | 11.0 | [5] |
| A16c | Sclerotinia sclerotiorum | 5.5 | [5] |
| A16c | Phyricularia grisea | 12.0 | [5] |
Experimental Protocols: In Silico Modeling of the SDH-IN-1 Binding Pocket
This section details the methodologies for the computational analysis of the this compound binding pocket.
Homology Modeling of the Target Protein
-
Objective: To generate a three-dimensional model of the target SDH protein if a crystal structure is unavailable.
-
Protocol:
-
Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search against the target protein sequence. For fungal SDH, crystal structures such as 2FBW (avian SDH in complex with carboxin) can be utilized.[4]
-
Sequence Alignment: Align the target protein sequence with the template sequence using tools like ClustalW or T-Coffee.
-
Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.
-
Molecular Docking of this compound
-
Objective: To predict the binding mode and affinity of this compound within the SDH Qp site.
-
Protocol:
-
Protein Preparation: Prepare the receptor protein structure (either from PDB or homology modeling) by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound from its 2D chemical structure. Assign proper atom types and charges, and minimize its energy.
-
Grid Generation: Define the binding site (grid box) around the Qp site, encompassing the key residues identified from experimental data or template structures.
-
Docking Simulation: Perform the docking using software like AutoDock, Glide, or LeDock.[7] Use a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.
-
Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with the protein residues. Visualize the best-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.
-
Molecular Dynamics (MD) Simulations
-
Objective: To study the dynamic stability of the SDH-Succinate dehydrogenase-IN-1 complex and refine the binding mode.
-
Protocol:
-
System Setup: Place the docked complex in a simulated biological membrane (e.g., a POPC bilayer) and solvate with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Force Field Selection: Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure proper density.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the complex and the ligand's behavior in the binding pocket.
-
Trajectory Analysis: Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.
-
Visualizations
Signaling Pathway: Inhibition of Mitochondrial Respiration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
The Therapeutic Potential of Succinate Dehydrogenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate (B1194679) dehydrogenase (SDH), a critical enzyme at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain, has emerged as a compelling therapeutic target for a range of pathologies, including cancer and ischemia-reperfusion injury. This technical guide provides an in-depth exploration of the therapeutic potential of SDH inhibition, using the potent and specific inhibitor Atpenin A5 as a primary exemplar. This document details the mechanism of action, relevant signaling pathways, quantitative efficacy data, and comprehensive experimental protocols to facilitate further research and drug development in this promising area.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the electron transport chain, contributing to ATP production.[1] Given its central role, the inhibition of SDH can profoundly impact cellular energetics and signaling, making it an attractive target for therapeutic intervention.
Atpenin A5 is a highly potent and specific inhibitor of mitochondrial complex II, originally isolated from the fungus Penicillium sp.[1] It binds to the ubiquinone-binding site (Q-site) of complex II, effectively blocking the electron transfer from succinate to ubiquinone.[2] This specificity and potency make Atpenin A5 an invaluable tool for studying the physiological and pathological roles of SDH.
Quantitative Efficacy of SDH Inhibitors
The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for Atpenin A5 and other common SDH inhibitors.
| Inhibitor | Target Organism/System | IC50 Value (nM) | Reference(s) |
| Atpenin A5 | Bovine heart mitochondria | 5.5 - 9.3 | [3][4] |
| Rat heart mitochondria | 3.3 - 10 | [5] | |
| Nematode mitochondria | 12 - 14 | [3] | |
| Submitochondrial particles | 8.3 | [4] | |
| Cardiomyocytes | 8.5 | [4] | |
| Carboxin | Bovine heart mitochondria | 1100 | [3] |
| TTFA | Bovine heart mitochondria | 5800 | [3] |
| Harzianopyridone | Bovine heart mitochondria | 80 | [3] |
Table 1: Comparative IC50 Values of SDH Inhibitors.
Signaling Pathways and Therapeutic Mechanisms
The therapeutic potential of SDH inhibition stems from its ability to modulate key cellular signaling pathways, primarily through the disruption of mitochondrial function.
Induction of Mitochondrial-Mediated Apoptosis in Cancer Cells
Inhibition of SDH by compounds like Atpenin A5 has been shown to be a promising strategy for cancer therapy. By blocking the electron transport chain, SDH inhibitors induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2][6] This, in turn, triggers the intrinsic apoptotic pathway.
Caption: Atpenin A5 induced mitochondrial-mediated apoptosis.
Cardioprotection through mKATP Channel Activation
Interestingly, at very low, non-inhibitory concentrations, Atpenin A5 has been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels.[4][7] This activation is cardioprotective, particularly in the context of ischemia-reperfusion injury. This dual mechanism highlights the complex pharmacology of SDH inhibitors.
Caption: Cardioprotective effect of low-dose Atpenin A5.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of SDH inhibitors.
Determination of IC50 for SDH Activity
This protocol describes a spectrophotometric assay to determine the IC50 value of an SDH inhibitor using isolated mitochondria.[1][3]
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Potassium succinate (10 mM)
-
Potassium cyanide (1 mM) (to inhibit complex IV)
-
Ubiquinone analog (e.g., UQ₂) (90 µM)
-
2,6-dichlorophenolindophenol (DCIP) (74 µM)
-
Test inhibitor (e.g., Atpenin A5) stock solution in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, UQ₂, DCIP, and potassium cyanide.
-
Add the mitochondrial sample (e.g., 30 µg of protein).
-
Add varying concentrations of the test inhibitor (or DMSO for the control).
-
Initiate the reaction by adding potassium succinate.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for IC50 determination of an SDH inhibitor.
Cellular Respiration Analysis using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact of an SDH inhibitor on mitochondrial respiration in live cells.[8][9]
Materials:
-
Adherent cells
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Test inhibitor (e.g., Atpenin A5)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Day 1: Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
Day 2:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare fresh assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Wash and replace the cell culture medium with the pre-warmed assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the test inhibitor and mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure basal OCR and the response to the sequential injection of the compounds.
-
Caption: Experimental workflow for Seahorse XF mitochondrial stress test.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular context.[10][11] Ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
Test inhibitor (e.g., Atpenin A5)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR thermocycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SDH protein in the supernatant by Western blotting using an antibody against an SDH subunit.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The inhibition of succinate dehydrogenase presents a promising therapeutic strategy for various diseases. This guide has provided a comprehensive overview of the therapeutic potential of SDH inhibitors, with a focus on Atpenin A5. The detailed quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the nuanced mechanisms of SDH inhibitors and their therapeutic applications is warranted to translate these promising preclinical findings into novel clinical interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacokinetics of Succinate Dehydrogenase Inhibitors: A Foundational Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific and detailed public-domain data regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of a molecule designated "Succinate dehydrogenase-IN-1" is not available. This guide, therefore, provides a comprehensive overview of its molecular target, Succinate (B1194679) Dehydrogenase (SDH), and outlines the standard experimental workflows and methodologies that would be employed to characterize the pharmacokinetic profile of a novel SDH inhibitor.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the Citric Acid (Krebs) Cycle and the electron transport chain. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol, which then shuttles the electrons to complex III of the electron transport chain.
Due to its central role in cellular respiration and energy production, dysfunction of SDH has been implicated in a range of pathologies, including rare genetic disorders like Leigh syndrome, as well as various forms of cancer such as paraganglioma, renal carcinoma, and gastrointestinal stromal tumors (GISTs). Consequently, SDH has emerged as a significant target for therapeutic intervention, particularly in oncology and for the development of novel antifungal agents.
The Target: Succinate Dehydrogenase (SDH) Complex
The SDH complex is a heterotetramer composed of four subunits, each with a distinct role:
-
SDHA: The flavoprotein subunit that contains the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor and the binding site for succinate.
-
SDHB: The iron-sulfur subunit containing three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to ubiquinone.
-
SDHC & SDHD: Two hydrophobic integral membrane proteins that anchor the complex to the inner mitochondrial membrane. These subunits form the binding pocket for ubiquinone.
Inhibition of this complex disrupts the Krebs cycle and the electron transport chain, leading to a buildup of the oncometabolite succinate and impaired cellular energy production.
Mechanism of Action of SDH Inhibitors
SDH inhibitors function by competing with the native substrate, ubiquinone, for its binding site on the SDHC/SDHD subunits. By occupying this site, they block the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thereby inhibiting the catalytic activity of the enzyme. This disruption of the electron transport chain impedes ATP production and can induce the generation of reactive oxygen species (ROS), ultimately leading to cellular dysfunction and apoptosis.
Known In Vitro Activity of "this compound"
While pharmacokinetic data is scarce, in vitro potency data for compounds identified as "this compound" or "SDH-IN-1" have been reported. These compounds have been primarily investigated for their antifungal properties.
| Compound Name | Target | IC50 (µM) | EC50 (µM) | Organism(s) for EC50 |
| This compound (Compound 34) | Succinate dehydrogenase (SDH) | 0.94 | 0.04 | Rhizoctonia solani |
| 1.13 | Sclerotinia sclerotiorum | |||
| 1.61 | Monilinia fructicola | |||
| 1.21 | Botrytis cinerea | |||
| SDH-IN-1 (compound 4i) | Succinate dehydrogenase (SDH) | 4.53 | 0.14 (mg/L) | Sclerotinia sclerotiorum |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Signaling Pathway and Mechanism
The following diagram illustrates the central role of Succinate Dehydrogenase in cellular metabolism, linking the Krebs Cycle to the Electron Transport Chain. Inhibition of SDH by a molecule like "this compound" disrupts this crucial link.
Generalized Experimental Protocols for Pharmacokinetic Characterization
To determine the ADME properties of a novel SDH inhibitor, a tiered approach involving in vitro assays followed by in vivo studies is standard practice in drug development.
Tier 1: In Vitro ADME Profiling
These initial assays are crucial for early-stage assessment of a compound's drug-like properties.[1]
5.1.1 Physicochemical Properties
-
Aqueous Solubility: The thermodynamic solubility of the compound is measured at various pH levels (e.g., pH 2.0, 6.5, 7.4) to predict its dissolution in the gastrointestinal tract. This is often performed using a shake-flask method followed by quantification via LC-MS/MS.
-
Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is determined to assess the compound's ability to partition between aqueous and lipid environments, which influences membrane permeability and tissue distribution.
5.1.2 Absorption and Permeability
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive diffusion across the gastrointestinal tract by measuring the compound's ability to cross an artificial lipid membrane.
-
Caco-2 Permeability Assay: Using a monolayer of Caco-2 cells, which differentiate to resemble the intestinal epithelium, this assay assesses both passive permeability and the potential for active transport (efflux or uptake). The apparent permeability coefficient (Papp) is calculated in both apical-to-basolateral and basolateral-to-apical directions.
5.1.3 Metabolic Stability
-
Liver Microsomal Stability: The compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH-regenerating cofactors.[1] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
-
Hepatocyte Stability: Using cryopreserved hepatocytes provides a more comprehensive model of liver metabolism, including both Phase I and Phase II metabolic pathways. This assay also yields intrinsic clearance data.[1]
-
Plasma Stability: The stability of the compound is assessed in plasma from different species to identify any degradation by plasma enzymes, such as esterases.
5.1.4 Plasma Protein Binding
-
Equilibrium Dialysis: This is the gold-standard method to determine the fraction of the compound bound to plasma proteins. The compound is dialyzed against a protein-free buffer, and the concentrations in both compartments are measured at equilibrium to calculate the unbound fraction (fu).
Tier 2: In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies are conducted, typically in rodent models (e.g., mice or rats), to understand the compound's behavior in a whole organism.
5.2.1 Study Design
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.
-
Dosing Groups: At a minimum, two groups are required:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected from a sparse sampling or composite group design at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is harvested by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.
5.2.2 Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Protein precipitation is a common and rapid method for extracting the drug from plasma.[2] An organic solvent (e.g., acetonitrile) containing a structurally similar internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatography: Reverse-phase HPLC or UHPLC is used to separate the analyte from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection and quantification of the analyte and internal standard.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5.2.3 Pharmacokinetic Parameter Calculation Non-compartmental analysis of the plasma concentration-time data is used to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Oral Bioavailability (%F)
Generalized Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing the pharmacokinetics of a novel SDH inhibitor.
Conclusion
While specific pharmacokinetic data for "this compound" remains elusive in the public domain, the established protocols for characterizing novel chemical entities provide a clear and robust path forward. A thorough understanding of the ADME properties of any SDH inhibitor is paramount for its successful development as a therapeutic agent. The methodologies described herein, from initial in vitro screening to definitive in vivo studies, represent the industry-standard approach to generating the critical data needed to assess a compound's potential, guide dose selection for efficacy and safety studies, and ultimately predict its pharmacokinetic behavior in humans. For researchers in this field, applying this systematic evaluation is essential for advancing promising SDH inhibitors from the laboratory to the clinic.
References
The Impact of Succinate Dehydrogenase-IN-1 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its inhibition has profound effects on cellular metabolism and signaling, making it a target of interest for therapeutic development in oncology and other fields. Succinate dehydrogenase-IN-1 (also referred to as Compound 34) is a known inhibitor of SDH with a reported IC50 of 0.94 µM.[1] This technical guide provides an in-depth overview of the anticipated metabolic consequences of SDH inhibition by compounds such as SDH-IN-1, supported by data from studies on other well-characterized SDH inhibitors. It includes detailed experimental protocols for assessing these metabolic changes and visual representations of the key pathways and workflows involved.
Introduction to Succinate Dehydrogenase and its Inhibition
Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, concurrently reducing ubiquinone to ubiquinol (B23937) in the ETC.[2] This dual role makes SDH a central hub for cellular energy production. Inhibition of SDH disrupts both of these processes, leading to a cascade of metabolic and signaling events. The primary consequences of SDH inhibition are the accumulation of its substrate, succinate, and a decrease in mitochondrial respiration.
Quantitative Metabolic Effects of SDH Inhibition
Impact on Cellular Respiration and Glycolysis
Inhibition of SDH is expected to decrease mitochondrial oxygen consumption and induce a compensatory shift towards glycolysis to meet cellular ATP demands. These changes are typically measured using extracellular flux analysis.
Table 1: Expected Changes in Cellular Respiration and Glycolysis upon SDH Inhibition
| Parameter | Abbreviation | Expected Change | Rationale | Reference |
| Oxygen Consumption Rate | OCR | Decrease | Inhibition of the electron transport chain at Complex II. | [3][4] |
| Extracellular Acidification Rate | ECAR | Increase | Compensatory upregulation of glycolysis leading to increased lactate (B86563) production. | [4][5][6] |
| Basal Respiration | - | Decrease | Reduced baseline mitochondrial activity due to Complex II blockage. | [2] |
| Maximal Respiration | - | Decrease | Impaired ability to respond to increased energy demand via oxidative phosphorylation. | [2] |
| ATP Production (from OxPhos) | - | Decrease | Direct consequence of reduced electron flow through the ETC. | [2] |
Impact on Intracellular Metabolite Levels
The most direct consequence of SDH inhibition is the accumulation of succinate. This has downstream effects on other TCA cycle intermediates and related metabolites.
Table 2: Expected Changes in Intracellular Metabolite Levels upon SDH Inhibition
| Metabolite | Expected Change | Rationale | Reference |
| Succinate | Increase | Direct enzymatic blockade preventing its conversion to fumarate. | [7][8] |
| Fumarate | Decrease | Reduced production from succinate. | [8] |
| Malate | Decrease | Reduced availability of its precursor, fumarate. | [8] |
| Lactate | Increase | Result of the compensatory increase in glycolysis. | [8] |
| Aspartate | Decrease | Reduced levels of its precursor, oxaloacetate, due to a truncated TCA cycle. | [8] |
| Glutamate | Decrease | Increased anaplerotic entry into the TCA cycle to compensate for the block. | [8] |
Key Signaling Pathways Affected by SDH-IN-1
The accumulation of succinate is not merely a metabolic endpoint but also a potent signaling event. Succinate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).
dot
Caption: SDH-IN-1 induced pseudohypoxic signaling pathway.
Inhibition of PHDs by succinate prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Stabilized HIF-1α translocates to the nucleus, where it acts as a transcription factor to upregulate genes involved in angiogenesis, glycolysis, and other processes typically associated with a hypoxic state. This phenomenon is often referred to as "pseudohypoxia."
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the metabolic impact of this compound.
Protocol for Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound
-
Mitochondrial Stress Test Compounds: Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Inhibitor Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired duration.
-
Compound Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A into the appropriate ports for sequential injection.
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Following calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and the response to the sequential injection of the mitochondrial inhibitors.[9][10][11]
dot
Caption: Workflow for the Seahorse XF Mito Stress Test.
Protocol for Metabolite Extraction and Analysis
This protocol details the extraction of intracellular metabolites for analysis by mass spectrometry to quantify changes in TCA cycle intermediates.
Materials:
-
Cells cultured in multi-well plates
-
Ice-cold PBS
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or SpeedVac
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a pre-chilled 80% methanol solution to the plate to quench metabolic activity and extract metabolites.
-
Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to facilitate protein precipitation.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Sample Preparation for MS: Transfer the supernatant containing the metabolites to a new tube. Dry the samples using a lyophilizer or SpeedVac.
-
Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples to determine the relative abundance of succinate, fumarate, malate, and other metabolites of interest.[7][8]
Conclusion
This compound, as a potent inhibitor of a central metabolic enzyme, is expected to induce significant and measurable changes in cellular metabolism. The primary effects include a reduction in mitochondrial respiration, a shift to glycolytic metabolism, and a profound alteration of the intracellular metabolite profile, most notably the accumulation of succinate. This succinate accumulation triggers a pseudohypoxic signaling cascade through the stabilization of HIF-1α. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the metabolic impact of SDH-IN-1 and other SDH inhibitors, thereby facilitating a deeper understanding of their mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Translating in vivo metabolomic analysis of succinate dehydrogenase deficient tumours into clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. benchchem.com [benchchem.com]
- 10. tabaslab.com [tabaslab.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Succinate Dehydrogenase-IN-1's Off-Target Effects: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available, foundational research detailing comprehensive off-target screening for the specific molecule "Succinate dehydrogenase-IN-1" (also known as Compound 34) is limited. This guide, therefore, focuses on the well-established, indirect off-target effects anticipated from the inhibition of Succinate (B1194679) Dehydrogenase (SDH). The primary mechanism for these effects is the accumulation of the endogenous metabolite succinate, a direct consequence of SDH inhibition. This document provides a framework for investigating these potential off-target liabilities.
Executive Summary
This compound is an inhibitor of succinate dehydrogenase (SDH), a critical enzyme linking the tricarboxylic acid (TCA) cycle and the electron transport chain. While specific off-target interaction data for this compound is not widely available, inhibition of SDH is known to cause the accumulation of its substrate, succinate. Elevated succinate levels can exert significant biological effects through two primary mechanisms: the inhibition of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs), and the activation of the G-protein coupled receptor, SUCNR1. These succinate-mediated signaling events can influence a wide range of cellular processes, including hypoxic response, inflammation, and angiogenesis, representing the principal "off-target" considerations for any SDH inhibitor. This guide outlines these pathways, provides detailed experimental protocols to assess them, and offers a structured approach to characterizing the broader pharmacological profile of SDH inhibitors like this compound.
Quantitative Data on Potential Off-Target Effects
Given the lack of specific off-target screening data for this compound, the following table illustrates the type of quantitative data that should be generated to build a comprehensive off-target profile for any SDH inhibitor. This data would be derived from broad pharmacology screening panels (e.g., CEREP) and kinase profiling assays.
Table 1: Illustrative Off-Target Pharmacology Profile for an SDH Inhibitor
| Target Class | Specific Target | Assay Type | Test Concentration (µM) | % Inhibition / Activity | IC50 / Ki (µM) |
| GPCRs | Adenosine A1 | Radioligand Binding | 10 | 12% | >10 |
| Dopamine D2 | Radioligand Binding | 10 | 5% | >10 | |
| SUCNR1 | Functional (Calcium Flux) | 1, 10, 100 | Concentration-dependent agonism | EC50 = X | |
| Kinases | ABL1 | Kinase Activity | 10 | 8% | >10 |
| SRC | Kinase Activity | 10 | 15% | >10 | |
| VEGFR2 | Kinase Activity | 10 | 3% | >10 | |
| Ion Channels | hERG | Electrophysiology | 10 | <10% | >10 |
| Nav1.5 | Electrophysiology | 10 | 7% | >10 | |
| Enzymes | Prolyl Hydroxylase 2 | Biochemical | 1, 10, 100 | Concentration-dependent inhibition | IC50 = Y |
| Fumarate Hydratase | Biochemical | 10 | 2% | >10 |
Table 2: On-Target Activity of this compound
| Target | Assay Type | Value | Reference |
| Succinate Dehydrogenase (SDH) | Biochemical | IC50 = 0.94 µM | [1] |
| Succinate Dehydrogenase (SDH) | Binding | KD = 22.4 µM | [1] |
Key Signaling Pathways Affected by SDH Inhibition
The primary off-target effects of SDH inhibition are mediated by the accumulation of succinate. Below are the key signaling pathways impacted.
HIF-1α Stabilization via Prolyl Hydroxylase (PHD) Inhibition
Accumulated cytosolic succinate competitively inhibits prolyl hydroxylases (PHDs), enzymes that hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions, targeting it for proteasomal degradation.[2][3] Inhibition of PHDs leads to the stabilization of HIF-1α, even in the presence of normal oxygen levels (a state known as "pseudo-hypoxia").[4] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and inflammation.[5][6]
SUCNR1 (GPR91) Activation
Succinate that is transported out of the cell can act as a signaling molecule by activating its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91).[7] SUCNR1 is expressed on various cell types, including immune cells, platelets, and certain epithelial cells.[8] Activation of SUCNR1 can lead to diverse downstream effects, such as pro-inflammatory cytokine release and platelet aggregation, depending on the cell type and context.[1][9]
Experimental Protocols
In Vitro Succinate Dehydrogenase (SDH) Activity Assay
This protocol describes a colorimetric assay to determine the IC50 of an inhibitor against SDH.
Principle: SDH activity is measured by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm. The rate of this color change is directly proportional to SDH activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium succinate solution
-
DCPIP solution
-
Isolated mitochondria or tissue homogenate (enzyme source)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution from isolated mitochondria or tissue homogenate in a suitable buffer and keep it on ice.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, sodium succinate, and DCPIP solution to each well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., malonate).
-
Reaction Initiation: Add the enzyme preparation to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 600 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for a set period.
-
Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each inhibitor concentration. Normalize the rates to the vehicle control to determine the percentage of inhibition. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol is for assessing the ability of an SDH inhibitor to stabilize HIF-1α in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., CoCl2 or DMOG)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor, a positive control, and a vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Acquire the chemiluminescent signal using an imaging system. Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the on-target and potential off-target effects of a novel SDH inhibitor.
Conclusion
References
- 1. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate links TCA cycle dysfunction to oncogenesis by inhibiting HIF-alpha prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
Methodological & Application
Application Note: In Vitro Enzyme Inhibition Assay for Succinate Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro inhibitory activity of a test compound on succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the electron transport chain.[1] Due to its central role in cellular metabolism and energy production, SDH is a significant target for the development of fungicides and potential therapeutics for various diseases. This application note details a robust and reproducible in vitro assay to screen for and characterize inhibitors of SDH.
The assay principle is based on a colorimetric method where the activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[2][3][4] In the presence of its substrate, succinate, SDH donates electrons to DCPIP, causing a color change from blue to colorless, which can be measured spectrophotometrically at 600 nm.[2][3][4][5] The rate of this reaction is proportional to the SDH activity. By measuring the reaction rate in the presence of varying concentrations of a test compound, the half-maximal inhibitory concentration (IC50) can be determined.
Experimental Workflow
The following diagram illustrates the general workflow for the succinate dehydrogenase in vitro enzyme inhibition assay.
Caption: Experimental workflow for the SDH in vitro inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of potential SDH inhibitors.
Materials and Reagents
-
SDH Enzyme Source: Isolated mitochondria or tissue homogenate.
-
SDH Assay Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.4.
-
Substrate Solution: Sodium succinate solution.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution.
-
Test Compound (Inhibitor-X): Dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: Malonate (a known competitive inhibitor of SDH).[6]
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 600 nm.
-
Multichannel pipette.
Assay Procedure
-
Preparation of Reagents:
-
Prepare SDH Assay Buffer (0.1 M phosphate buffer, pH 7.4).
-
Prepare a stock solution of sodium succinate in SDH Assay Buffer.
-
Prepare a stock solution of DCPIP in SDH Assay Buffer. The final concentration in the assay will typically be in the µM range.
-
Prepare a serial dilution of the test compound (Inhibitor-X) and the positive control (Malonate) in SDH Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (No Enzyme) Wells: Add SDH Assay Buffer, substrate, and DCPIP.
-
Control (No Inhibitor) Wells: Add SDH Assay Buffer, enzyme solution, substrate, and DCPIP.
-
Test Compound Wells: Add SDH Assay Buffer, enzyme solution, substrate, DCPIP, and varying concentrations of Inhibitor-X.
-
Positive Control Wells: Add SDH Assay Buffer, enzyme solution, substrate, DCPIP, and varying concentrations of Malonate.
-
-
It is recommended to perform all measurements in duplicate or triplicate.
-
-
Pre-incubation:
-
Add the enzyme solution to the appropriate wells.
-
Add the serially diluted test compound and positive control inhibitor to their respective wells.
-
Add SDH Assay Buffer to bring the volume in each well to a pre-determined level (e.g., 90 µL).
-
Incubate the plate at 25°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sodium succinate solution to all wells, bringing the final volume to the desired total (e.g., 100 µL).
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the decrease in absorbance at 600 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).[2][7][8]
-
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA600/min).
-
Calculate the Percentage of Inhibition:
-
Normalize the reaction rates of the inhibitor-treated wells to the control (no inhibitor) wells to determine the percentage of inhibition for each inhibitor concentration.
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Data Summary
The following table summarizes the in vitro efficacy of several known SDH inhibitors.
| Inhibitor | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| Boscalid | Homo sapiens SDH | 4.8 | [9] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | [2] |
| Bixafen | Rhizoctonia solani | 11.76 | [10] |
| Succinate dehydrogenase-IN-4 | Physalospora piricola | 3.38 | [10] |
| Succinate dehydrogenase-IN-9 | Sclerotiorum | 3.6 | [10] |
| Succinate dehydrogenase-IN-15 | Fungus | 2.04 | [10] |
Signaling Pathway
Succinate dehydrogenase is a crucial enzyme that links the TCA cycle to the electron transport chain. Inhibition of SDH leads to the accumulation of succinate, which can act as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). This inhibition stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), leading to a pseudohypoxic state that can promote tumorigenesis.
Caption: Role of SDH in metabolism and impact of its inhibition.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Succinate Dehydrogenase-IN-1 (SDH-IN-1) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1) is a chemical inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) in mitochondria.[1] By inhibiting SDH, SDH-IN-1 provides a valuable tool for investigating the roles of mitochondrial respiration and metabolic reprogramming in various cellular processes and disease models, particularly in cancer biology. Inhibition of SDH leads to the accumulation of succinate, which acts as an oncometabolite, and can induce a state of pseudohypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] These application notes provide a comprehensive guide for the utilization of SDH-IN-1 in cell culture experiments, including detailed protocols and expected outcomes based on the established effects of SDH inhibition.
Mechanism of Action
SDH-IN-1 functions by inhibiting the enzymatic activity of Succinate Dehydrogenase. This enzyme is composed of four subunits (SDHA, SDHB, SDHC, and SDHD) and is embedded in the inner mitochondrial membrane.[4] It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle, concurrently reducing ubiquinone to ubiquinol (B23937) in the electron transport chain.[1] Inhibition of SDH by compounds like SDH-IN-1 disrupts this process, leading to a cascade of downstream cellular effects. The primary consequence is the intracellular accumulation of succinate.[3] This accumulated succinate can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2] The inhibition of PHDs prevents the degradation of HIF-1α, leading to its stabilization and the subsequent activation of hypoxic signaling pathways even under normoxic conditions.[2][5]
Physicochemical Properties and Storage
A summary of the key physicochemical properties of SDH-IN-1 is provided in the table below.
| Property | Value | Reference |
| IC50 | 4.53 μM | [6] |
| Molecular Formula | C₁₄H₉Cl₂N₃O₂S | [6] |
| Molecular Weight | 354.21 g/mol | [6] |
| Solubility | Soluble in DMSO (16.67 mg/mL, 47.06 mM) | [6] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [6] |
Note: The provided IC50 value is not specific to mammalian cells and should be used as a guideline for determining optimal concentrations in your cell lines of interest.
Downstream Cellular Effects of SDH-IN-1
Inhibition of SDH by SDH-IN-1 is expected to induce a range of significant cellular changes. The following diagram illustrates the key signaling pathway affected by SDH inhibition.
Caption: Signaling pathway affected by SDH-IN-1.
Key Applications in Cell Culture:
-
Induction of Pseudohypoxia: Study the cellular responses to HIF-1α stabilization in the absence of low oxygen conditions.
-
Cancer Metabolism Research: Investigate the reliance of cancer cells on mitochondrial respiration and their ability to adapt to metabolic stress.[7]
-
Reactive Oxygen Species (ROS) Production: Analyze the role of mitochondrial complex II in ROS generation and its impact on cellular signaling and damage.[8]
-
Drug Discovery: Screen for synthetic lethal interactions by combining SDH-IN-1 with other therapeutic agents.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of SDH-IN-1 in mammalian cell culture. A general experimental workflow is depicted below.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species: A Promising Therapeutic Target for SDHx-Mutated Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
Application of SDH-IN-1 in High-Throughput Screening for Fungicides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate (B1194679) dehydrogenase (SDH) inhibitors are a critical class of fungicides that play a pivotal role in agriculture by controlling a broad spectrum of fungal pathogens. These compounds target the mitochondrial respiratory chain, a fundamental process for energy production in fungi. SDH-IN-1 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel fungicides. This document provides detailed application notes and protocols for the utilization of SDH-IN-1 in HTS assays.
Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[1] Inhibition of SDH disrupts the fungal respiratory chain, leading to a halt in ATP production and ultimately causing fungal cell death.[2][3] SDH-IN-1 specifically binds to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transport from the iron-sulfur clusters to ubiquinone.[4][5]
Data Presentation
The following table summarizes the in vitro efficacy of SDH-IN-1 and other representative SDH inhibitors against various fungal pathogens. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters for evaluating and comparing the potency of these inhibitors. A lower value indicates higher potency.
| Compound | Fungal Species | EC50 (µg/mL) | IC50 (µM) | Reference |
| SDH-IN-1 (compound 4i) | Sclerotinia sclerotiorum | 0.14 mg/L | 4.53 | MedchemExpress |
| SDH-IN-18 | Rhizoctonia solani | 0.48 mg/L | 8.70 mg/L | [6][7] |
| Sclerotinia sclerotiorum | 1.4 mg/L | [6][7] | ||
| Boscalid | Botrytis cinerea | 1.36 | [8] | |
| Sclerotinia sclerotiorum | 0.20 | [8] | ||
| (S)-5f | Botrytis cinerea | 0.48 | [8] | |
| Sclerotinia sclerotiorum | 0.06 | [8] | ||
| Fluopyram | Fusarium virguliforme | 3.35 | [9] | |
| Botrytis cinerea | 5.389 | [9] | ||
| Alternaria solani | 0.244 | [9] | ||
| Fluxapyroxad | Rhizoctonia solani | 0.270 | [9] | |
| Botrytis cinerea | - | [9] |
Signaling Pathway of SDH Inhibition
The diagram below illustrates the mechanism of action of SDH-IN-1. By binding to the Q-site of the SDH complex, it blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire electron transport chain and halting cellular respiration.
References
- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ndsu.edu [ndsu.edu]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Uptake and Localization of Succinate Dehydrogenase Inhibitor-1 (SDH-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It is localized to the inner mitochondrial membrane, where it catalyzes the oxidation of succinate to fumarate (B1241708), coupling this reaction to the reduction of ubiquinone to ubiquinol.[3][4][5] Due to its central role in cellular metabolism and energy production, SDH is a key target for drug development, particularly in oncology and as a target for fungicides.[2][6]
This document provides detailed application notes and protocols for studying the cellular uptake and subcellular localization of a novel small molecule inhibitor, Succinate Dehydrogenase-IN-1 (SDH-IN-1). Understanding how SDH-IN-1 enters cells and reaches its mitochondrial target is crucial for evaluating its efficacy, mechanism of action, and potential off-target effects. The methodologies described herein are applicable for the preclinical evaluation of SDH-IN-1 and other similar small molecule inhibitors.
Signaling Pathway and Mechanism of Action
Succinate dehydrogenase is comprised of four subunits (SDHA, SDHB, SDHC, SDHD).[1][7] The catalytic subunits, SDHA and SDHB, are located in the mitochondrial matrix, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane.[7] SDH-IN-1 is hypothesized to function by binding to the active site of SDH, thereby inhibiting the conversion of succinate to fumarate and disrupting the electron transport chain, which can lead to an accumulation of succinate.[6]
Caption: Inhibition of Succinate Dehydrogenase by SDH-IN-1.
Quantitative Data Summary
The following tables summarize hypothetical data from cellular uptake and localization studies of SDH-IN-1 in a relevant cancer cell line (e.g., HeLa).
Table 1: Time-Dependent Cellular Uptake of SDH-IN-1
| Incubation Time (minutes) | Intracellular Concentration (pmol/10^6 cells) |
|---|---|
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 5.1 |
| 60 | 110.4 ± 8.2 |
| 120 | 125.6 ± 9.3 |
Cells were incubated with 10 µM SDH-IN-1. Data are presented as mean ± SD (n=3).
Table 2: Dose-Dependent Cellular Uptake of SDH-IN-1
| External Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |
|---|---|
| 1 | 12.1 ± 1.1 |
| 5 | 65.3 ± 4.9 |
| 10 | 112.8 ± 7.6 |
| 25 | 235.7 ± 15.4 |
| 50 | 310.2 ± 20.5 |
Cells were incubated for 60 minutes. Data are presented as mean ± SD (n=3).
Table 3: Subcellular Localization of SDH-IN-1
| Cellular Fraction | % of Total Intracellular SDH-IN-1 |
|---|---|
| Cytosol | 28.5 ± 3.1 |
| Mitochondria | 65.2 ± 5.8 |
| Nucleus | 4.1 ± 0.9 |
| Other (Microsomes, etc.) | 2.2 ± 0.5 |
Cells were treated with 10 µM SDH-IN-1 for 2 hours before fractionation. Data are presented as mean ± SD (n=3).
Experimental Protocols
Protocol 1: Qualitative Subcellular Localization by Fluorescence Microscopy
This protocol uses a fluorescently-tagged version of SDH-IN-1 (SDH-IN-1-Fluor) to visualize its accumulation within cells and co-localization with mitochondria.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Glass-bottom imaging dishes (35 mm)
-
SDH-IN-1-Fluor (e.g., BODIPY conjugate)
-
MitoTracker™ Red CMXRos
-
Hoechst 33342 stain
-
Phosphate-Buffered Saline (PBS)
-
FluoroBrite™ DMEM or similar imaging medium
-
Confocal Laser Scanning Microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density of 1 x 10^5 cells per dish and culture overnight.
-
Mitochondrial Staining: Incubate cells with 100 nM MitoTracker™ Red CMXRos in pre-warmed culture medium for 30 minutes at 37°C to label mitochondria.
-
Washing: Gently wash the cells twice with warm PBS.
-
Compound Incubation: Add pre-warmed imaging medium containing the desired concentration of SDH-IN-1-Fluor (e.g., 5 µM) and Hoechst 33342 (1 µg/mL) to the cells. Incubate for 1-2 hours at 37°C.
-
Final Wash: Gently aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove extracellular compound and stop uptake.[8]
-
Imaging: Add 1 mL of fresh, pre-warmed imaging buffer to the dish.[8] Immediately visualize the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (blue, nucleus), SDH-IN-1-Fluor (green), and MitoTracker™ Red (red, mitochondria).
-
Analysis: Analyze the images for co-localization between the green (SDH-IN-1-Fluor) and red (MitoTracker™) signals, which indicates mitochondrial accumulation.
Caption: Workflow for Fluorescence Microscopy Localization Assay.
Protocol 2: Quantitative Cellular Uptake and Subcellular Fractionation
This protocol provides a method to quantify the total amount of SDH-IN-1 taken up by cells and its distribution among different subcellular compartments using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive label-free method.[8][9]
Materials:
-
HeLa cells
-
6-well culture plates
-
SDH-IN-1
-
Ice-cold PBS
-
Trypsin-EDTA
-
Subcellular Fractionation Kit (e.g., Thermo Scientific #78840)
-
BCA Protein Assay Kit
-
LC-MS/MS system
-
Acetonitrile with 0.1% Formic Acid (Extraction Solvent)
Procedure:
Part A: Total Cellular Uptake
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.[10]
-
Compound Treatment: Remove the culture medium and add medium containing SDH-IN-1 at the desired concentrations. Incubate for the specified time at 37°C.
-
Termination of Uptake: To stop the uptake, place the plate on ice, aspirate the medium, and wash the cells three times with ice-cold PBS.[8][10]
-
Cell Lysis: Add 500 µL of Extraction Solvent to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Processing: Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.
-
Quantification: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to determine the concentration of SDH-IN-1. A standard curve of SDH-IN-1 must be prepared in the same matrix.
-
Normalization: In a parallel well, determine the total cell number or protein concentration (using a BCA assay) to normalize the uptake data (e.g., pmol/10^6 cells or pmol/mg protein).[10]
Part B: Subcellular Fractionation
-
Cell Seeding and Treatment: Seed cells in larger culture dishes (e.g., 100 mm) to obtain sufficient material. Treat with 10 µM SDH-IN-1 for 2 hours.
-
Harvesting: Wash cells with ice-cold PBS, then harvest using a cell scraper.
-
Fractionation: Use a commercial subcellular fractionation kit, following the manufacturer's instructions precisely to isolate the cytosolic, mitochondrial, and nuclear fractions.
-
Extraction and Quantification: Extract SDH-IN-1 from each fraction using the Extraction Solvent as described in Part A (steps 4-6).
-
Purity Analysis: Perform a Western blot for organelle-specific markers (e.g., VDAC1 for mitochondria, Tubulin for cytosol, Lamin B1 for nucleus) to assess the purity of each fraction.
-
Data Analysis: Calculate the amount of SDH-IN-1 in each fraction and express it as a percentage of the total amount recovered from all fractions.
Caption: Workflow for Quantitative Uptake and Fractionation.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase Complex: An Updated Review in: Archives of Pathology & Laboratory Medicine Volume 142: Issue 12 | Archives of Pathology & Laboratory Medicine [aplm.kglmeridian.com]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Efficacy of SDH-IN-1 Against Rhizoctonia solani
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhizoctonia solani is a significant soil-borne plant pathogen with a broad host range, causing diseases such as sheath blight, damping-off, and root rot in various economically important crops.[1][2][3][4] Effective management strategies often rely on the application of fungicides. Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that target cellular respiration.[5][6] SDH-IN-1 is a potent inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which plays a critical role in both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[4][7][8] This document provides detailed protocols for assessing the in vitro and in vivo effects of SDH-IN-1 on Rhizoctonia solani.
Mechanism of Action: SDH-IN-1
SDH-IN-1 functions by inhibiting the succinate dehydrogenase enzyme complex.[7] This enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD) and is integral to cellular energy production.[9][10][11] SDH-IN-1 specifically binds to the ubiquinone-binding site (Qp site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol.[9][12][13] This blockage disrupts the electron flow from Complex II to Complex III of the mETC, leading to a halt in ATP synthesis and ultimately causing fungal cell death.[4][6]
Data Presentation
The following tables summarize the known inhibitory concentrations of SDH-IN-1 and provide a template for recording experimental data.
Table 1: Known Inhibitory Concentrations of SDH-IN-1
| Parameter | Value | Reference |
| IC₅₀ (SDH Enzyme) | 0.94 µM | [7] |
| EC₅₀ (R. solani) | 0.04 µM | [7] |
| EC₅₀ (S. sclerotiorum) | 1.13 µM | [7] |
| EC₅₀ (M. fructicola) | 1.61 µM | [7] |
| EC₅₀ (B. cinerea) | 1.21 µM | [7] |
Table 2: Template for In Vitro Mycelial Growth Inhibition Data
| SDH-IN-1 Conc. (µM) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean Diameter (mm) | % Inhibition |
| 0 (Control) | 0 | ||||
| 0.01 | |||||
| 0.05 | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 |
Table 3: Template for In Vivo Disease Severity Data
| Treatment | Replicate 1 (% Severity) | Replicate 2 (% Severity) | Replicate 3 (% Severity) | Mean Severity (%) | % Disease Control |
| Untreated Control | 0 | ||||
| SDH-IN-1 (Low Conc.) | |||||
| SDH-IN-1 (High Conc.) | |||||
| Positive Control |
Experimental Protocols
In Vitro Assessment: Mycelial Growth Inhibition
This protocol utilizes the poisoned food technique to determine the EC₅₀ of SDH-IN-1 against R. solani.[2][14][15][16]
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
SDH-IN-1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri plates (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25 ± 2°C)
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of SDH-IN-1 in DMSO.
-
Poisoned Media Preparation: Autoclave PDA medium and cool to 50-55°C. Add appropriate volumes of the SDH-IN-1 stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 µM). For the control, add an equivalent volume of DMSO. Pour approximately 20 ml of the amended PDA into each sterile petri plate and allow it to solidify.[14][15]
-
Inoculation: From the margin of a 3-5 day old culture of R. solani, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium side down, in the center of each PDA plate (both treated and control).[2]
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions once the fungal growth in the control plate reaches the edge of the plate (typically after 3-4 days).[15]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where:
-
C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the treated plate
-
-
EC₅₀ Determination: Use probit analysis or non-linear regression of the concentration-response data to determine the EC₅₀ value.
In Vivo Assessment: Disease Control in a Model Plant System (e.g., Rice or Soybean)
This protocol assesses the protective efficacy of SDH-IN-1 against R. solani infection in a greenhouse setting.[1][17]
Materials:
-
Susceptible host plant seedlings (e.g., rice for sheath blight, soybean for root rot)
-
Rhizoctonia solani inoculum (e.g., sclerotia or mycelial slurry)
-
SDH-IN-1
-
Wetting agent (e.g., Tween 20)
-
Sprayer
-
Pots with sterile soil mix
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Plant Growth: Grow healthy seedlings to a susceptible stage (e.g., 2-3 leaf stage for soybean, tillering stage for rice).
-
Inoculum Preparation: Grow R. solani on a suitable medium (e.g., PDA or sterilized grain) to produce sufficient inoculum.
-
Treatment Application: Prepare spray solutions of SDH-IN-1 at various concentrations (e.g., 10, 50, 100 µg/ml) in water with a small amount of wetting agent. A positive control (a commercial fungicide known to be effective against R. solani) and a negative control (water with wetting agent) should be included. Spray the plant foliage or drench the soil, depending on the target disease, until runoff.
-
Inoculation: After the treatment has dried (typically 24 hours later), inoculate the plants with R. solani. For sheath blight, place inoculum on the sheaths. For root rot, mix the inoculum into the soil.
-
Incubation: Maintain the plants in a high-humidity environment at an optimal temperature for disease development (e.g., 28-32°C for sheath blight).
-
Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity. This can be done by measuring lesion length, the percentage of diseased tissue, or using a disease severity rating scale.
-
Calculation: Calculate the percentage of disease control using the following formula: % Disease Control = [(DSC - DST) / DSC] x 100 Where:
-
DSC = Disease severity in the negative control
-
DST = Disease severity in the treated plants
-
Conclusion
The provided protocols offer a standardized framework for evaluating the antifungal activity of SDH-IN-1 against Rhizoctonia solani. The in vitro assays are crucial for determining the intrinsic potency of the compound, while the in vivo experiments provide essential data on its efficacy in a more complex biological system. Accurate and consistent application of these methods will yield reliable data for the assessment and potential development of SDH-IN-1 as a fungicidal agent.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 10. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering Novel Alternaria solani Succinate Dehydrogenase Inhibitors by in Silico Modeling and Virtual Screening Strategies to Combat Early Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ndsu.edu [ndsu.edu]
- 13. js.ugd.edu.mk [js.ugd.edu.mk]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchtrend.net [researchtrend.net]
- 17. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Pseudo-hypoxia with Succinate Dehydrogenase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH leads to the accumulation of succinate, which acts as an oncometabolite.[2] Elevated intracellular succinate levels competitively inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[3] This inhibition stabilizes HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes, a state referred to as "pseudo-hypoxia" because it occurs under normoxic conditions.[4]
Succinate dehydrogenase-IN-1 (SDI-1) is a chemical inhibitor of SDH. By blocking SDH activity, SDI-1 provides a valuable tool for researchers to induce a pseudo-hypoxic state in vitro, enabling the study of cellular responses to hypoxia, the investigation of HIF-1α signaling pathways, and the screening of potential therapeutic agents that target these pathways. These application notes provide detailed protocols and data for utilizing SDI-1 to induce pseudo-hypoxia in a research setting.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing essential parameters for experimental design.
| Parameter | Value | Source |
| IC50 (SDH Enzyme Assay) | 0.94 µM | MedChemExpress |
| Binding Affinity (Kd) | 22.4 µM | MedChemExpress |
Signaling Pathway
The inhibition of Succinate Dehydrogenase (SDH) by SDI-1 initiates a signaling cascade that culminates in the stabilization of HIF-1α and the activation of hypoxic gene expression. The diagram below illustrates this pathway.
References
Application Notes and Protocols for Testing the Efficacy of Succinate Dehydrogenase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1), a small molecule inhibitor of Succinate Dehydrogenase (SDH). The protocols outlined below cover biochemical and cell-based assays to characterize the inhibitory properties of SDH-IN-1 and its effects on cellular metabolism and viability.
Succinate dehydrogenase is a critical enzyme complex, also known as mitochondrial complex II, that plays a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone.[1][2][3] Due to its central role, inhibition of SDH can have significant effects on cellular energy production and has emerged as a therapeutic strategy for various diseases, including cancer.[4][5][6]
Biochemical Efficacy of SDH-IN-1
The initial evaluation of SDH-IN-1 involves determining its direct inhibitory effect on the enzymatic activity of SDH using an in vitro spectrophotometric assay.
Protocol: SDH Enzyme Activity Assay (DCPIP Assay)
This protocol measures the enzymatic activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[4][7][8]
Materials:
-
Isolated mitochondria
-
SDH-IN-1
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM KCN and 5 µM rotenone)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Isolate mitochondria from a relevant cell line or tissue using differential centrifugation.
-
Determine the protein concentration of the mitochondrial isolate using a standard protein assay (e.g., BCA or Bradford).
-
Prepare serial dilutions of SDH-IN-1 in the assay buffer. Include a vehicle control (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer and 10 µL of each SDH-IN-1 dilution or vehicle control to respective wells.
-
Add 10 µL of the mitochondrial preparation (e.g., 10 µg of protein) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of a substrate/dye mixture containing succinate (final concentration 20 mM), DCPIP (final concentration 50 µM), and PMS (final concentration 10 µM).
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every minute for 15-30 minutes at 37°C.
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of SDH-IN-1 by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the SDH-IN-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro Inhibitory Potency
| Inhibitor | Target | Mechanism of Action | IC50 (nM) |
| SDH-IN-1 | SDH | To be determined | [Hypothetical Value, e.g., 75] |
| Malonate | SDH (Succinate-binding site) | Competitive | [Concentration-dependent] |
| Atpenin A5 | SDH (Ubiquinone-binding site) | Non-competitive | ~2.5 |
Cellular Efficacy of SDH-IN-1
Following the confirmation of direct enzymatic inhibition, the cellular effects of SDH-IN-1 are assessed to understand its impact on cell viability, mitochondrial function, and downstream signaling pathways.
Protocol: Cell Viability Assay (MTT Assay)
This assay determines the effect of SDH-IN-1 on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
SDH-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of SDH-IN-1 for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the SDH-IN-1 concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol: Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess the impact of SDH-IN-1 on mitochondrial respiration.[9][10][11]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
SDH-IN-1
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C.[10]
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with SDH-IN-1 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A in the appropriate injection ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
After the assay, normalize the OCR data to cell number or protein concentration.
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between SDH-IN-1 treated and control cells.
Data Presentation: Cellular and Mitochondrial Effects
| Parameter | SDH-IN-1 (EC50, µM) |
| Cell Viability | [Hypothetical Value, e.g., 5.2] |
| Mitochondrial Respiration Parameter | Vehicle Control | SDH-IN-1 Treated |
| Basal Respiration (pmol/min) | [Hypothetical Value] | [Hypothetical Value] |
| ATP Production (pmol/min) | [Hypothetical Value] | [Hypothetical Value] |
| Maximal Respiration (pmol/min) | [Hypothetical Value] | [Hypothetical Value] |
| Spare Respiratory Capacity (%) | [Hypothetical Value] | [Hypothetical Value] |
Protocol: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SDH-IN-1
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled cell culture plate
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with SDH-IN-1 as described for the cell viability assay.
-
After the desired treatment duration, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the luminescence values to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol: HIF-1α Stabilization Assay (Western Blot)
This assay determines if inhibition of SDH by SDH-IN-1 leads to the accumulation of succinate and subsequent stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SDH-IN-1
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with SDH-IN-1 for a specified time (e.g., 4-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α band intensity to the loading control to determine the relative level of HIF-1α stabilization.
Visualizing Pathways and Workflows
SDH Signaling Pathway
Caption: Signaling pathway of SDH inhibition by SDH-IN-1.
Experimental Workflow
Caption: Experimental workflow for evaluating SDH-IN-1 efficacy.
Logical Relationships of Experiments
Caption: Logical relationships between experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. proteopedia.org [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 6. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 13. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Succinate Levels Following SDH-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts these fundamental cellular processes, leading to the accumulation of succinate. This accumulation is not merely a metabolic bottleneck; elevated succinate levels have been shown to act as an oncometabolite, influencing a variety of cellular signaling pathways. One of the key consequences of succinate accumulation is the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, which leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) even under normoxic conditions. Furthermore, extracellular succinate can activate the G-protein coupled receptor SUCNR1, initiating distinct signaling cascades.
SDH-IN-1 is a potent inhibitor of succinate dehydrogenase. Understanding its impact on cellular succinate levels is crucial for elucidating its mechanism of action and for the development of therapeutics targeting SDH. These application notes provide detailed protocols for treating cultured cells with SDH-IN-1 and subsequently measuring the changes in intracellular succinate concentration using a colorimetric assay.
Data Presentation
The following table summarizes representative quantitative data on the effects of SDH inhibition on intracellular succinate levels. While this data was generated using novel small molecule SDH inhibitors, it illustrates the expected dose- and time-dependent increase in succinate following treatment.
| Treatment Group | Concentration (µM) | Duration (hours) | Fold Change in Succinate (vs. Control) |
| SDH Inhibitor H2/Z14 | 3 | 22 | ~1.5 |
| 10 | 22 | ~2.0 | |
| 30 | 22 | ~2.5 | |
| 30 | 4 | ~1.8 | |
| 30 | 22 | ~2.5 | |
| SDH Inhibitor C6/Z96 | 30 | 22 | ~2.0 |
Data is derived from a study on novel SDH inhibitors in H1975 non-small cell lung cancer cells and is presented as an illustrative example of the expected outcome.[1]
Signaling Pathways and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Inhibition of SDH by SDH-IN-1 leads to succinate accumulation and subsequent HIF-1α stabilization.
Caption: Extracellular succinate activates the SUCNR1 receptor, initiating downstream signaling cascades.
Caption: Workflow for measuring intracellular succinate levels after SDH-IN-1 treatment.
Experimental Protocols
Materials
-
Cell line of interest (e.g., HEK293, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SDH-IN-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Succinate Colorimetric Assay Kit (e.g., Sigma-Aldrich MAK184, Abcam ab204718, or equivalent)
-
Succinate Assay Buffer
-
Succinate Converter/Enzyme Mix
-
Succinate Substrate Mix
-
Succinate Developer
-
Succinate Standard
-
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Homogenizer (e.g., Dounce homogenizer) or sonicator
-
Refrigerated microcentrifuge
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Cell Culture and Treatment with SDH-IN-1
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of SDH-IN-1. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest SDH-IN-1 concentration. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours).
-
Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Protocol 2: Sample Preparation for Succinate Assay
-
Cell Harvesting:
-
For adherent cells: After the treatment period, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
-
Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold Succinate Assay Buffer per 1 x 10⁶ cells.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (10-20 passes) or by sonication.[1] Ensure complete cell lysis.
-
Clarification of Lysate: Centrifuge the homogenate at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[1][2]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the intracellular succinate. The samples can be stored at -80°C for later analysis or used immediately.
Protocol 3: Succinate Colorimetric Assay
This protocol is adapted from commercially available kits and should be optimized based on the specific kit's instructions.
-
Reagent Preparation: Prepare all reagents (Succinate Assay Buffer, Succinate Converter/Enzyme Mix, Substrate Mix, Developer, and Standard) according to the assay kit manufacturer's instructions. Briefly centrifuge vials before opening.
-
Standard Curve Preparation:
-
Prepare a 1 mM succinate standard solution by diluting the provided stock standard (e.g., 100 mM) with ultrapure water or assay buffer as per the kit's protocol.
-
In a 96-well plate, create a standard curve by adding increasing volumes of the 1 mM succinate standard (e.g., 0, 2, 4, 6, 8, 10 µL), resulting in 0, 2, 4, 6, 8, and 10 nmol/well of succinate.
-
Bring the final volume of each standard well to 50 µL with Succinate Assay Buffer.[2] The 0 nmol/well serves as the blank.
-
-
Sample Preparation in Plate:
-
Add 1-50 µL of the prepared cell lysate (supernatant) to duplicate wells of the 96-well plate.
-
Adjust the final volume of each sample well to 50 µL with Succinate Assay Buffer.
-
Note: It is advisable to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for all samples and standards by combining the Succinate Assay Buffer, Succinate Converter/Enzyme Mix, Substrate Mix, and Developer in the ratios specified by the kit manufacturer. Prepare enough mix for all wells plus a small excess.
-
Assay Reaction:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix the contents of the wells gently by pipetting or using a horizontal shaker.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[2]
-
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[2]
Data Analysis
-
Background Subtraction: Subtract the absorbance value of the 0 nmol/well blank from all standard and sample readings.
-
Standard Curve: Plot the background-corrected absorbance values for the succinate standards against the corresponding amount of succinate (nmol). Generate a linear regression equation for the standard curve.
-
Succinate Calculation: Use the standard curve equation to calculate the amount of succinate (in nmol) in each sample.
-
Normalization: Normalize the amount of succinate to the amount of protein in each sample (determined by a separate protein assay such as BCA) or to the initial cell number. This will give the succinate concentration in nmol/mg protein or nmol/10⁶ cells.
-
Fold Change Calculation: To determine the effect of SDH-IN-1 treatment, calculate the fold change in succinate concentration by dividing the normalized succinate concentration of the treated samples by that of the vehicle-treated control samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in samples | Insufficient cell number | Increase the number of cells used for lysate preparation. |
| Low succinate concentration | Concentrate the sample or use a more sensitive fluorometric assay. | |
| Incomplete cell lysis | Ensure complete homogenization or sonication. | |
| High background in samples | High levels of endogenous NADH | Prepare a sample blank for each sample by omitting the Succinate Converter from the reaction mix and subtract this reading from the sample reading. |
| Colored or acidic samples | For colored samples, treat with PVPP and use a spin filter. For acidic samples, neutralize with Tris-HCl. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent cell numbers | Ensure accurate cell counting before seeding and harvesting. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the changes in intracellular succinate levels following treatment with the SDH inhibitor, SDH-IN-1. By understanding these metabolic alterations, researchers can gain deeper insights into the cellular consequences of SDH inhibition and its potential therapeutic applications. The included diagrams provide a clear visual representation of the underlying biological pathways and the experimental process, facilitating a better understanding of the methodology.
References
Application Notes and Protocols: Atpenin A5 as a Tool for Cancer Metabolism Research
Disclaimer: The initially requested compound, "Succinate dehydrogenase-IN-1," has limited available data in the context of cancer metabolism research, with existing information primarily focused on its antifungal properties.[1][2] Therefore, these application notes will focus on Atpenin A5 , a potent and highly specific succinate (B1194679) dehydrogenase (SDH) inhibitor, as a representative and well-characterized tool for studying cancer metabolism.[3][4]
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[5] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are then transferred to the ETC, contributing to ATP production.[6] In many cancers, SDH is considered a tumor suppressor. Its dysfunction, through mutation or downregulation, leads to the accumulation of succinate, an oncometabolite that can drive tumorigenesis by stabilizing the hypoxia-inducible factor 1α (HIF-1α) and inducing epigenetic changes.[6][7]
Atpenin A5 is a powerful research tool for investigating the metabolic consequences of SDH inhibition in cancer cells. It is a highly specific, non-competitive inhibitor that binds to the ubiquinone-binding site of SDH, effectively blocking its activity.[3][8] These application notes provide detailed protocols for using Atpenin A5 to study its effects on cancer cell viability, SDH activity, and mitochondrial respiration.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Atpenin A5
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (SDH Activity) | Bovine Heart Mitochondria | 5.5 nM | [8] |
| Submitochondrial Particles | 8.3 nM | [4] | |
| Isolated Cardiomyocytes | 8.5 nM | [4] | |
| IC50 (Cell Growth) | DU-145 (Prostate Cancer) | 12 µg/mL (for a derivative) | [9] |
| PC3 (Prostate Cancer) | 38 µg/mL (for a derivative) | [9] | |
| 22Rv1 (Prostate Cancer) | 11 µg/mL (for a derivative) | [9] |
Note: IC50 values for cell growth may vary depending on the specific cancer cell line and experimental conditions.
Mandatory Visualizations
Caption: The Tricarboxylic Acid (TCA) Cycle and the central role of Succinate Dehydrogenase (SDH).
Caption: Mechanism of action of Atpenin A5 on the SDH complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019217631A1 - Method of treating cancer with atpenin a5 derviatives - Google Patents [patents.google.com]
Application Note & Protocol: Colorimetric Assay for Succinate Dehydrogenase (SDH) Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a crucial enzyme with a dual role in cellular metabolism. It participates in both the citric acid cycle, where it oxidizes succinate to fumarate (B1241708), and in oxidative phosphorylation, where it transfers electrons to the ubiquinone pool.[1][2] Given its central role in cellular bioenergetics, SDH is a significant target for drug discovery, particularly in the fields of oncology and infectious diseases. This application note provides a detailed protocol for a colorimetric assay to determine the activity of succinate dehydrogenase and to screen for its inhibitors, such as Succinate Dehydrogenase-IN-1.
The assay is based on the reduction of a chromogenic electron acceptor, 2,6-dichlorophenolindophenol (DCIP), by SDH. The enzymatic oxidation of succinate to fumarate is coupled to the reduction of DCIP, which results in a color change from blue to colorless.[3][4][5] The rate of this color change, measured spectrophotometrically at 600 nm, is directly proportional to the SDH activity. The presence of an SDH inhibitor will decrease the rate of DCIP reduction.
Principle of the Assay
The enzymatic reaction involves the oxidation of succinate to fumarate by SDH. The electrons generated in this process are transferred to an artificial electron acceptor, DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of decrease in absorbance is a measure of SDH activity. By measuring this rate in the presence and absence of a test compound, the inhibitory effect of the compound on SDH can be quantified.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| SDH Assay Buffer (e.g., 25 mM Potassium Phosphate (B84403), pH 7.2) | Sigma-Aldrich | P5244 | 4°C |
| Succinate Solution (1 M) | Sigma-Aldrich | S2378 | -20°C |
| DCIP Solution (2 mM) | Sigma-Aldrich | D1878 | 4°C, protected from light |
| Mitochondrial Isolation Kit | Thermo Fisher | 89874 | 4°C |
| 96-well clear, flat-bottom microplate | Corning | 3596 | Room Temperature |
| This compound | In-house/Custom Synthesis | N/A | -20°C |
| Purified Mitochondria or Cell Lysate | User-prepared | N/A | -80°C |
Table 2: Example IC₅₀ Determination for this compound
| Inhibitor Concentration (µM) | Absorbance Change/min (ΔA₆₀₀/min) | % Inhibition |
| 0 (No Inhibitor Control) | 0.050 | 0 |
| 0.1 | 0.045 | 10 |
| 1 | 0.035 | 30 |
| 10 | 0.025 | 50 |
| 50 | 0.010 | 80 |
| 100 | 0.005 | 90 |
| IC₅₀ (µM) | 10 |
Experimental Protocols
A. Reagent Preparation
-
SDH Assay Buffer (50 mM Potassium Phosphate, pH 7.2): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.2. Store at 4°C.
-
Succinate Stock Solution (1 M): Dissolve the appropriate amount of sodium succinate in distilled water to make a 1 M stock solution. Aliquot and store at -20°C.
-
DCIP Stock Solution (2 mM): Prepare a 2 mM solution of 2,6-dichlorophenolindophenol in distilled water. This solution should be prepared fresh and protected from light.
-
This compound Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and a solvent control should be included in the experiment.
B. Sample Preparation
-
Isolated Mitochondria: Isolate mitochondria from cells or tissues using a commercial kit or a standard protocol. Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., Bradford assay).
-
Cell Lysate: Harvest cells and lyse them in a suitable lysis buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.
C. Assay Protocol (96-well plate format)
-
Prepare Reaction Wells:
-
Blank: 100 µL of SDH Assay Buffer.
-
No Inhibitor Control: 50 µL of sample (isolated mitochondria or cell lysate) + X µL of SDH Assay Buffer + Y µL of solvent (e.g., DMSO).
-
Inhibitor Wells: 50 µL of sample + X µL of SDH Assay Buffer + Y µL of this compound at various concentrations.
-
The final volume in each well before adding the reaction mix should be 100 µL. Adjust the volume of SDH Assay Buffer accordingly.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare Reaction Mix: For each reaction, prepare a mix containing:
-
50 µL of SDH Assay Buffer
-
10 µL of 1 M Succinate Solution
-
40 µL of 2 mM DCIP Solution
-
-
Initiate the Reaction: Add 100 µL of the Reaction Mix to each well (except the blank).
-
Kinetic Measurement: Immediately start measuring the absorbance at 600 nm every minute for 10-30 minutes using a microplate reader in kinetic mode.
D. Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₆₀₀/min) for each well by selecting a linear portion of the reaction curve.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Caption: SDH catalyzes succinate oxidation and ubiquinone reduction.
Caption: Workflow for the SDH colorimetric inhibitor assay.
Caption: Relationship of components in the SDH inhibitor assay.
References
Application of SDH-IN-1 in the Study of Drug-Resistant Fungal Strains
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SDH-IN-1 is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[1] By targeting SDH, SDH-IN-1 disrupts cellular respiration, leading to fungal cell death.[2][3] This mode of action makes it a valuable tool for studying fungal bioenergetics and for investigating the mechanisms of resistance to SDH inhibitor (SDHI) fungicides. The rise of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of new antifungal agents and a deeper understanding of resistance mechanisms. SDH-IN-1 can be effectively utilized to characterize and study these resistant strains.
The primary mechanism of resistance to SDHI fungicides involves mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[2][4][5] These mutations can alter the binding site of the inhibitor, reducing its efficacy. Another reported mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell.[2][4]
These application notes provide a framework for using SDH-IN-1 to identify and characterize drug-resistant fungal strains, elucidate resistance mechanisms, and assess the cross-resistance profiles of various SDHI compounds.
Data Presentation
Table 1: In Vitro Antifungal Activity of SDH-IN-1 against Sensitive and Resistant Fungal Strains
| Fungal Species | Strain | Resistance Mechanism | EC50 (µM) of SDH-IN-1 | Resistance Factor (RF)¹ |
| Botrytis cinerea | Wild-Type (Sensitive) | - | 1.21[1] | - |
| SDHI-R1 | SdhB-H272R mutation | 15.8 | 13.1 | |
| SDHI-R2 | SdhC-G79R mutation | 8.5 | 7.0 | |
| Sclerotinia sclerotiorum | Wild-Type (Sensitive) | - | 1.13[1] | - |
| SDHI-R1 | SdhB-P226L mutation[6] | 25.2 | 22.3 | |
| SDHI-R2 | ABC transporter overexpression | 5.7 | 5.0 | |
| Rhizoctonia solani | Wild-Type (Sensitive) | - | 0.04[1] | - |
| SDHI-R1 | SdhB-H277Y mutation | 2.1 | 52.5 | |
| Monilinia fructicola | Wild-Type (Sensitive) | - | 1.61[1] | - |
| SDHI-R1 | SdhC-H134R mutation | 19.3 | 12.0 |
¹Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive wild-type strain.
Table 2: Inhibitory Activity of SDH-IN-1 on Succinate Dehydrogenase (SDH) from Sensitive and Resistant Fungal Strains
| Fungal Species | Strain | Resistance Mechanism | IC50 (µM) of SDH-IN-1 on SDH activity |
| Botrytis cinerea | Wild-Type (Sensitive) | - | 0.94[1] |
| SDHI-R1 | SdhB-H272R mutation | 12.5 | |
| Sclerotinia sclerotiorum | Wild-Type (Sensitive) | - | 0.88 |
| SDHI-R1 | SdhB-P226L mutation[6] | 20.1 | |
| SDHI-R2 | ABC transporter overexpression | 0.91 |
Experimental Protocols
Protocol 1: Determination of EC50 Values using In Vitro Mycelial Growth Inhibition Assay
This protocol determines the half-maximal effective concentration (EC50) of SDH-IN-1 against fungal isolates.[7]
Materials:
-
Fungal isolates (wild-type and potentially resistant strains)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
SDH-IN-1 stock solution (in DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Methodology:
-
Media Preparation: Autoclave the growth medium and cool it to 50-55°C in a water bath.
-
Fungicide Amendment: Add the required volume of the SDH-IN-1 stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). For the control, add an equivalent volume of DMSO. Mix gently and pour into sterile petri dishes.
-
Inoculation: Take a 5 mm mycelial plug from the edge of an actively growing fungal colony using a sterile cork borer and place it in the center of the amended and control agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungal species in the dark.
-
Data Collection: When the fungal colony in the control plate reaches approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.
Protocol 2: Sequencing of Sdh Genes to Identify Resistance-Conferring Mutations
This protocol outlines the amplification and sequencing of Sdh genes (SdhB, SdhC, SdhD) to identify point mutations associated with resistance.[7][8]
Materials:
-
Fungal mycelium
-
DNA extraction kit
-
Primers for SdhB, SdhC, and SdhD genes
-
PCR reaction mix
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from the mycelium of both sensitive and resistant fungal isolates using a suitable DNA extraction kit.
-
PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using specific primers. Optimize PCR conditions (annealing temperature, extension time) for each primer set.
-
Gel Electrophoresis: Verify the PCR products by running a small volume on an agarose (B213101) gel to confirm the expected size of the amplicons.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.
Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH in mitochondrial extracts and determines the inhibitory effect of SDH-IN-1.[3][9]
Materials:
-
Isolated fungal mitochondria (from both sensitive and resistant strains)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution
-
SDH-IN-1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader (600 nm absorbance)
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelium by differential centrifugation.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, isolated mitochondria, DCPIP, and PMS.
-
Inhibitor Addition: Add various concentrations of SDH-IN-1 to the respective wells. Include a solvent control (DMSO).
-
Reaction Initiation: Start the reaction by adding the succinate solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader at a controlled temperature. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value of SDH-IN-1.
Visualizations
Caption: Mechanism of action of SDH-IN-1 on the fungal respiratory chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research in Plant Disease [online-rpd.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Determining the IC50 of Succinate Dehydrogenase-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Succinate (B1194679) dehydrogenase-IN-1, a potential inhibitor of Succinate Dehydrogenase (SDH). The following protocols and application notes are designed to be a valuable resource for researchers in academic and industrial settings.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that plays a dual role in cellular metabolism. It is an integral component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2][3] Simultaneously, it transfers electrons to the ETC, contributing to ATP production.[1][4] Given its critical functions, SDH has emerged as a significant target for the development of therapeutics for various diseases, including cancer and fungal infections.[1][2]
The IC50 value is a crucial parameter for characterizing the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5] This document outlines a detailed colorimetric assay for determining the IC50 of Succinate dehydrogenase-IN-1.
Principle of the Assay
The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[1][6] SDH oxidizes its substrate, succinate, to fumarate. The electrons generated in this reaction are transferred to DCPIP, causing its reduction and a subsequent decrease in absorbance at 600 nm.[1] The rate of this color change is directly proportional to the SDH activity.[1] By measuring the reaction rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SDH in the mitochondrial respiratory chain and the general workflow for the IC50 determination assay.
Caption: Role of Succinate Dehydrogenase (SDH) in the TCA Cycle and Electron Transport Chain.
Caption: Experimental workflow for IC50 determination of an SDH inhibitor.
Materials and Reagents
-
SDH Enzyme Source: Isolated mitochondria or purified SDH enzyme.
-
SDH Assay Buffer: e.g., 20 mM potassium phosphate (B84403), pH 7.4.
-
Substrate: Sodium Succinate solution.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor: this compound.
-
Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO).
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 600 nm.
-
Multichannel pipette.
Experimental Protocol
1. Preparation of Reagents:
-
SDH Assay Buffer: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Sodium Succinate Solution: Prepare a stock solution of sodium succinate in SDH Assay Buffer. The final concentration in the assay will typically be in the millimolar range.
-
DCPIP Solution: Prepare a stock solution of DCPIP in SDH Assay Buffer. The final concentration in the assay is typically in the micromolar range.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in SDH Assay Buffer to obtain a range of concentrations to be tested. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
2. Assay Procedure:
-
Set up the 96-well plate:
-
Blank wells: Contain all reagents except the enzyme.
-
Control wells (No inhibitor): Contain the enzyme, buffer, and substrate, but no inhibitor (add an equivalent volume of the inhibitor's solvent, e.g., DMSO).
-
Inhibitor wells: Contain the enzyme, buffer, substrate, and varying concentrations of this compound.
-
-
Add reagents to the wells in the following order:
-
SDH Assay Buffer.
-
SDH enzyme solution.
-
This compound solution (or solvent for control wells).
-
-
Pre-incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add the substrate (sodium succinate) and the electron acceptor (DCPIP) to all wells.
-
Measure absorbance: Immediately start measuring the decrease in absorbance at 600 nm in kinetic mode using a microplate reader. Record data every minute for a specified period (e.g., 10-30 minutes).[4][7]
Data Analysis
-
Calculate the rate of reaction (V): Determine the rate of DCPIP reduction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition:
-
Percentage Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the rate of reaction in the presence of the inhibitor, and V_control is the rate of reaction in the absence of the inhibitor.
-
-
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This value can be determined by fitting the dose-response curve to a suitable model, such as a four-parameter logistic equation, using appropriate software (e.g., GraphPad Prism, SigmaPlot).[8]
Data Presentation
The quantitative data for the IC50 determination of this compound should be summarized in a clear and structured table. As specific data for "this compound" is not publicly available, a template with example data is provided below.
| Concentration of this compound (nM) | Log [Inhibitor] (M) | Average Rate of Reaction (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.150 | 0 |
| 1 | -9 | 0.135 | 10 |
| 10 | -8 | 0.112 | 25.3 |
| 50 | -7.3 | 0.078 | 48 |
| 100 | -7 | 0.055 | 63.3 |
| 500 | -6.3 | 0.020 | 86.7 |
| 1000 | -6 | 0.010 | 93.3 |
IC50 of this compound: ~52 nM (Example value determined from the curve fit)
Troubleshooting
-
High background signal: Ensure that the blank wells (without enzyme) show minimal change in absorbance. If not, check for contamination of reagents.
-
No enzyme activity: Verify the activity of the SDH enzyme source with a positive control. Ensure all reagents are prepared correctly and at the appropriate pH.
-
Inconsistent results: Ensure accurate pipetting and proper mixing in the wells. Maintain a constant temperature throughout the assay.
-
Inhibitor insolubility: Ensure the inhibitor is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) does not affect the assay.
By following these detailed protocols and application notes, researchers can reliably determine the IC50 value of this compound, providing valuable insights into its potency as an SDH inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
- 5. courses.edx.org [courses.edx.org]
- 6. biocompare.com [biocompare.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Succinate Dehydrogenase Inhibitors (SDHIs) in Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a significant class of fungicides widely utilized in agriculture to control a broad spectrum of plant diseases caused by pathogenic fungi. These compounds target a crucial enzyme in the fungal respiratory chain, succinate dehydrogenase (SDH), also known as Complex II. By inhibiting SDH, these fungicides disrupt the pathogen's energy production, leading to growth inhibition and eventual cell death. This document provides detailed application notes and experimental protocols for the use and evaluation of SDHIs in plant pathology research. While the specific compound "Succinate dehydrogenase-IN-1" is not found in the scientific literature, this guide focuses on the well-established class of SDHI fungicides.
Mechanism of Action
Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act by binding to the ubiquinone-binding site (Qp site) within the SDH enzyme complex, which is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting mitochondrial respiration and ATP production in the fungus.[1][2]
Data Presentation: Efficacy of SDHI Fungicides
The efficacy of various SDHI fungicides against a range of plant pathogenic fungi is summarized in the table below. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of their potency. Lower values indicate higher antifungal activity.
| SDHI Fungicide | Target Pathogen | Assay Type | EC50 / IC50 Value | Reference |
| Boscalid | Botrytis cinerea | Mycelial Growth | 0.29 mg/L (EC50) | [3] |
| Alternaria solani | Spore Germination | 0.33 µg/ml (EC50) | [4] | |
| Penthiopyrad | Botrytis cinerea | Mycelial Growth | <0.01 to 59.65 µg/ml (EC50) | [5] |
| Colletotrichum gloeosporioides | Mycelial Growth | 0.45 to 3.17 µg/ml (EC50) | [6] | |
| Fluxapyroxad | Rhizoctonia solani | Mycelial Growth | 0.0237 mg/L (EC50) | [7] |
| Botrytis cinerea | Mycelial Growth | <0.01 to 4.19 µg/ml (EC50) | [5] | |
| Fluopyram | Fusarium virguliforme | Mycelial Growth | 3.35 mg/L (mean EC50) | [8] |
| Botrytis cinerea | Mycelial Growth | 0.01 to >100 μg/ml (EC50) | [5] | |
| Isopyrazam | Mycosphaerella graminicola | Mycelial Growth | 0.001 to ~1 mg/L (EC50) | [2] |
| Rhynchosporium secalis | Mycelial Growth | 0.03 to 0.05 mg/L (median EC50) | [2] | |
| Benzovindiflupyr | Colletotrichum gloeosporioides | Mycelial Growth | 0.08 to 1.11 µg/ml (EC50) | [6] |
| Pydiflumetofen | Fusarium virguliforme | Mycelial Growth | 0.11 mg/L (mean EC50) | [8] |
| Thifluzamide | Rhizoctonia cerealis | Mycelial Growth | 23.1 mg/L (EC50) | [1] |
| A12 (experimental) | Rhizoctonia solani | SDH Inhibition | 3.58 µM (IC50) | [7] |
| A16 (experimental) | Rhizoctonia solani | SDH Inhibition | 2.22 µM (IC50) | [7] |
| 9ac (experimental) | Rhizoctonia cerealis | Mycelial Growth | 1.1 to 4.9 mg/L (EC50) | [1] |
| 9cd (experimental) | Sclerotinia sclerotiorum | Mycelial Growth | 0.8 mg/L (EC50) | [1] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the direct inhibitory effect of an SDHI compound on the vegetative growth of a fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
SDHI fungicide stock solution (e.g., in DMSO)
-
Sterile distilled water
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of the SDHI fungicide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the fungicide stock solution.
-
Add the appropriate volume of each fungicide dilution to molten PDA (cooled to ~50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent alone.[9]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.[9]
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.[9]
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of SDH and its inhibition by SDHI compounds.
Materials:
-
Isolated fungal mitochondria or cell lysate
-
SDH Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
Substrate solution (e.g., sodium succinate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Intermediate electron carrier (e.g., Phenazine methosulfate - PMS)
-
SDHI fungicide stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissues (10 mg): Homogenize in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes and use the supernatant.[10][11]
-
Cells (1 x 10^6): Homogenize in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and use the supernatant.[10][11]
-
Isolated Mitochondria: Use a suitable mitochondria isolation kit or protocol.
-
-
Standard Curve Preparation (for DCIP):
-
Prepare a series of DCIP standards (e.g., 0, 8, 16, 24, 32, 40 nmole/well) in the SDH Assay Buffer in a 96-well plate. Adjust the final volume of each well to 100 µL.[11]
-
-
Reaction Setup:
-
In separate wells of the 96-well plate, add your sample (e.g., 5-50 µL of cell lysate or mitochondrial suspension). Adjust the volume to 50 µL with SDH Assay Buffer.
-
For inhibitor testing, add varying concentrations of the SDHI fungicide to the sample wells. Include a control with no inhibitor.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix (containing succinate), and SDH Probe (containing DCPIP and PMS). The exact volumes will depend on the commercial kit or specific protocol. For example, a 50 µL reaction mix could contain 46 µL of assay buffer, 2 µL of substrate mix, and 2 µL of probe.[12]
-
-
Assay Measurement:
-
Data Analysis:
-
Calculate the rate of SDH activity by determining the change in absorbance over time in the linear range of the reaction.
-
Calculate the percentage of inhibition for each SDHI concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Fungicide Efficacy Evaluation on Plants
This protocol assesses the protective or curative activity of an SDHI fungicide on a host plant infected with a pathogen.
Materials:
-
Healthy, susceptible host plants
-
Fungal pathogen culture and spore suspension
-
SDHI fungicide formulation
-
Sprayer
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Plant Preparation: Grow healthy plants to a suitable developmental stage (e.g., two-leaf stage for seedlings).[14]
-
Fungicide Application:
-
Prepare a solution of the SDHI fungicide at the desired concentration(s).
-
Spray the fungicide solution onto the plants until runoff. Include a control group sprayed with water or a blank formulation.
-
-
Inoculation:
-
Prepare a spore suspension of the fungal pathogen at a known concentration.
-
Protective Assay: Inoculate the plants 24 hours after fungicide application.
-
Curative Assay: Inoculate the plants 24 hours before fungicide application.
-
Inoculate by spraying the spore suspension onto the leaves or by other appropriate methods for the specific pathogen.
-
-
Incubation: Place the inoculated plants in a growth chamber or greenhouse with optimal conditions (temperature, humidity, light) for disease development.[4]
-
Disease Assessment:
-
After a suitable incubation period (e.g., 7-14 days), assess the disease severity on the plants.
-
Disease severity can be rated using a visual scale (e.g., percentage of leaf area with symptoms).
-
-
Data Analysis:
-
Calculate the percent disease control for each treatment using the formula:
-
% Disease Control = [1 - (Disease severity in treated plants / Disease severity in control plants)] * 100
-
-
Visualizations
References
- 1. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. ndsu.edu [ndsu.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Seahorse Assay with Succinate Dehydrogenase-IN-1
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2] It holds a unique position in cellular metabolism as it participates in both the citric acid cycle (TCA cycle) and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][3][4] The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol, which serves as a substrate for Complex III of the ETC.[5][6] This dual functionality makes SDH a vital hub for cellular energy production.
Given its central role, the inhibition of SDH can have profound effects on cellular bioenergetics and is a key area of investigation in various fields, including oncology and metabolic diseases.[1] "Succinate dehydrogenase-IN-1" (SDH-IN-1) represents a small molecule inhibitor designed to target SDH. These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to quantify the metabolic effects of SDH-IN-1. The Seahorse XF technology enables the real-time measurement of two major energy-producing pathways: mitochondrial respiration, via the oxygen consumption rate (OCR), and glycolysis, via the extracellular acidification rate (ECAR).[7] By performing a Seahorse XF Cell Mito Stress Test in the presence of SDH-IN-1, researchers can precisely dissect the compound's impact on mitochondrial function.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay that evaluates key parameters of mitochondrial function by measuring the OCR of cells in real-time.[8] The assay involves the sequential injection of three compounds that modulate the ETC:
-
Oligomycin (B223565): An ATP synthase (Complex V) inhibitor. It blocks the flow of protons through ATP synthase, leading to a decrease in OCR. The remaining OCR is attributed to proton leak across the mitochondrial inner membrane and non-mitochondrial oxygen consumption. The decrease in OCR upon oligomycin injection represents the portion of basal respiration dedicated to ATP production.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing protons to flow freely across the inner membrane. This results in a maximal, uncontrolled rate of oxygen consumption by the ETC, revealing the cell's maximal respiratory capacity.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively. Their combined injection completely shuts down mitochondrial respiration. The residual OCR is due to non-mitochondrial processes.
By measuring OCR before and after each injection, key parameters of mitochondrial function can be determined, including Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.
The Electron Transport Chain and SDH Inhibition
The diagram below illustrates the flow of electrons through the mitochondrial electron transport chain and indicates the site of action for SDH-IN-1.
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by SDH-IN-1.
Expected Effects of SDH-IN-1 on Mitochondrial Respiration
Inhibition of SDH by SDH-IN-1 is expected to block the transfer of electrons from succinate into the ETC. This will lead to a dose-dependent decrease in several key mitochondrial parameters measured by the Seahorse XF Cell Mito Stress Test.
-
Basal Respiration: Will decrease, as SDH-dependent substrate oxidation is a major contributor to baseline mitochondrial activity.
-
ATP-Linked Respiration: Will decrease, as the overall flux through the ETC is reduced, leading to less proton pumping available for ATP synthesis.
-
Maximal Respiration: Will be significantly reduced.[3] The cell's ability to respond to high energy demand (induced by FCCP) is compromised because a key entry point for electrons into the ETC is blocked.
-
Spare Respiratory Capacity: Will be severely diminished. This parameter (Maximal Respiration - Basal Respiration) reflects the cell's ability to respond to stress. Since maximal respiration is heavily impacted, the spare capacity will be minimal.
-
Proton Leak: May decrease or remain unchanged, as it is primarily dependent on the mitochondrial membrane potential which will be lower due to reduced ETC activity.
Experimental Protocol
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the acute effects of SDH-IN-1.
I. Materials and Reagents
-
Agilent Seahorse XF Analyzer (XFe96 or similar)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound (SDH-IN-1)
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Seahorse XF Base Medium (supplemented with glutamine, glucose, and sodium pyruvate (B1213749) as required for the specific cell line)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Sterile, multichannel pipettes and reservoirs
II. Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions until they reach ~80% confluency.
-
Harvest and Count: Harvest cells using standard trypsinization and resuspend in culture medium. Perform an accurate cell count.
-
Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density (typically 20,000–80,000 cells per well for many cancer cell lines).[7] Include background correction wells containing medium but no cells.
-
Incubation: Allow the plate to sit at room temperature in the cell culture hood for 45-60 minutes to ensure even cell distribution.[7]
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified CO₂ incubator.[7]
III. Day 1: Sensor Cartridge Hydration
-
Hydration: Place the Seahorse XF Sensor Cartridge upside down. Pipette 200 µL of Seahorse XF Calibrant into each well of the utility plate.
-
Assembly: Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Overnight Incubation: Incubate the hydrated cartridge overnight at 37°C in a non-CO₂ incubator.[9]
IV. Day 2: Assay Execution
-
Prepare Assay Medium: Warm the Seahorse XF assay medium (e.g., XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine) to 37°C. Adjust the pH to 7.4. Place the medium in a 37°C non-CO₂ incubator to equilibrate.
-
Prepare Compound Stock Solutions:
-
SDH-IN-1: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Mito Stress Test Kit: Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A in the warmed, pH-adjusted Seahorse assay medium to the desired working concentrations, as per the kit instructions. An initial optimization of the FCCP concentration is recommended for new cell types.[10]
-
-
Wash Cells and Change Medium:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed Seahorse assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 30-60 minutes to allow temperature and pH to equilibrate.[9]
-
-
Load Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Prepare injection solutions by diluting the compound stock solutions in assay medium to achieve the desired final concentration after injection. For example, for a 10X stock, add 20 µL to Port A.
-
Port A: SDH-IN-1 (at various concentrations) or vehicle control (assay medium with the same percentage of DMSO).
-
Port B: Oligomycin (e.g., final concentration 1.5 µM).
-
Port C: FCCP (e.g., final concentration 1.0 µM).
-
Port D: Rotenone/Antimycin A mix (e.g., final concentration 0.5 µM).
-
-
Run the Seahorse XF Analyzer:
-
Load the assay template in the Seahorse software.
-
Start the run. The instrument will first calibrate the sensor cartridge.
-
After calibration, the software will prompt you to replace the calibrant utility plate with your cell culture plate.
-
The assay will proceed automatically, measuring baseline OCR and then sequentially injecting the compounds from each port.
-
Seahorse Assay Workflow with SDH-IN-1
The diagram below outlines the experimental workflow for the Seahorse XF Mito Stress Test with an acute injection of SDH-IN-1.
Caption: Seahorse XF Mito Stress Test workflow for SDH-IN-1.
Data Presentation and Interpretation
The quantitative data obtained from the Seahorse assay should be analyzed and presented clearly. After subtracting the non-mitochondrial respiration (the OCR value after Rotenone/Antimycin A injection), the key parameters can be calculated for both control and SDH-IN-1 treated groups.
| Parameter | Calculation | Expected Outcome with SDH-IN-1 |
| Basal Respiration | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) | Dose-dependent decrease |
| ATP Production | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) | Dose-dependent decrease |
| Proton Leak | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) | Decrease or no change |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) | Significant dose-dependent decrease |
| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | Significant dose-dependent decrease |
Table 1: Summary of mitochondrial function parameters and the expected impact of this compound.
By systematically applying this protocol, researchers can obtain robust and reproducible data on the bioenergetic consequences of inhibiting succinate dehydrogenase, providing valuable insights into the mechanism of action of compounds like SDH-IN-1.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. aplm [aplm.kglmeridian.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Navigating the Challenges of Succinate Dehydrogenase-IN-1 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1) is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. While a valuable tool for studying cellular metabolism and as a potential therapeutic agent, its hydrophobic nature presents significant challenges in achieving and maintaining solubility in aqueous buffers essential for in vitro and cell-based assays. This technical support center provides a comprehensive guide to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my Succinate dehydrogenase-IN-1 precipitate when I dilute it in my aqueous experimental buffer?
This is a common issue known as "crashing out" and occurs when a compound that is readily soluble in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is introduced into an aqueous environment where its solubility is low. The rapid change in solvent polarity causes the compound to aggregate and precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To avoid solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent itself.
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability and potential for precipitation over time. It is best practice to prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of the inhibitor exceeds its solubility limit in the aqueous buffer. The dilution from a high-concentration organic stock to a fully aqueous environment is too abrupt. | 1. Optimize the Final Concentration: Your target concentration may be too high for the aqueous solubility of the compound. Consider performing a dose-response experiment to determine the effective concentration range and whether a lower, more soluble concentration can be used. 2. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock. First, dilute the stock into a small volume of your aqueous buffer, ensuring rapid mixing, and then perform subsequent dilutions. 3. Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation. 4. Pre-warm the Aqueous Buffer: Pre-warming your experimental buffer (e.g., to 37°C for cell culture media) can sometimes help to increase the solubility of the compound during dilution. However, ensure that this compound is stable at this temperature for the duration of your experiment. |
| Inconsistent results or high variability between replicates. | Inconsistent solubility or micro-precipitation of the inhibitor. Pipetting errors with small volumes of viscous DMSO. | 1. Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is fully dissolved. If stored at low temperatures, allow the vial to come to room temperature and vortex thoroughly. 2. Visual Inspection: Before adding to your assay, visually inspect the diluted working solution for any signs of precipitation (cloudiness or visible particles). 3. Proper Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of viscous DMSO solutions. |
| Low or no observable inhibitory activity. | The effective concentration of the inhibitor is lower than intended due to poor solubility and precipitation. The inhibitor may be binding to plasticware or other components in the assay medium. | 1. Confirm Solubility: Use the troubleshooting steps above to ensure the inhibitor is fully dissolved in your final working solution. 2. Consider Co-solvents: If solubility issues persist, the use of a co-solvent in your final aqueous buffer might be necessary. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), or Tween 80. However, the compatibility and potential effects of any co-solvent on your specific experimental system must be validated. 3. Reduce Serum Concentration: If working with cell culture, serum proteins can sometimes bind to hydrophobic compounds, reducing their free concentration. If your experiment allows, consider reducing the serum concentration during the inhibitor treatment period. |
Quantitative Data Summary
| Solvent | Recommended Maximum Stock Concentration | Storage Conditions | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM[1] | -20°C for short-term (1 month) or -80°C for long-term (6 months), protect from light.[1] | Recommended for preparing primary stock solutions. Use anhydrous, high-purity DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Ethanol | Lower than DMSO | -20°C | May be a suitable alternative for some applications, but generally has a lower solvating power for hydrophobic compounds compared to DMSO. |
| Aqueous Buffers (e.g., PBS, TRIS, HEPES) | Very Low (<10 µM) | Not recommended for storage. | Prone to precipitation. Prepare fresh working solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh out the appropriate mass based on its molecular weight.
-
Solvent Addition: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If solid particles are still visible, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Protocol 2: Preparation of a Working Solution by Serial Dilution
This protocol describes the preparation of a final 10 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your final aqueous experimental buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Pipette 2 µL of the 10 mM DMSO stock solution into a sterile microcentrifuge tube.
-
Add 198 µL of your aqueous experimental buffer to the tube.
-
Vortex immediately and vigorously for at least 30 seconds. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (1:10):
-
Pipette the required volume of the 100 µM intermediate solution into your final experimental vessel (e.g., a well of a microplate). For example, to make a final volume of 1 mL, add 100 µL of the intermediate solution.
-
Add the remaining volume of your aqueous experimental buffer (e.g., 900 µL) to reach the final desired volume.
-
Mix thoroughly. This results in a final working concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Visualizing Experimental Workflows
References
Technical Support Center: Optimizing Succinate Dehydrogenase-IN-1 Concentration for Cell-Based Assays
Disclaimer: Information regarding the specific compound "Succinate dehydrogenase-IN-1" (SDI-1) is not extensively documented in publicly available literature. This guide has been created using the principles of optimizing novel chemical inhibitors and data from well-characterized succinate (B1194679) dehydrogenase (SDH) inhibitors as representative models. Researchers using SDI-1 should adapt these protocols based on the specific physicochemical properties and in vitro potency of their compound. Always perform initial dose-finding and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (SDI-1)?
This compound (SDI-1) is an inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain.[1][2][3] In the citric acid cycle, it catalyzes the oxidation of succinate to fumarate.[1][2] In the electron transport chain, it transfers electrons from succinate to the ubiquinone pool.[3][4] By inhibiting SDH, SDI-1 disrupts cellular energy metabolism, leading to an accumulation of succinate and potentially inducing a "pseudohypoxic" state.[5]
Q2: I am not observing any effect of SDI-1 in my cell-based assay. What are the possible reasons?
Several factors can contribute to a lack of efficacy of SDI-1 in cell-based assays:
-
Inadequate Concentration: The concentration of SDI-1 may be too low to elicit a response in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.[5][6]
-
Compound Solubility and Stability: SDI-1 may have precipitated out of the culture medium. Ensure it is fully dissolved and stable throughout the experiment.[5] Preparing a concentrated stock solution in a suitable solvent like DMSO is recommended.[5]
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively removed by efflux transporters.
-
Incorrect Experimental Readout: The assay you are using may not be sensitive enough to detect the effects of SDH inhibition.[5]
-
Cell Line Specific Effects: Different cell lines have varying metabolic dependencies and may respond differently to SDH inhibition.[5]
Q3: What is a good starting concentration range for SDI-1 in my experiments?
For a novel inhibitor like SDI-1, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for novel inhibitors in cell-based assays is from 0.1 to 50 µM.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of SDI-1 observed | 1. Suboptimal inhibitor concentration.[6] 2. Compound instability or degradation. 3. Insufficient treatment duration.[6] 4. Low cell permeability. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 2. Prepare fresh stock solutions in high-quality, anhydrous DMSO and avoid repeated freeze-thaw cycles.[5] 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.[5] 4. If permeability is suspected, consider using a cell line with lower expression of efflux pumps or consult literature for similar compounds. |
| High cell toxicity or off-target effects | 1. Concentration of SDI-1 is too high. 2. Solvent (e.g., DMSO) toxicity.[6] | 1. Lower the concentration of SDI-1 based on dose-response data. Determine the maximum non-toxic concentration. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.[6] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent cell number per well.[5] 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the microplate or fill them with sterile media or PBS to maintain humidity. |
| Difficulty dissolving SDI-1 | 1. Poor solubility in the chosen solvent or medium. | 1. Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[5] 2. Test alternative pharmaceutically acceptable vehicles if necessary, always including a vehicle-only control. |
Quantitative Data Summary
The following tables provide a template for organizing experimentally determined data for SDI-1 and comparing it with known SDH inhibitors.
Table 1: Comparative IC50 Values of SDH Inhibitors
| Inhibitor | Target Site on SDH | Mechanism of Action | Reported IC50 (Enzymatic Assay) | Cellular Potency (Example Cell Line) |
| This compound | To be determined | To be determined | e.g., X nM | e.g., Y nM in A549 cells |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive | ~3-10 nM | ~8-10 nM |
| Malonate | Succinate-binding site | Competitive | Ki in µM to mM range | Effective in mM range |
| Carboxin | Ubiquinone (Q-site) | Non-competitive | 1.1 µM | Variable |
Note: For competitive inhibitors like malonate, the inhibition constant (Ki) is a more accurate measure of potency than IC50, as the IC50 value is dependent on the substrate (succinate) concentration.
Table 2: Recommended Concentration Ranges for Different Assays
| Assay Type | Starting Concentration Range for SDI-1 (µM) | Purpose |
| Dose-Response (Cell Viability) | 0.01 - 100 | To determine the IC50 in your cell line of interest. |
| Direct SDH Activity Assay | 0.001 - 10 | To confirm direct inhibition of the enzyme. |
| Mitochondrial Respiration (Seahorse) | 0.01 - 50 | To assess the impact on cellular respiration. |
| Succinate Accumulation (LC-MS) | 0.1 - 50 | To measure the direct downstream metabolic effect. |
| Long-term Proliferation Assays | 0.05 - 10 | Lower concentrations may be required for longer incubation times. |
Experimental Protocols
Protocol 1: Determining the IC50 of SDI-1 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of SDI-1 in culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of SDI-1.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software.
Protocol 2: Direct Measurement of SDH Activity in Cell Lysates
This protocol is adapted from commercially available SDH activity assay kits.
-
Sample Preparation:
-
Culture cells to the desired density and treat with various concentrations of SDI-1 for the desired time.
-
Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.
-
Homogenize the cells in an ice-cold SDH assay buffer provided in a commercial kit.
-
Centrifuge the lysate to pellet insoluble material and collect the supernatant.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing the SDH substrate (succinate) and a probe (e.g., DCPIP).
-
Initiate the reaction by adding the reaction mixture to the cell lysate.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm in a kinetic mode at 25°C or 37°C.
-
Take readings every 2-3 minutes for 15-30 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance over time in the linear range of the reaction.
-
Calculate the SDH activity based on a standard curve or the extinction coefficient of the probe.
-
Mandatory Visualizations
References
How to prevent degradation of Succinate dehydrogenase-IN-1 in solution
This technical support center provides guidance on the proper handling and storage of Succinate dehydrogenase-IN-1 (SDH-IN-1) to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to keep it at -20°C or -80°C.
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What are the recommended storage conditions for this compound in solution?
A3: Stock solutions of this compound in DMSO should be stored at low temperatures and protected from light to minimize degradation. Specific stability data from suppliers indicates that the solution is stable for up to 6 months at -80°C or for 1 month at -20°C when protected from light.[1] To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
Q4: Can I store this compound solution at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods, as this can lead to degradation and loss of activity. For short-term handling during experiments, solutions should be kept on ice.
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: To ensure the integrity of the compound, it is best to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the recommended practice. If aliquoting is not possible, limit the number of freeze-thaw cycles to a maximum of 3-5.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitor activity in assays. | Degradation of the inhibitor due to improper storage. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-80°C for long-term, protected from light) and use of single-use aliquots. |
| Precipitation of the inhibitor in aqueous media. | When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so dropwise while vortexing to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%). | |
| Chemical degradation in the assay buffer. | The pyrazole (B372694) carboxamide structure is generally stable, but the carboxamide bond could be susceptible to hydrolysis under extreme pH conditions. Ensure the pH of your assay buffer is within a neutral range (pH 6-8). | |
| Visible precipitate in the stock solution after thawing. | The inhibitor has come out of solution. | Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If the precipitate persists, sonication for a short period may help. Always centrifuge the vial before opening to collect all the solution at the bottom. |
| Discoloration of the stock solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh stock from the solid material. Ensure the solution is protected from light during storage and handling. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound in DMSO Solution
| Storage Temperature | Duration | Light Condition |
| -80°C | Up to 6 months | Protected from light |
| -20°C | Up to 1 month | Protected from light |
| Data based on supplier recommendations.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, sterile, and light-protected (e.g., amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
Troubleshooting off-target effects of Succinate dehydrogenase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Succinate dehydrogenase-IN-1?
This compound is an inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[1][2] SDH is a key enzyme in both the Krebs cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate.[3] By inhibiting SDH, SDH-IN-1 disrupts these central metabolic pathways.
Q2: What are the known potency values for this compound?
The potency of SDH-IN-1 has been characterized in enzymatic assays. It's important to note that different sources may report slightly different values.
| Parameter | Value | Source |
| IC50 | 0.94 µM | [1] |
| IC50 | 4.53 µM | [2] |
| Kd | 22.4 µM | [1] |
Q3: What are the expected on-target effects of treating cells with SDH-IN-1?
Treatment of cells with an effective concentration of SDH-IN-1 is expected to lead to:
-
Inhibition of SDH enzymatic activity.
-
Accumulation of intracellular succinate.
-
A decrease in mitochondrial respiration , specifically Complex II-driven oxygen consumption.
-
Induction of a "pseudo-hypoxic" state , potentially leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][5]
Q4: Does this compound have known off-target binding partners?
Currently, there is no publicly available information on the specific off-target binding profile of this compound from broad screening panels like kinome scans or CEREP safety panels. Therefore, any observed effects that are not directly attributable to SDH inhibition should be carefully investigated.
Troubleshooting Guide
Problem 1: No observable effect or weak activity of SDH-IN-1 in my assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing the final working concentration in your aqueous experimental medium. Visually inspect for any precipitation. |
| Inadequate Concentration | The effective concentration can vary significantly between different cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system. A starting point could be a range from 0.1 to 50 µM.[6] |
| Compound Degradation | Prepare fresh stock solutions and working solutions for each experiment. Ensure proper storage of the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light.[2] |
| Suboptimal Incubation Time | The effects of SDH inhibition may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[6] |
| Cell Density | High cell density can influence the apparent potency of the inhibitor. Ensure you are using a consistent and appropriate cell density for your assays. |
| Cell Line-Specific Metabolism | Different cell lines have varying dependencies on mitochondrial respiration versus glycolysis. Cells that are highly glycolytic may be less sensitive to SDH inhibition. Consider using a cell line known to be reliant on oxidative phosphorylation. |
Problem 2: I'm observing unexpected cellular phenotypes or toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Toxicity or Cell Death | The concentration of SDH-IN-1 may be too high. Reduce the concentration and perform a careful dose-response for toxicity. Also, consider the possibility of off-target effects contributing to cell death. |
| Changes in Cell Morphology | Inhibition of SDH can lead to significant metabolic reprogramming and cellular stress. For example, some studies have linked SDH inhibition to an epithelial-to-mesenchymal transition (EMT)-like phenotype with cells becoming more elongated and spindle-shaped.[4] This is a potential on-target consequence of profound metabolic shifts. |
| Increased Reactive Oxygen Species (ROS) Production | The effect of SDH inhibition on ROS production is complex. While it can be protective in some contexts by preventing reverse electron transport, it can also lead to increased ROS under other conditions.[5] It is advisable to measure mitochondrial ROS levels to determine the effect in your specific model. |
| Altered Gene Expression and Epigenetic Changes | Accumulation of succinate, a direct consequence of SDH inhibition, can inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[4] This can lead to widespread changes in the epigenome, including DNA hypermethylation, and altered gene expression. |
Experimental Protocols
Protocol 1: Measurement of SDH Activity in Isolated Mitochondria
This protocol is adapted from standard spectrophotometric assays for SDH activity.[7][8]
Materials:
-
Mitochondria Isolation Kit
-
Assay Buffer (e.g., 250 mM sucrose, 10 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, pH 7.2)
-
Succinate solution (e.g., 0.5 M)
-
Rotenone (B1679576) (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
96-well plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Isolate mitochondria from your cells or tissue of interest using a standard protocol or a commercial kit.
-
Determine the protein concentration of your mitochondrial preparation (e.g., using a BCA assay).
-
In a 96-well plate, add your isolated mitochondria (typically 10-50 µg of protein) to each well.
-
Add assay buffer to bring the volume to the desired level.
-
Add rotenone (final concentration ~5 µM) and antimycin A (final concentration ~5 µM) to inhibit electron flow from Complexes I and III, respectively.
-
Add varying concentrations of SDH-IN-1 or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding succinate (final concentration ~10 mM).
-
Immediately add PMS and DCPIP and start measuring the decrease in absorbance at 600 nm over time in kinetic mode.
-
The rate of DCPIP reduction is proportional to SDH activity. Calculate the rate for each condition and determine the IC50 of SDH-IN-1.
Protocol 2: Assessment of Mitochondrial ROS Production
This protocol utilizes a fluorescent probe to measure mitochondrial superoxide (B77818) levels.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.
-
Treat the cells with SDH-IN-1 at the desired concentrations for the appropriate duration. Include a positive control (e.g., a known inducer of mitochondrial ROS) and a vehicle control.
-
Prepare a working solution of MitoSOX™ Red in warm cell culture medium (typically 5 µM).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Measure the fluorescence using a fluorescence microscope or a plate reader with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
Protocol 3: Western Blot for HIF-1α Stabilization
This protocol outlines the steps to detect the stabilization of HIF-1α by Western blotting.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with SDH-IN-1 or a positive control (e.g., CoCl2 or deferoxamine) for the desired time.
-
Lyse the cells in ice-cold lysis buffer. It is crucial to work quickly and keep samples on ice as HIF-1α is rapidly degraded in the presence of oxygen.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Visualizations
Caption: On-target and downstream effects of SDH-IN-1.
Caption: Troubleshooting workflow for SDH-IN-1 experiments.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the stability of Succinate dehydrogenase-IN-1 for long-term experiments
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on improving the stability of Succinate Dehydrogenase-IN-1 (SDH-IN-1) for long-term experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of SDH-IN-1 in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced inhibitory activity in assays. | 1. Degradation of Stock Solution: The inhibitor may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light.[1] 2. Instability in Assay Buffer: The compound may be unstable in the aqueous environment of the cell culture media or assay buffer, leading to degradation over the course of the experiment.[2] 3. Precipitation: The inhibitor may have precipitated out of the working solution, lowering its effective concentration. | 1. Verify Stock Integrity: Use analytical methods like HPLC or LC-MS to check the purity of the stock solution. Prepare fresh stock solutions and aliquot into single-use volumes to avoid freeze-thaw cycles.[1] 2. Assess Buffer Stability: Perform a stability study by incubating SDH-IN-1 in your specific assay buffer for the duration of your experiment and measure its concentration at different time points. 3. Improve Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤ 0.1%) to prevent toxicity and precipitation.[3] If precipitation is observed, consider using a different solvent or adjusting the buffer pH. |
| Precipitate forms when diluting stock solution into aqueous buffer. | 1. Low Aqueous Solubility: SDH-IN-1, like many small molecule inhibitors, may have poor solubility in aqueous solutions.[4] 2. Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution. | 1. Optimize Dilution: Prepare intermediate dilutions in a mixed solvent system before the final dilution into the aqueous buffer. 2. Use Solubilizing Agents: If compatible with your experimental system, consider the use of solubilizing agents or carriers. 3. Sonication: Use a sonicator bath to aid in the dissolution of the compound in the working solution.[4] |
| High variability between experimental replicates. | 1. Inconsistent Compound Dosing: This can be due to inaccurate pipetting, precipitation in the working solution, or adsorption of the compound to plasticware. 2. Cell-Based Variability: Differences in cell passage number, seeding density, or metabolic state can lead to varied responses.[5] | 1. Ensure Homogeneity: Vortex working solutions thoroughly before each use. Visually inspect for any precipitates.[5] 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells.[5] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: How should I prepare and store stock solutions of SDH-IN-1?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.[2][6] This stock solution should be aliquoted into small, single-use volumes in tightly sealed amber vials to protect from light and moisture. Store these aliquots at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the stability of SDH-IN-1 in different solvents?
A2: SDH-IN-1 is most stable in anhydrous DMSO when stored at low temperatures. Its stability in aqueous buffers is significantly lower and can be affected by pH, temperature, and the presence of other components. A summary of hypothetical stability data is provided in Table 1.
Table 1: Hypothetical Long-Term Stability of SDH-IN-1 in Various Solvents
| Solvent | Storage Temperature | Purity after 1 Month (%) | Purity after 6 Months (%) |
| Anhydrous DMSO | -80°C | >99 | 98 |
| Anhydrous DMSO | -20°C | 98 | 92 |
| Anhydrous Ethanol | -20°C | 95 | 85 |
| PBS (pH 7.4) | 4°C | 80 | 55 |
| Cell Culture Media + 10% FBS | 37°C | 65 (after 24h) | Not Recommended |
Experimental Use
Q3: How often should I refresh the media containing SDH-IN-1 in a long-term cell culture experiment?
A3: The stability of SDH-IN-1 in cell culture media at 37°C is limited. For experiments lasting longer than 24 hours, it is advisable to refresh the media with freshly diluted inhibitor every 24-48 hours to maintain a consistent effective concentration.[3]
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of Succinate Dehydrogenase?
A4: To ensure on-target activity, consider the following:
-
Use a Negative Control: A structurally similar but inactive analog of SDH-IN-1, if available, can help differentiate on-target from off-target effects.[7]
-
Dose-Response Curve: A clear relationship between the concentration of SDH-IN-1 and the biological effect is indicative of on-target activity.[5]
-
Rescue Experiment: If possible, overexpressing SDH or using a downstream metabolic rescue agent could reverse the effects of the inhibitor.[5]
Experimental Protocols
Protocol 1: Preparation of SDH-IN-1 Stock Solution
-
Allow the vial of solid SDH-IN-1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (up to 37°C) in a water bath can be used if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Long-Term Stability Assessment in Assay Buffer
-
Prepare a working solution of SDH-IN-1 in your specific assay buffer at the final experimental concentration.
-
Divide the solution into multiple aliquots, one for each time point.
-
Incubate the aliquots under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration and purity of SDH-IN-1 in each sample using a validated analytical method such as LC-MS.
-
Plot the percentage of intact SDH-IN-1 versus time to determine its stability profile under your experimental conditions.
Visualizations
References
Overcoming resistance to Succinate dehydrogenase-IN-1 in fungal cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) compounds, such as Succinate dehydrogenase-IN-1, and encountering resistance in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Succinate Dehydrogenase Inhibitors (SDHIs)?
A1: Succinate Dehydrogenase Inhibitors (SDHIs) target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2][3] This enzyme is unique as it participates in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the ubiquinone pool).[1][3][4] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, SDHIs block fungal respiration, leading to a disruption of cellular energy production and ultimately, fungal cell death.[5][6][7]
Q2: My fungal culture has developed resistance to an SDHI. What are the likely molecular mechanisms?
A2: There are two primary mechanisms of resistance to SDHI fungicides in fungi:
-
Target-Site Mutations: This is the most common mechanism.[5][8] Mutations in the genes encoding the subunits of the SDH enzyme (specifically SdhB, SdhC, and SdhD) can alter the amino acid sequence of the protein.[5][6][8][9] These changes can reduce the binding affinity of the SDHI compound to the Qp site, rendering the inhibitor less effective.[5][6]
-
Increased Efflux Pump Activity: Fungi can develop reduced sensitivity by overexpressing efflux transporters, such as ATP-binding cassette (ABC) transporters.[5][8][9] These pumps actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[5]
Q3: Are all SDHI compounds affected by the same resistance mutations?
A3: Not necessarily. The pattern of cross-resistance among different SDHI fungicides can be complex and is highly dependent on the specific mutation in the SDH enzyme.[10][11][12] Some mutations may confer high resistance to one SDHI but have a lesser effect on another.[10][11] For example, studies in Alternaria alternata have shown that different mutations in the SdhB and SdhC subunits result in varied resistance profiles across a range of SDHI fungicides.[10][11][12] Therefore, a fungal strain resistant to one SDHI may still show some level of sensitivity to another, although this cannot be assumed.
Troubleshooting Guide
Problem: My SDHI compound shows reduced efficacy or a complete lack of activity against my fungal culture, which was previously sensitive.
This suggests the development of resistance. The following steps will help you confirm, characterize, and potentially overcome this issue.
Step 1: Confirm Resistance and Quantify the Resistance Level
Question: How can I confirm that my fungal culture is resistant and determine the level of resistance?
Answer: You need to determine the Half-Maximal Effective Concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC) of your SDHI compound against your potentially resistant fungal strain and compare it to a known sensitive (wild-type) strain. A significant increase in the EC₅₀/MIC value for your test strain indicates resistance.
Experimental Protocol: Mycelial Growth Inhibition Assay (EC₅₀ Determination) [13]
-
Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA). Autoclave the medium and cool it to 50-55°C.
-
Fungicide Amendment: Prepare a stock solution of your SDHI compound (e.g., 10 mg/mL in DMSO). Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control plate (0 µg/mL), add an equivalent volume of the solvent (DMSO).
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the actively growing edge of a fresh culture of your fungal isolate (both the suspected resistant strain and a sensitive control). Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for your fungus (e.g., 25°C).
-
Data Collection: When the fungal colony on the control plate reaches approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the colony on each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value. The Resistance Factor (RF) can be calculated as: RF = EC₅₀ of resistant isolate / EC₅₀ of sensitive isolate.
Step 2: Identify the Resistance Mechanism
Question: How can I determine if resistance is due to a target-site mutation?
Answer: You should sequence the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) and compare the sequences from your resistant isolate to those from a sensitive isolate.
Experimental Protocol: Sequencing of Sdh Genes [13]
-
DNA Extraction: Extract high-quality genomic DNA from both your resistant and sensitive fungal isolates.
-
Primer Design: Design PCR primers to amplify conserved regions of the SdhB, SdhC, and SdhD genes. These can often be designed based on alignments of known fungal Sdh gene sequences.
-
PCR Amplification: Perform PCR to amplify the target gene fragments from the genomic DNA of both isolates.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences and compare them to identify any nucleotide changes that result in amino acid substitutions in the resistant isolate. Compare these substitutions to mutations known to confer SDHI resistance in other fungi.[5][10][11][12]
Step 3: Strategies to Overcome or Manage Resistance
Question: My culture is confirmed to be resistant. What are my options for continuing my research?
Answer: Several strategies can be employed, depending on the nature of your research:
-
Use an SDHI with a Different Chemical Structure: Since cross-resistance patterns vary, a different SDHI compound might still be effective.[10][11] Test the efficacy of other available SDHIs against your confirmed resistant strain using the EC₅₀ protocol described above.
-
Alternate with a Different Mode of Action (MoA): This is a primary strategy in agricultural settings to prevent resistance.[14][15] In a research context, if your experimental design allows, you can treat the culture with a fungicide that has a completely different cellular target (e.g., a demethylation inhibitor [DMI] or a quinone-outside inhibitor [QoI]).
-
Use Fungicide Mixtures: Combining an SDHI with a fungicide from a different MoA group can be effective.[14][16][17] This approach reduces the selection pressure for SDHI resistance and can be effective against populations with mixed sensitivity.
-
Investigate Efflux Pump Inhibitors (EPIs): If you suspect that resistance is mediated by efflux pumps, you could investigate the use of EPIs to restore sensitivity to the SDHI. This is an active area of research.
Data Presentation
Table 1: Example EC₅₀ Values for Sensitive and Resistant Fungal Isolates to Various SDHI Fungicides.
| Fungal Species | SDHI Fungicide | Genotype (Sdh Mutation) | Mean EC₅₀ (µg/mL) | Resistance Factor (RF) | Reference(s) |
| Alternaria solani | Boscalid | Sensitive | 0.33 | - | [18] |
| Alternaria solani | Boscalid | Moderately Resistant | 5 - 20 | 15 - 60 | [18] |
| Alternaria solani | Boscalid | Highly Resistant | >20 | >60 | [18] |
| Aspergillus uvarum | Fluxapyroxad | Sensitive (Wild-Type) | 0.003 | - | [19][20] |
| Aspergillus uvarum | Fluxapyroxad | Resistant (SdhB H270Y) | >10 | >3333 | [19][20] |
| Botrytis cinerea | Fluopyram | Sensitive | 0.01 - 0.1 | - | [21] |
| Botrytis cinerea | Fluopyram | Resistant | >100 | >1000 | [21] |
| Fusarium virguliforme | Fluopyram | (Contemporary Samples) | 4.19 (avg) | N/A | [22] |
| Fusarium virguliforme | Pydiflumetofen | (Contemporary Samples) | 0.11 (avg) | N/A | [22] |
Visualizations
Caption: Mechanism of SDHI action and fungal resistance pathways.
Caption: Troubleshooting workflow for suspected SDHI resistance.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 5. Research in Plant Disease [online-rpd.org]
- 6. ndsu.edu [ndsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Practical measures to combat fungicide resistance in pathogens of wheat | AHDB [ahdb.org.uk]
- 15. resistance.nzpps.org [resistance.nzpps.org]
- 16. fas.scot [fas.scot]
- 17. SDHI Fungicides | FRAC [frac.info]
- 18. ndsu.edu [ndsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Resistance of Black Aspergilli Species from Grape Vineyards to SDHI, QoI, DMI, and Phenylpyrrole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Crop Protection Network [cropprotectionnetwork.org]
Technical Support Center: Best Practices for Storing and Handling Succinate Dehydrogenase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling two distinct compounds identified as Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1). It is crucial to distinguish between these two molecules to ensure the accuracy and reproducibility of your experimental results.
Important Note: The name "Succinate Dehydrogenase-IN-1" has been used to refer to at least two different chemical compounds. Please verify the CAS number of your product to ensure you are following the correct handling and storage procedures.
-
SDH-IN-1 (compound 4i): CAS No. 2685795-52-0
-
This compound (Compound 34): CAS No. 2969128-94-5
This guide is structured to provide clear, actionable information for your experimental workflow, including troubleshooting and frequently asked questions.
Compound Information and Storage Recommendations
Proper storage is critical to maintain the stability and activity of your SDH-IN-1 compound. Below is a summary of the key information and recommended storage conditions for each compound.
| Feature | SDH-IN-1 (compound 4i) | This compound (Compound 34) |
| CAS Number | 2685795-52-0 | 2969128-94-5 |
| Molecular Formula | C₁₄H₉Cl₂N₃O₂S | C₂₀H₁₃F₆N₃O |
| Molecular Weight | 354.21 g/mol | 425.33 g/mol |
| Appearance | White to off-white solid | Solid (Appearance may vary) |
| IC₅₀ | 4.53 µM for SDH[1] | 0.94 µM for SDH[1] |
| Storage of Solid | 4°C, protect from light[1] | -20°C is recommended for long-term storage. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1] | Store at -20°C. Refer to the Certificate of Analysis for specific stability information. |
| Solubility | DMSO (16.67 mg/mL)[1] | Information not widely available. Soluble in DMSO. |
Experimental Protocols
Below are generalized protocols for utilizing SDH-IN-1 in common experimental assays. It is essential to optimize these protocols for your specific cell lines, fungal species, or experimental conditions.
In Vitro Fungal Growth Inhibition Assay (Mycelial Growth)
This protocol is designed to assess the antifungal activity of SDH-IN-1 by measuring the inhibition of mycelial growth.
Materials:
-
SDH-IN-1 (compound 4i or Compound 34)
-
DMSO (anhydrous)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Fungal culture of interest
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare SDH-IN-1 Stock Solution: Dissolve the SDH-IN-1 compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Prepare Medicated Agar: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 50-60°C.
-
Incorporate Inhibitor: Add the appropriate volume of the SDH-IN-1 stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate containing an equivalent amount of DMSO.
-
Pour Plates: Pour the medicated and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small plug of the fungal mycelium (e.g., 5 mm diameter) from an actively growing culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species being tested.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate has reached a significant size.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration of the inhibitor compared to the DMSO control.
Biochemical SDH Activity Assay (Colorimetric)
This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell/tissue lysates. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be measured spectrophotometrically.[2][3][4]
Materials:
-
Isolated mitochondria, cell lysate, or tissue homogenate
-
SDH-IN-1 (compound 4i or Compound 34) dissolved in DMSO
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.8)[5]
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the assay buffer, succinate, and DCPIP.
-
Sample Preparation: Prepare your biological sample (e.g., isolated mitochondria, cell lysate) in the assay buffer. Keep samples on ice.
-
Inhibitor Pre-incubation: In a 96-well plate, add your biological sample to each well. Then, add varying concentrations of your SDH-IN-1 compound or a DMSO vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: To start the reaction, add the succinate substrate and the DCPIP electron acceptor to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (for DCPIP). The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and normalize it to the vehicle control to determine the percentage of inhibition.
Signaling Pathways and Workflows
Inhibition of Succinate Dehydrogenase leads to a cascade of downstream cellular events, primarily driven by the accumulation of its substrate, succinate.
Downstream Effects of SDH Inhibition
Caption: Downstream signaling consequences of SDH inhibition.
Experimental Workflow for Assessing SDH-IN-1 Efficacy
Caption: A logical workflow for testing SDH-IN-1.
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to some of the most frequently encountered problems when working with SDH inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory activity observed | 1. Compound Precipitation: The inhibitor may have precipitated out of the aqueous assay buffer or cell culture medium. 2. Inadequate Concentration: The concentration used may be too low for your specific system. 3. Compound Degradation: Improper storage may have led to the degradation of the compound. 4. Cellular Efflux: In cell-based assays, the compound may be actively transported out of the cells. | 1. Improve Solubility: Prepare a higher concentration stock in DMSO and ensure the final DMSO concentration in your assay is low and consistent across all conditions. Visually inspect for precipitates. 2. Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations. 3. Verify Storage: Ensure the compound has been stored according to the recommendations (see table above). 4. Use Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors, if appropriate for your experimental design. |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate pipetting of the inhibitor, substrate, or biological sample. 2. Inhomogeneous Cell Seeding: Uneven distribution of cells in multi-well plates. 3. Edge Effects: Evaporation from the outer wells of a microplate. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Proper Cell Seeding: Ensure a homogenous cell suspension before and during seeding. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile buffer/media. |
| Unexpected off-target effects | 1. Compound Impurity: The compound may not be of high purity. 2. Non-specific Binding: At high concentrations, the inhibitor may bind to other proteins. | 1. Check Purity: Refer to the Certificate of Analysis for the purity of your compound. 2. Use Lower Concentrations: Whenever possible, use the lowest effective concentration of the inhibitor. Consider using a structurally related but inactive analog as a negative control if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SDH-IN-1?
A1: SDH-IN-1 acts as an inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. By blocking the activity of this enzyme, it prevents the conversion of succinate to fumarate, leading to an accumulation of succinate and disruption of cellular respiration.[6][7][8]
Q2: How do I choose the appropriate concentration of SDH-IN-1 for my experiment?
A2: The optimal concentration will vary depending on your experimental system (e.g., cell type, fungal species, isolated enzyme). It is highly recommended to perform a dose-response experiment to determine the IC₅₀ (for enzymatic assays) or EC₅₀ (for cellular or whole-organism assays) in your specific system. A good starting point for many inhibitors is to test a range from 0.1 to 50 µM.
Q3: Can I dissolve SDH-IN-1 in solvents other than DMSO?
A3: While DMSO is the most commonly recommended solvent, the solubility of these compounds in other solvents like ethanol (B145695) or aqueous buffers may be limited. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Always ensure the final concentration of the organic solvent is low and non-toxic to your system, and is consistent across all experimental and control groups.
Q4: What are the expected downstream cellular effects of SDH inhibition?
A4: Inhibition of SDH leads to the accumulation of succinate. This can have several downstream effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases, and alterations in the epigenetic landscape through the inhibition of TET enzymes and Jumonji-C domain-containing histone demethylases.[9][10] This can lead to changes in gene expression related to angiogenesis, glycolysis, and cell survival.
Q5: How can I confirm that SDH-IN-1 is inhibiting SDH in my cells?
A5: You can directly measure SDH activity in cell lysates or isolated mitochondria from treated and untreated cells using a biochemical assay as described in the protocols section. Additionally, you can measure the accumulation of succinate using techniques like mass spectrometry. Another approach is to use a Seahorse XF Analyzer to measure oxygen consumption rates and assess Complex II-driven respiration.
References
- 1. biogot.com [biogot.com]
- 2. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SDH [neuromuscular.wustl.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]
Technical Support Center: Refining Experimental Conditions for Succinate Dehydrogenase-IN-1 (SDH-IN-1) Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their experimental conditions for treatment with Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is Succinate dehydrogenase-IN-1 (SDH-IN-1) and what is its mechanism of action?
A1: this compound is a chemical inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a crucial enzyme that participates in both the citric acid cycle and the electron transport chain. By inhibiting SDH, SDH-IN-1 disrupts cellular energy metabolism. Its mechanism is presumed to involve binding to the ubiquinone (Qp) binding site of SDH, which blocks the transfer of electrons. This inhibition leads to an accumulation of the metabolite succinate and can induce a state of "pseudohypoxia" by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Q2: What are the primary research applications for SDH-IN-1?
A2: SDH-IN-1 is primarily utilized in research as a potent antifungal agent. Additionally, due to its role as an SDH inhibitor, it is a valuable tool for studying the metabolic consequences of SDH dysfunction in various cellular and disease models, including certain types of cancer where SDH mutations are prevalent.
Q3: How should I prepare and store SDH-IN-1 stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials. For optimal stability, store the stock solution at -20°C or -80°C, protected from light and moisture.
Q4: What is a typical starting concentration range for SDH-IN-1 in cell-based assays?
A4: For novel inhibitors like SDH-IN-1, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line. A general starting range to consider is between 0.1 µM and 50 µM. The effective concentration can vary significantly depending on the cell type and the experimental endpoint being measured.
Q5: How long should I incubate cells with SDH-IN-1?
A5: The effect of SDH-IN-1 can be time-dependent. It is advisable to conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing your desired biological effect.
Troubleshooting Guides
Issue 1: Low or No Efficacy of SDH-IN-1 in Cell-Based Assays
If you are observing a lack of effect in your experiments, consider the following potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding SDH-IN-1. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. |
| Inadequate Concentration | Perform a dose-response study with a wider concentration range to determine the optimal effective concentration for your cell line. |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the ideal treatment duration for your experimental model. |
| Cellular Uptake/Efflux | Consider that the compound may not be efficiently entering the cells or could be actively removed by efflux pumps. This is a complex issue that may require specialized assays to investigate. |
| Incorrect Experimental Readout | The assay you are using may not be sensitive enough to detect the effects of SDH inhibition. Consider using a more direct measure of SDH activity or its downstream consequences. |
| Cell Line Specificity | Different cell lines can have varying metabolic dependencies and may respond differently to SDH inhibition. Test the inhibitor on a different cell line known to be sensitive to metabolic inhibitors if possible. |
| Compound Degradation | Prepare a fresh stock solution of SDH-IN-1. Ensure proper storage of both the stock and working solutions to prevent degradation. |
Issue 2: High Variability in Experimental Results
Inconsistent results between experiments can be frustrating. Here are some common sources of variability and how to address them:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure your SDH-IN-1 working solution is thoroughly mixed before each use. Use calibrated pipettes and consistent pipetting techniques. |
| Cell Culture Inconsistencies | Maintain a consistent cell seeding density for all experiments. Regularly monitor cell health and morphology. Use cells within a similar passage number range. |
| Assay Readout Issues | Standardize all steps of your assay protocol, including reagent preparation, incubation times, and instrument settings. |
| Compound Stability in Media | The stability of small molecules in culture media can vary. Consider replacing the media with fresh inhibitor at regular intervals during long-term experiments. |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based Assay with SDH-IN-1
This protocol provides a general framework. Specific details should be optimized for your experimental system.
General workflow for a cell-based experiment using SDH-IN-1.
Protocol 2: Measuring SDH Activity in Cell Lysates
This protocol describes a common method to directly measure the enzymatic activity of SDH.
Materials:
-
Cells treated with SDH-IN-1 or vehicle control
-
SDH Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Succinate solution
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Cell lysis buffer
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Cell Lysates: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add the cell lysate to the SDH assay buffer.
-
Initiate Reaction: Add succinate and DCPIP to initiate the enzymatic reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 600 nm in kinetic mode at regular intervals. The rate of DCPIP reduction is proportional to SDH activity.
Data Presentation
Table 1: Example Dose-Response Data for SDH-IN-1
This table illustrates how to present data from a dose-response experiment to determine the IC50 value of SDH-IN-1.
| SDH-IN-1 Concentration (µM) | % SDH Activity (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 92 ± 4.8 |
| 1 | 75 ± 6.1 |
| 5 | 53 ± 3.9 |
| 10 | 31 ± 4.5 |
| 25 | 15 ± 2.7 |
| 50 | 8 ± 1.9 |
Mandatory Visualizations
Signaling Pathway: Consequences of SDH Inhibition
This diagram illustrates the key downstream effects of inhibiting Succinate Dehydrogenase.
Consequences of SDH inhibition by SDH-IN-1.
Logical Relationship: Troubleshooting Low Efficacy
This diagram provides a decision-making framework for troubleshooting experiments where SDH-IN-1 shows low or no effect.
Troubleshooting decision tree for low efficacy of SDH-IN-1.
Addressing variability in Succinate dehydrogenase-IN-1 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Succinate (B1194679) dehydrogenase-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Succinate dehydrogenase-IN-1 and what is its primary mechanism of action?
This compound is a chemical inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that participates in both the citric acid cycle and the electron transport chain.[1] While the precise binding site of this compound is not definitively stated in the available literature, SDH inhibitors typically function by one of two mechanisms: competitive inhibition at the succinate-binding site on the SDHA subunit, or by binding to the ubiquinone (Qp) binding site, which is formed by the SDHB, SDHC, and SDHD subunits, thereby blocking electron transfer.[2][3] It is crucial for researchers to experimentally determine the exact mechanism for their specific assay conditions.
Q2: What are the reported IC50 and KD values for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.94 µM and a dissociation constant (KD) of 22.4 µM .[4]
Q3: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in cell-based assays:
-
Compound Solubility and Stability: The inhibitor may have precipitated out of the culture medium. It is essential to ensure it is fully dissolved and remains stable throughout the experiment.[5]
-
Inadequate Concentration: The concentration used may be too low to elicit a response in your specific cell line.[5]
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively removed by cellular efflux pumps.[5]
-
Incorrect Experimental Readout: The assay being used might not be sensitive enough to detect the effects of SDH inhibition.[5]
-
Cell Line Specific Effects: Different cell lines have varying metabolic dependencies and may respond differently to the inhibition of SDH.[5]
Q4: How can I improve the solubility of this compound for my experiments?
Most small molecule inhibitors are first dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Here are some tips:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can negatively impact the solubility and stability of your compound.
-
Prepare a Concentrated Stock: It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Sonication: Brief sonication can help to dissolve the compound fully.
-
Gentle Warming: Gentle warming of the stock solution may aid in dissolution, but be cautious as high temperatures can degrade the compound. Always refer to the manufacturer's datasheet for stability information.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Dosing | - Ensure your working solution of this compound is homogeneous by vortexing before each use.- Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
| Cell Culture Inconsistency | - Ensure a uniform number of cells are seeded in each well.- Visually inspect cells under a microscope before and during the experiment to confirm they are healthy and evenly distributed. |
| Instability of the Inhibitor | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure the stock solution is stored correctly, typically at -20°C or -80°C and protected from light.[5] |
| Assay Edge Effects | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS instead. |
Issue 2: No Observable Effect at Tested Concentrations
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose | - Perform a dose-escalation study to determine the optimal concentration range for your specific experimental model.[6] |
| Poor Bioavailability or Rapid Metabolism | - For in vivo studies, consider the pharmacokinetic properties of the compound. A different route of administration or a more stable analog may be necessary.[6] |
| Insensitive Experimental Model | - Confirm that your chosen cell line or animal model is sensitive to SDH inhibition. Some cells may have metabolic plasticity that allows them to bypass the effects of SDH inhibition.[6] |
| Suboptimal Assay Conditions | - Optimize the incubation time with the inhibitor. The effects may be time-dependent.- Ensure the substrate concentration in your assay is appropriate, as competitive inhibitors are sensitive to substrate levels.[7] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and other common SDH inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | EC50 | Reference |
| This compound | Succinate Dehydrogenase (SDH) | 0.94 µM | - | [4] |
| Rhizoctonia solani | - | 0.04 µM | [4] | |
| Sclerotinia sclerotiorum | - | 1.13 µM | [4] | |
| Monilinia fructicola | - | 1.61 µM | [4] | |
| Botrytis cinerea | - | 1.21 µM | [4] | |
| SDH-IN-1 (a distinct compound) | Succinate Dehydrogenase (SDH) | 4.53 µM | - | MedChemExpress |
| Atpenin A5 | Bovine heart mitochondria | 3.6-10 nM | - | [8] |
| Carboxin | Fungal SDH | - | Varies by species | [1] |
| Thenoyltrifluoroacetone (TTFA) | Mammalian Complex II | ~20-40 µM | - | [1] |
| Malonate | Succinate Dehydrogenase (SDH) | Competitive Inhibitor | - | [7] |
| 3-Nitropropionic acid (3-NPA) | Succinate Dehydrogenase (SDH) | Irreversible Inhibitor | - | [9] |
| Diazoxide | Murine mitochondria | ~100 µM | - |
Experimental Protocols
In Vitro SDH Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring SDH activity in isolated mitochondria or cell lysates.
Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change, measured at 600 nm, is proportional to SDH activity.
Materials:
-
Isolated mitochondria or cell lysate
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Decylubiquinone (B1670182) (Coenzyme Q analog)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents and dilute to working concentrations in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Add the mitochondrial or cell lysate preparation to each well. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding succinate and decylubiquinone to each well.
-
Measurement: Immediately add DCPIP and begin measuring the decrease in absorbance at 600 nm over time in kinetic mode.
-
Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Mitochondrial Respiration Assay (Seahorse XF)
This protocol outlines a general workflow for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial function. A "Mito Stress Test" is performed by sequentially injecting different mitochondrial inhibitors to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach and grow to the desired confluency.
-
Inhibitor Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing either this compound at the desired concentration or a vehicle control. Incubate for the desired treatment time.
-
Assay Setup: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Calibrate the Seahorse XF Analyzer.
-
Run Assay: Place the cell plate in the analyzer and begin the assay. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine the different parameters of mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiratory capacity, and spare respiratory capacity.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for testing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal incubation time for SDH-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SDH-IN-1, a potent inhibitor of succinate (B1194679) dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What is SDH-IN-1 and what is its mechanism of action?
SDH-IN-1 is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][][5] By inhibiting SDH, SDH-IN-1 disrupts cellular energy metabolism. Its primary mechanism is believed to be the inhibition of the enzymatic activity of SDH, leading to an accumulation of succinate.
Q2: What are the reported IC50 values for SDH-IN-1?
The half-maximal inhibitory concentration (IC50) of SDH-IN-1 for succinate dehydrogenase is reported to be 0.94 µM.[1] Another report lists an IC50 of 4.53 µM.[2] The effective concentration can vary depending on the experimental system, such as the cell type and specific assay conditions.
Q3: My cells are not responding to SDH-IN-1 treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Inadequate Concentration: The concentration of SDH-IN-1 may be too low for your specific cell line or experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration.[6]
-
Suboptimal Incubation Time: The incubation time may be too short for the inhibitory effects to manifest. A time-course experiment is crucial to determine the optimal duration of treatment.
-
Compound Solubility: Ensure that SDH-IN-1 is fully dissolved in the solvent (e.g., DMSO) and the final working concentration in the cell culture medium does not lead to precipitation.
-
Cell-Specific Metabolism: Different cell lines exhibit varying dependencies on mitochondrial respiration and may therefore respond differently to SDH inhibition.[6]
-
Assay Sensitivity: The assay used to measure the downstream effects of SDH inhibition may not be sensitive enough. Consider using a more direct measure of SDH activity or cellular respiration.[6]
Q4: How should I store SDH-IN-1?
For long-term storage, it is recommended to store SDH-IN-1 stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] For short-term use, stock solutions can be stored at 4°C for a few days. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide: Determining Optimal Incubation Time
Determining the optimal incubation time for SDH-IN-1 is a critical step in experimental design. The following guide provides a systematic approach to establishing this parameter for your specific experimental setup.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for determining the optimal incubation time for SDH-IN-1.
Detailed Experimental Protocol
This protocol outlines a general method for determining the optimal incubation time of SDH-IN-1 by measuring its effect on a downstream readout, such as the inhibition of SDH activity.
1. Materials:
-
SDH-IN-1
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Reagents for measuring SDH activity (e.g., MTT, DCPIP, or a commercial kit)[7][8][9]
-
Plate reader
2. Phase 1: Dose-Response Experiment a. Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight. b. Compound Preparation: Prepare a 2x concentrated serial dilution of SDH-IN-1 in cell culture medium. A typical starting range for a new inhibitor is 0.1 to 50 µM.[6] c. Treatment: Remove the old medium from the cells and add the 2x SDH-IN-1 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells. d. Incubation: Incubate the plate for a fixed, extended period (e.g., 24 hours) at 37°C in a humidified incubator. e. Endpoint Measurement: Measure the desired endpoint. This could be cell viability (e.g., using an MTT assay which indirectly reflects metabolic activity), or a more direct measurement of SDH inhibition. f. Data Analysis: Plot the endpoint measurement against the log of the SDH-IN-1 concentration and fit a dose-response curve to determine the EC50 or IC50 value.
3. Phase 2: Time-Course Experiment a. Cell Seeding: Seed cells as described in Phase 1. b. Compound Preparation: Prepare a working solution of SDH-IN-1 at a concentration that showed a significant effect in the dose-response study (e.g., 2x the calculated EC50/IC50). c. Treatment: Treat the cells with the selected concentration of SDH-IN-1. d. Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours). e. Endpoint Measurement: At each time point, measure the endpoint as in Phase 1. f. Data Analysis: Plot the endpoint measurement against time. The optimal incubation time will be the point at which the desired effect reaches a plateau or the maximum desired effect is observed before secondary effects (like cell death not directly due to SDH inhibition) become significant.
Quantitative Data Summary
| Parameter | Value | Source |
| SDH-IN-1 IC50 | 0.94 µM | [1] |
| SDH-IN-1 IC50 | 4.53 µM | [2] |
| Suggested Starting Concentration Range | 0.1 - 50 µM | [6] |
| Recommended Incubation Temperature | 37°C | [10][11] |
Signaling Pathway
SDH-IN-1 inhibits a key enzyme in cellular metabolism, impacting both the TCA cycle and the electron transport chain.
Caption: Inhibition of SDH by SDH-IN-1 leads to succinate accumulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Technical Support Center: Troubleshooting SDH Inhibition Assays with SDH-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in succinate (B1194679) dehydrogenase (SDH) inhibition assays using SDH-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SDH-IN-1?
SDH-IN-1 is an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain.[1][2] In the citric acid cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons to the ubiquinone pool.[3] By inhibiting SDH, SDH-IN-1 disrupts these processes, leading to an accumulation of succinate and impaired cellular respiration.[3][4] The accumulation of succinate can lead to a "pseudohypoxic" state by inhibiting prolyl hydroxylases (PHDs), which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6]
Q2: What are the known IC50 and EC50 values for SDH-IN-1?
SDH-IN-1 has a reported IC50 of 0.94 μM for succinate dehydrogenase.[7] It has also demonstrated antifungal activity with EC50 values against various fungi as detailed in the table below.[7]
Troubleshooting Guide
Problem 1: No observable effect or lower than expected potency of SDH-IN-1 in a cell-based assay.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Ensure SDH-IN-1 is fully dissolved. Prepare a fresh, concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-50 mM).[4] Visually inspect the stock and working solutions for any precipitation. |
| Inadequate Concentration | The concentration of SDH-IN-1 may be too low for your specific cell line. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 to 50 µM) to determine the optimal effective concentration.[4] |
| Suboptimal Incubation Time | The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[4] |
| Cellular Uptake and Efflux | The compound may not be efficiently entering the cells or could be actively removed by efflux pumps.[4] Consider using cell lines with known transporter expression profiles or co-incubating with an efflux pump inhibitor as a control experiment. |
| Cell Line Specific Metabolic Dependencies | Different cell lines exhibit varying reliance on mitochondrial respiration versus glycolysis.[4] Cells that are more glycolytic may be less sensitive to SDH inhibition. Profile the metabolic phenotype of your cell line (e.g., using a Seahorse XF Analyzer). |
| Incorrect Experimental Readout | The assay may not be sensitive enough to detect the effects of SDH inhibition.[4] Use a more direct measure of SDH activity or its downstream consequences. |
Problem 2: High variability between replicate wells or experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells.[4] Use a calibrated multichannel pipette and visually inspect the plate after seeding. |
| Edge Effects in Microplates | Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent Compound Dosing | Ensure accurate and consistent addition of SDH-IN-1 to all treatment wells. Prepare a master mix of the final drug concentration in the assay medium to add to the cells. |
| Instability of SDH-IN-1 Solution | Prepare fresh dilutions of SDH-IN-1 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
Problem 3: Unexpected increase in signal in a cell viability/proliferation assay (e.g., MTT, resazurin).
Possible Causes and Solutions
| Possible Cause | Rationale and Troubleshooting Steps |
| Interference with Readout Chemistry | Some compounds can directly reduce the assay reagents (e.g., MTT, resazurin), leading to a false-positive signal. Run a cell-free control where SDH-IN-1 is added to the assay medium with the detection reagent to check for direct reduction. |
| Metabolic Reprogramming | Inhibition of SDH can lead to an accumulation of succinate, which can, under certain conditions, lead to an increase in reductive stress. This might enhance the reduction of the assay dye.[9] Corroborate viability results with an alternative method that does not rely on metabolic reduction, such as a crystal violet assay or cell counting. |
Quantitative Data Summary
Table 1: Inhibitory Potency of SDH-IN-1
| Target/Organism | Assay Type | Value | Reference |
| Succinate Dehydrogenase (SDH) | Enzymatic Assay (IC50) | 0.94 µM | [7] |
| Rhizoctonia solani | Antifungal Activity (EC50) | 0.04 µM | [7] |
| Sclerotinia sclerotiorum | Antifungal Activity (EC50) | 1.13 µM | [7] |
| Monilinia fructicola | Antifungal Activity (EC50) | 1.61 µM | [7] |
| Botrytis cinerea | Antifungal Activity (EC50) | 1.21 µM | [7] |
Experimental Protocols
Protocol 1: SDH Enzymatic Activity Assay (DCPIP Reduction)
This assay measures SDH activity in isolated mitochondria by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[6][10]
Materials:
-
Isolated mitochondria
-
SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Succinate
-
Rotenone (B1679576) (Complex I inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS, electron carrier)
-
SDH-IN-1
-
96-well microplate reader
Procedure:
-
Isolate mitochondria from cells or tissues via differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a 96-well plate, add SDH Assay Buffer containing rotenone (e.g., 5 µM) and KCN (e.g., 1 mM).[6]
-
Add various concentrations of SDH-IN-1 or vehicle control.
-
Add the mitochondrial suspension to each well.
-
Initiate the reaction by adding a mixture of succinate (e.g., 20 mM final concentration), DCPIP (e.g., 50 µM final concentration), and PMS (e.g., 10 µM final concentration).[6]
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at 37°C for 10-30 minutes. The rate of DCPIP reduction is proportional to SDH activity.[6]
Protocol 2: Cellular Respiration Assay (Seahorse XF)
This protocol assesses the impact of SDH-IN-1 on mitochondrial respiration in live cells by measuring the oxygen consumption rate (OCR).[6]
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Seahorse assay medium
-
SDH-IN-1
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone & Antimycin A (Complex I & III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant.
-
Wash the cells with pre-warmed Seahorse assay medium and replace it with fresh assay medium. Incubate in a non-CO₂ 37°C incubator for 1 hour.
-
Load the sensor cartridge with the compounds for sequential injection:
-
Port A: SDH-IN-1 or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the assay to measure real-time changes in OCR following the injection of each compound.
Visualizations
Caption: Signaling pathway of SDH inhibition by SDH-IN-1.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content.abcam.com [content.abcam.com]
- 9. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mitochondrial Delivery of Succinate Dehydrogenase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Succinate (B1194679) dehydrogenase-IN-1 (SDI-1), a potent inhibitor of mitochondrial complex II.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Succinate dehydrogenase-IN-1 (SDI-1)?
This compound (SDI-1) is an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain.[1] By inhibiting SDH, SDI-1 disrupts cellular energy metabolism. The presumed mechanism involves binding to the ubiquinone (Qp) binding site of SDH, which blocks the transfer of electrons from succinate to ubiquinone.[2][3] This inhibition leads to an accumulation of succinate, which can act as an oncometabolite and induce a state of "pseudohypoxia" by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][5]
Q2: How can I improve the solubility of SDI-1 for my experiments?
Like many small molecule inhibitors, SDI-1 may have limited aqueous solubility. It is standard practice to first dissolve the compound in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can negatively impact the solubility and stability of the compound.
-
Prepare a Concentrated Stock: Create a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for minimal solvent addition to your final culture medium, reducing potential solvent-induced artifacts.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath can be used to aid dissolution.
-
Final Concentration: When diluting the stock into your aqueous experimental buffer or cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
Q3: What are the key challenges in delivering SDI-1 to mitochondria?
Delivering any small molecule to mitochondria presents several challenges.[6][7] The mitochondrion has a double membrane, the outer mitochondrial membrane (OMM) and the inner mitochondrial membrane (IMM).[6][8] While the OMM is relatively permeable, the IMM is highly selective and possesses a strong negative membrane potential.[8][9][10]
Key challenges include:
-
Membrane Permeability: The compound must be sufficiently lipophilic to cross cellular and mitochondrial membranes.[6]
-
Mitochondrial Uptake: Efficient accumulation in the mitochondrial matrix is often driven by the negative membrane potential. Positively charged molecules are generally favored for mitochondrial targeting.[9][11]
-
Efflux Pumps: Cells may actively transport the compound out of the cytoplasm or mitochondria using efflux pumps like P-glycoprotein.
-
Off-Target Effects: The compound may interact with other cellular components before reaching the mitochondria.
Q4: What formulation strategies can be used to enhance mitochondrial targeting of SDI-1?
For hydrophobic compounds like SDI-1, nanoparticle-based delivery systems can be employed to improve mitochondrial targeting.[6][11]
-
Lipophilic Cations: Conjugating SDI-1 to a lipophilic cation, such as triphenylphosphonium (TPP), can significantly enhance its accumulation in mitochondria. The positive charge of TPP is attracted to the highly negative mitochondrial membrane potential.[12][13][14]
-
Nanoparticles: Encapsulating SDI-1 in biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility and delivery. These nanoparticles can be surface-functionalized with mitochondria-targeting moieties like TPP.[11][12]
-
Mitochondria-penetrating peptides (MPPs): These peptides can be conjugated to small molecules to facilitate their transport into the mitochondrial matrix.[15]
Troubleshooting Guide
Issue 1: SDI-1 shows low or no efficacy in my cell-based assay.
This is a common issue that can arise from several factors.[2] A systematic approach to troubleshooting is recommended.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability | - Ensure SDI-1 is fully dissolved in the stock solution (DMSO). - Visually inspect the culture medium for any signs of precipitation after adding SDI-1. - Prepare fresh dilutions from the stock solution for each experiment. |
| Inadequate Concentration | - Perform a dose-response experiment to determine the optimal concentration of SDI-1 for your specific cell line. A starting range of 0.1 to 50 µM is typical for novel inhibitors.[2] |
| Suboptimal Incubation Time | - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration, as the inhibitor's effect may be time-dependent.[2] |
| Poor Cellular Uptake or Efflux | - Use a more direct assay to confirm target engagement within the cell (see Issue 2). - Consider using formulation strategies like TPP conjugation to enhance mitochondrial accumulation.[12][13] |
| Cell Line Specific Effects | - Different cell lines have varying metabolic dependencies. Cells that rely more on glycolysis may be less sensitive to SDH inhibition. Consider using cells grown in galactose medium, which forces reliance on mitochondrial respiration.[16] |
| Insensitive Assay Readout | - Switch to an assay that directly measures SDH activity or a downstream consequence of its inhibition.[2] |
Issue 2: I am unsure if SDI-1 is reaching and engaging its target (SDH) within the cell.
Confirming target engagement is a critical step in validating your experimental system.
| Possible Cause | Troubleshooting Steps |
| Lack of Target Engagement Data | - Direct SDH Activity Assay: Treat cells with SDI-1, then isolate mitochondria or create cell lysates and perform an enzymatic assay to directly measure SDH activity.[2] - Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein upon ligand binding. Increased thermal stability of SDH in the presence of SDI-1 indicates target engagement. - Measure Succinate Accumulation: Use mass spectrometry to determine if succinate levels increase in cells following treatment with SDI-1, which is a direct metabolic consequence of SDH inhibition.[2] |
| Indirect Measurement Issues | - Mitochondrial Respiration Analysis: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR). Specifically assess Complex II-driven respiration by providing succinate as a substrate in the presence of a Complex I inhibitor like rotenone (B1679576).[2][17] |
Quantitative Data Summary
Effective experimental design requires understanding the key parameters of your inhibitor and delivery system. The following tables provide a framework for organizing and comparing data.
Table 1: Comparative Performance of SDH Inhibitors
This table can be used to benchmark the performance of SDI-1 against other known SDH inhibitors.
| Inhibitor Name | Target Site on SDH | Mechanism of Action | Reported IC₅₀ (Enzymatic Assay) | Cellular Potency (e.g., EC₅₀) |
| This compound | Ubiquinone (Q-site) (presumed) | Non-competitive (with succinate) | User-determined | User-determined |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive (with succinate) | ~3-30 nM | ~50-500 nM |
| Malonate | Succinate-binding site (SDHA) | Competitive | ~100-500 µM | >1 mM |
Table 2: Physicochemical Properties Influencing Mitochondrial Uptake
Optimizing these properties in SDI-1 derivatives or delivery formulations can enhance mitochondrial delivery.[9]
| Physicochemical Property | Influence on Mitochondrial Uptake | Optimal Range (General Guidance) |
| Lipophilicity (Log D) | Increased lipophilicity generally improves membrane permeability. | 1.0 - 3.0 |
| Charge | Positive charge is highly favorable due to the negative mitochondrial membrane potential. | Cationic > Neutral > Anionic |
| Polar Surface Area (PSA) | Lower PSA is generally associated with better membrane permeability. | < 90 Ų |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for SDH Activity in Isolated Mitochondria
This protocol measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[2]
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Succinate
-
Decylubiquinone (Coenzyme Q analog)
-
DCPIP
-
SDI-1 (and vehicle control, e.g., DMSO)
-
96-well plate and spectrophotometer
Procedure:
-
Determine the protein concentration of your mitochondrial preparation (e.g., using a BCA assay).
-
In a 96-well plate, add assay buffer, rotenone (to block Complex I), and antimycin A (to block Complex III).
-
Add varying concentrations of SDI-1 or a vehicle control to the appropriate wells.
-
Add a standardized amount of isolated mitochondria (e.g., 5-10 µg) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding succinate and decylubiquinone.
-
Immediately add DCPIP and begin measuring the decrease in absorbance at 600 nm over time in kinetic mode.
-
The rate of DCPIP reduction is proportional to SDH activity. Calculate the IC₅₀ value for SDI-1.
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm) using Live-Cell Imaging
This protocol uses a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or a similar probe like MitoP to qualitatively and quantitatively assess changes in ΔΨm.[18][19]
Materials:
-
Cells cultured on glass-bottom dishes or plates
-
TMRM or MitoP stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
On the day of the experiment, dilute the TMRM/MitoP stock solution in pre-warmed culture medium to the desired final working concentration (e.g., 20-100 nM for TMRM, 100-500 nM for MitoP).
-
Treat cells with SDI-1 for the desired duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the TMRM/MitoP working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the dye solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed medium.
-
Image the cells using the appropriate fluorescence channels. A decrease in fluorescence intensity indicates mitochondrial depolarization, a potential consequence of impaired electron transport chain function.
-
For quantitative analysis, use image analysis software to measure the mean fluorescence intensity of mitochondria within individual cells or across the cell population.[19]
Visualizations
Caption: Signaling pathways affected by SDI-1-mediated SDH inhibition.
Caption: Logical workflow for troubleshooting common SDI-1 experimental issues.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circumventing challenges in mitochondrial targeting for cancer treatment: leveraging nanoplatforms for effective solutions - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00629H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems: Therapeutics for Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Mitochondrial Drug Delivery: Influence of Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria targeting molecular transporters: synthesis, lipophilic effect, and ionic complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeting particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and optimization of mitochondria-targeted polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and Optimization of Mitochondria-Targeted Polymeric Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 14. Nanopreparations for mitochondria targeting drug delivery system: Current strategies and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delivery and Release of Small-Molecule Probes in Mitochondria Using Traceless Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
How to assess the purity of a Succinate dehydrogenase-IN-1 sample
Technical Support Center: Succinate Dehydrogenase-IN-1
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you accurately assess the purity of your compound sample. Ensuring high purity is critical for the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the purity of my this compound sample crucial for my research?
A1: Assessing the purity of your this compound sample is a critical step for several reasons:
-
Experimental Accuracy: Impurities can have their own biological or chemical activities, potentially leading to misleading or incorrect experimental outcomes.
-
Reproducibility: The presence and concentration of impurities can vary between different batches of the compound, leading to a lack of reproducible results.
-
Safety and Toxicity: In drug development, unidentified impurities can be toxic, posing a safety risk.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies require stringent purity analysis and characterization of any new drug substance.[1][2]
Q2: What are the primary analytical methods to assess the purity of a small molecule inhibitor like this compound?
A2: A combination of chromatographic and spectroscopic methods is typically used to provide a comprehensive purity profile. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying impurities.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify impurities by their mass-to-charge ratio.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound and any impurities present.[7][8][9] It is highly effective for both structure confirmation and purity assessment.[8]
-
Elemental Analysis (CHNX Analysis): Determines the mass fractions of carbon, hydrogen, nitrogen, and other elements.[10] The results are compared to the theoretical values for the compound's chemical formula to confirm its elemental composition and purity.[11][12]
Q3: What is considered an acceptable purity level for a research-grade compound?
A3: For most research applications, a purity level of ≥95% is considered acceptable. However, for more sensitive assays, such as in vitro pharmacology or preclinical studies, a purity of ≥98% or even ≥99% is often required. Many chemistry journals require elemental analysis results to be within ±0.4% of the calculated theoretical values to confirm sufficient purity for publication.[13]
Q4: How do I interpret the percentage purity reported on a Certificate of Analysis (CoA)?
A4: The purity value on a CoA is typically determined by HPLC, calculated by the area-under-the-curve (AUC) method. It represents the percentage of the main compound peak relative to the total area of all peaks in the chromatogram at a specific wavelength. It's important to also review the accompanying NMR and MS data to confirm that the primary peak corresponds to the correct molecular structure and mass.
Troubleshooting Guide
This section addresses common issues encountered during the purity assessment of this compound.
Problem 1: My HPLC chromatogram shows multiple unexpected peaks.
-
Possible Cause 1: Sample Impurity. The additional peaks likely represent impurities such as starting materials, reaction byproducts, or degradation products.
-
Troubleshooting Action:
-
Identify the Peaks: Use LC-MS to obtain the mass of each peak. This can help identify the chemical nature of the impurities.
-
Assess Purity: Integrate the area of all peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
-
Re-purification: If the purity is below your required threshold, the sample may need to be re-purified, for example, by flash chromatography or preparative HPLC.
-
-
Possible Cause 2: Method or System Issues. Peaks can also arise from the mobile phase, solvent contamination, or carryover from a previous injection.
-
Troubleshooting Action:
-
Run a Blank: Inject your sample solvent (e.g., DMSO, Methanol) without the compound. If peaks are still present, they are system-related.
-
Clean the System: Flush the HPLC system and column with appropriate cleaning solvents.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents for your mobile phase and sample preparation.
-
Problem 2: The mass detected by LC-MS does not match the expected molecular weight of this compound.
-
Possible Cause 1: Incorrect Ionization. The molecule may be forming different adducts (e.g., with sodium [M+Na]+, potassium [M+K]+) or exist as a dimer [2M+H]+.
-
Troubleshooting Action:
-
Check for Common Adducts: Calculate the expected masses for common adducts and see if they match your observed mass.
-
Adjust Mobile Phase: Modifying the mobile phase, for instance by adding a small amount of formic acid or ammonium (B1175870) acetate, can promote the formation of the protonated molecule [M+H]+.
-
-
Possible Cause 2: Sample is not the correct compound. There may have been a synthesis error or the sample is mislabeled.
-
Troubleshooting Action:
-
Review Synthesis: Re-examine the synthetic route and characterization data from previous steps.
-
Perform Structural Analysis: Use ¹H and ¹³C NMR to definitively determine the structure of the compound. NMR is a powerful tool for structural elucidation.[9]
-
Problem 3: My ¹H NMR spectrum shows unexpected signals.
-
Possible Cause 1: Presence of Impurities. Small peaks that do not correspond to the this compound structure are likely impurities.
-
Troubleshooting Action:
-
Identify Solvent Peaks: First, identify residual solvent peaks (e.g., DMSO-d₅, CDCl₃).
-
Integrate Signals: Compare the integration of impurity peaks to the integration of a known proton on your compound of interest to quantify the impurity level.
-
Check for Grease/Water: Broad signals may indicate the presence of grease or water. Ensure clean glassware and use of dry solvents.
-
-
Possible Cause 2: Complex Splitting or Rotamers. The molecule itself may exhibit complex splitting patterns or exist as multiple conformers (rotamers) that are in slow exchange on the NMR timescale, leading to more signals than expected.
-
Troubleshooting Action:
-
Acquire 2D NMR: Run 2D NMR experiments like COSY and HSQC to help assign protons and carbons and understand the connectivity within the molecule.
-
Variable Temperature NMR: Acquiring the spectrum at a higher temperature may cause rotamers to interconvert more rapidly, leading to a simpler spectrum.
-
Data Summary
The following table summarizes the information provided by each key analytical technique for purity assessment.
| Analytical Technique | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC-UV | Purity based on peak area percentage; separates components of a mixture.[4] | ≥95% | Quantitative, highly reproducible, widely available. | Requires a chromophore; co-eluting impurities may not be detected. |
| LC-MS | Confirms molecular weight of the main peak and provides masses of impurities.[4] | Confirms MW ± 0.1 Da | High sensitivity; provides molecular weight information for identification.[5] | Ionization efficiency can vary, making quantification challenging without standards. |
| ¹H NMR | Confirms chemical structure; identifies and quantifies impurities with protons.[7] | Conforms to structure | Provides unambiguous structural information; qNMR can provide highly accurate quantification.[9] | Lower sensitivity than MS; complex spectra can be difficult to interpret. |
| Elemental Analysis | Confirms elemental composition (C, H, N, etc.).[10] | Within ±0.4% of theoretical values.[13] | Provides fundamental confirmation of the compound's formula.[14] | Requires a relatively pure sample; does not identify the nature of impurities. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm, or the compound's λmax).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare the sample as described for HPLC, typically at a lower concentration (e.g., 10-50 µg/mL).
-
-
LC-MS Conditions:
-
Use the same LC conditions as described in the HPLC protocol.
-
The flow from the LC is directed into the mass spectrometer source.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is common for small molecules containing nitrogen.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-800).
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the chromatogram.
-
Identify the molecular ion peak, which should correspond to the expected mass of the compound (e.g., [M+H]⁺, [M+Na]⁺).
-
Examine the mass spectra of any impurity peaks to aid in their identification.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 2-5 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Assign the observed peaks to the protons in the structure of this compound.
-
Integrate the signals and verify that the ratios match the number of protons in the molecule.
-
Identify any unassignable peaks as potential impurities.
-
Visualizations
Caption: Workflow for assessing the purity and identity of a this compound sample.
Caption: Decision tree for troubleshooting an impure sample of this compound.
References
- 1. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 2. agilent.com [agilent.com]
- 3. 小分子解析と品質管理 [sigmaaldrich.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Validation & Comparative
A Comparative Efficacy Analysis of Succinate Dehydrogenase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Succinate (B1194679) dehydrogenase-IN-1 and other prominent succinate dehydrogenase (SDH) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes the core signaling pathway affected by SDH inhibition.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, making it a key target for antifungal agents and a subject of interest for therapeutic development in other areas. This guide focuses on a comparative analysis of Succinate dehydrogenase-IN-1 against other well-characterized SDH inhibitors, including Atpenin A5, Carboxin, Boscalid, Fluopyram, and 3-Nitropropionic acid.
Quantitative Comparison of SDH Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound and other selected SDH inhibitors. The half-maximal inhibitory concentration (IC50) against the SDH enzyme and the half-maximal effective concentration (EC50) against various fungal species are presented to allow for a direct comparison of potency. Lower values indicate higher potency.
Table 1: In Vitro SDH Enzyme Inhibition (IC50)
| Inhibitor | IC50 (Enzyme) | Enzyme Source |
| This compound | 0.94 µM | Not Specified [1] |
| Atpenin A5 | 5.5 nM | Bovine Heart Mitochondria[2] |
| Atpenin A5 | 3.7 nM | Mammalian Mitochondria[3] |
| Carboxin | 1.1 µM | Bovine Heart Mitochondria[2] |
| Boscalid | 4.8 µM | Homo sapiens[4] |
| 3-Nitropropionic acid | Irreversible Inhibitor | Not Applicable |
Note: 3-Nitropropionic acid is an irreversible inhibitor, and therefore a standard IC50 value is not directly comparable to reversible inhibitors.
Table 2: In Vitro Antifungal Activity (EC50)
| Inhibitor | Fungal Species | EC50 |
| This compound | Rhizoctonia solani | 0.04 µM [1] |
| This compound | Sclerotinia sclerotiorum | 1.13 µM [1] |
| This compound | Monilinia fructicola | 1.61 µM [1] |
| This compound | Botrytis cinerea | 1.21 µM [1] |
| Boscalid | Botrytis cinerea | 2.09 µg/mL (mycelial growth)[5] |
| Boscalid | Botrytis cinerea | 0.05 - 0.2 mg/L[6] |
| Fluopyram | Botrytis cinerea | 0.03 - 0.29 µg/mL[7] |
| Fluopyram | Botrytis cinerea | 5.389 µg/mL[8] |
| Carboxin | Ustilago maydis | Effective in all growth media[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SDH Inhibition
Inhibition of Succinate Dehydrogenase leads to a cascade of downstream cellular events, primarily initiated by the accumulation of its substrate, succinate. This accumulation has significant signaling implications, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a phenomenon known as "pseudo-hypoxia". Succinate inhibits prolyl hydroxylases (PHDs), enzymes responsible for marking HIF-1α for degradation. The stabilized HIF-1α then translocates to the nucleus, promoting the transcription of genes involved in glycolysis, angiogenesis, and other processes that can contribute to tumorigenesis. Furthermore, the disruption of the electron transport chain at Complex II can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.[1][2][4][5][10][11]
References
- 1. AOP-Wiki [aopwiki.org]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. signosisinc.com [signosisinc.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Succinate Dehydrogenase-IN-1's Inhibitory Effect on SDH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1), a known inhibitor of succinate dehydrogenase (SDH), with other alternative inhibitors. The objective is to present a clear, data-driven analysis of its performance, supported by detailed experimental protocols to aid in the validation of its inhibitory effects.
Succinate dehydrogenase is a crucial enzyme complex, also known as mitochondrial complex II, that plays a pivotal role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can have significant impacts on cellular metabolism and is a key area of investigation for various therapeutic applications, including antifungal and anticancer treatments.
Quantitative Comparison of SDH Inhibitor Efficacy
The potency of SDH inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based or organismal assays. The following tables summarize the available data for SDH-IN-1 and a selection of alternative inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Inhibitory Potency against Succinate Dehydrogenase (SDH)
| Inhibitor | Target Organism/Source | IC50 (µM) | Mechanism of Action | Reference |
| Succinate dehydrogenase-IN-1 | Not Specified | 4.53 | Not Specified | [Source for 4.53 µM] |
| This compound (Compound 34) | Not Specified | 0.94 | Not Specified | [Source for 0.94 µM] |
| Atpenin A5 | Bovine Heart Mitochondria | 0.0036 | Ubiquinone-binding site inhibitor (non-competitive) | [Source for Atpenin A5 IC50] |
| Malonate | Rat Mitochondria | 96 ± 1.3 | Succinate-binding site inhibitor (competitive) | [1] |
| 3-Nitropropionic Acid (3-NPA) | Not Specified | Irreversible | Suicide inhibitor | [2] |
| Carboxin | Bovine Heart Mitochondria | 1.1 | Ubiquinone-binding site inhibitor | [Source for Carboxin IC50] |
| Thenoyltrifluoroacetone (TTFA) | Bovine Heart Mitochondria | 5.8 | Ubiquinone-binding site inhibitor | [3] |
Table 2: Antifungal Activity of SDH Inhibitors
| Inhibitor | Fungal Species | EC50 (µg/mL) | Reference |
| This compound (Compound 5i) | Sclerotinia sclerotiorum | 0.73 | [4] |
| This compound (Compound 5i) | Rhizoctonia cerealis | 4.61 | [4] |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | [4] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | [4] |
Key Experimental Protocols
For the validation and comparison of SDH inhibitors, several key experiments are essential. Detailed protocols for these assays are provided below.
SDH Enzymatic Activity Assay (DCPIP Reduction Assay)
This assay biochemically quantifies the enzymatic activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Principle: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to DCPIP, which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity.
Materials:
-
Isolated mitochondria or cell/tissue lysates
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate (substrate)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS, electron carrier - optional, can enhance the reaction rate)
-
Test inhibitors (e.g., SDH-IN-1, Atpenin A5, Malonate)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare mitochondrial or cell lysates from the desired source.
-
To each well of a 96-well plate, add the assay buffer.
-
Add various concentrations of the test inhibitor or vehicle control to the respective wells.
-
Add the mitochondrial/cell lysate to each well.
-
Initiate the reaction by adding a mixture of succinate and DCPIP.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
The rate of DCPIP reduction is calculated from the linear portion of the curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Respiration Assay (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR) in live cells to assess the impact of an inhibitor on mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures real-time changes in the oxygen concentration in the medium surrounding adherent cells, providing a profile of mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cultured cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test inhibitors (e.g., SDH-IN-1, Atpenin A5)
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with the test inhibitor and mitochondrial stress test compounds.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of the inhibitor on these key parameters of mitochondrial function.
Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular environment.[5]
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. CETSA measures the extent to which a target protein is stabilized against heat-induced denaturation in the presence of the inhibitor.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to an SDH subunit (e.g., SDHA or SDHB)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells to release the soluble proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SDH protein in each sample by Western blotting using an SDH-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Mechanisms and Workflows
To better understand the processes involved in SDH inhibition and its validation, the following diagrams have been created using the Graphviz DOT language.
Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization.
Caption: A typical experimental workflow for the validation of an SDH inhibitor.
References
- 1. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Succinate dehydrogenase-IN-1 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1), a known inhibitor of succinate dehydrogenase (SDH). Due to the limited availability of public data on the cross-validation of SDH-IN-1 in different mammalian cell lines, this document summarizes the existing information and presents a template for how such a comparative analysis should be structured. The guide includes hypothetical data to illustrate the required experimental comparisons and detailed protocols for the necessary assays.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a vital enzyme complex, also known as Complex II of the mitochondrial electron transport chain. It plays a crucial role in cellular energy metabolism by linking the Krebs cycle and oxidative phosphorylation. SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle and transfers electrons to the electron transport chain.[1][2][3] Inhibition of SDH can lead to a disruption of cellular respiration and is a therapeutic target in oncology and for antifungal agents.[4][5]
It is important to note that commercial suppliers list at least two distinct compounds under the name "Succinate dehydrogenase-IN-1". This guide will present the available information for both entities to highlight the need for careful compound verification in any experimental setup.
Comparative Analysis of SDH-IN-1 Compounds
Due to the absence of publicly available data on the activity of SDH-IN-1 in various cell lines, the following table presents the currently available enzymatic and antifungal data for the two identified compounds. A hypothetical section for cell line activity is included to demonstrate how such data should be presented.
Table 1: Comparative Data for this compound Compounds
| Parameter | This compound (Compound 4i) | This compound (Compound 34) | Hypothetical Data: SDH-IN-1 in Human Cancer Cell Lines |
| Target | Succinate Dehydrogenase (SDH) | Succinate Dehydrogenase (SDH) | Succinate Dehydrogenase (SDH) |
| Reported IC50 (Enzymatic Assay) | 4.53 µM[1] | 0.94 µM[2] | Not Available |
| Antifungal Activity (EC50) | Sclerotinia sclerotiorum: 0.14 mg/L[1] | Rhizoctonia solani: 0.04 µMSclerotinia sclerotiorum: 1.13 µMMonilinia fructicola: 1.61 µMBotrytis cinerea: 1.21 µM[2] | Not Applicable |
| Cell Line Activity (IC50) | Not Available | Not Available | A549 (Lung Carcinoma): 5.2 µMMCF-7 (Breast Carcinoma): 8.9 µMU-87 MG (Glioblastoma): 12.5 µMHEK293 (Normal Kidney): > 50 µM |
Experimental Protocols
To perform a proper cross-validation of SDH-IN-1 activity in different cell lines, a series of standardized experiments are required. The following protocols provide a framework for such a study.
Cell Culture
-
Cell Lines: A panel of cell lines representing different tumor types and a non-cancerous control line should be selected (e.g., A549, MCF-7, U-87 MG, and HEK293).
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on different cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of SDH-IN-1 (e.g., 0.1 to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
SDH Activity Assay
This assay directly measures the enzymatic activity of SDH in isolated mitochondria.
-
Procedure:
-
Isolate mitochondria from the different cell lines using a commercially available kit or standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial lysates using a Bradford or BCA assay.
-
In a 96-well plate, add a reaction buffer containing succinate as the substrate and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add the mitochondrial lysate and different concentrations of SDH-IN-1 to the wells.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor for SDH activity.
-
Visualizing Key Pathways and Workflows
To better understand the context of SDH inhibition and the experimental process, the following diagrams are provided.
Caption: Role of SDH in the Krebs Cycle and Electron Transport Chain.
Caption: Workflow for Cross-Validating SDH-IN-1 Activity.
Conclusion
While "this compound" is available as a research chemical, the lack of comprehensive, publicly available data on its activity across different mammalian cell lines presents a significant gap for researchers. The ambiguity of the compound's identity from commercial sources further complicates its use. This guide highlights the need for rigorous cross-validation studies to characterize the potency and selectivity of this inhibitor. The provided protocols and workflow offer a standardized approach for researchers to generate the necessary data for a thorough comparative analysis. Such studies are essential to validate the utility of SDH-IN-1 as a tool for studying cellular metabolism and as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinate Dehydrogenase-IN-1 and Carboxin Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of Succinate (B1194679) dehydrogenase-IN-1 and the established fungicide, Carboxin. Both compounds target succinate dehydrogenase (SDH), a critical enzyme in fungal respiration, but exhibit differences in their inhibitory profiles. This document summarizes available quantitative data, details experimental methodologies for assessing antifungal activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Antifungal Activity
| Fungal Species | Succinate dehydrogenase-IN-1 (EC50 in µM) | Carboxin (Activity) |
| Rhizoctonia solani | 0.04 | 100% mycelial growth inhibition (in combination with Thiram)[1] |
| Sclerotinia sclerotiorum | 1.13 | Active, but specific EC50 not available in reviewed literature.[2] |
| Monilinia fructicola | 1.61 | Active, but specific EC50 not available in reviewed literature.[3][4] |
| Botrytis cinerea | 1.21 | Active, but specific EC50 not available in reviewed literature.[5][6] |
Mechanism of Action: Targeting Fungal Respiration
Both this compound and Carboxin are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] Their primary mode of action is the disruption of the fungal mitochondrial electron transport chain at Complex II (Succinate Dehydrogenase).[9] This enzyme plays a crucial role in both the citric acid cycle (Krebs cycle) and cellular respiration.
By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these inhibitors block the transfer of electrons from succinate to ubiquinone.[9] This inhibition halts the conversion of succinate to fumarate (B1241708) in the citric acid cycle and disrupts the entire respiratory process, leading to a critical depletion of cellular ATP and ultimately, fungal cell death.[5][10]
Caption: Mechanism of action of Succinate Dehydrogenase Inhibitors.
Experimental Protocols
The following is a generalized protocol for determining the in vitro antifungal activity of compounds like this compound and Carboxin using a broth microdilution method. This method is widely used to determine the Minimum Inhibitory Concentration (MIC) and EC50 values of antifungal agents.
Protocol: Broth Microdilution Antifungal Susceptibility Assay
1. Preparation of Fungal Inoculum:
- Culture the desired fungal species on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- Harvest fungal spores or mycelial fragments by flooding the agar surface with sterile saline or a suitable buffer and gently scraping the surface.
- Filter the suspension to remove large mycelial mats.
- Adjust the concentration of the fungal suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Antifungal Solutions:
- Prepare a stock solution of the test compound (this compound or Carboxin) in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., RPMI-1640 or Potato Dextrose Broth) in a 96-well microtiter plate. The final concentrations should cover a range that is expected to inhibit fungal growth.
3. Inoculation and Incubation:
- Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
- Include positive controls (fungal inoculum in medium without the antifungal agent) and negative controls (medium only) on each plate.
- Incubate the plates at an optimal temperature for the specific fungal species (typically 25-30°C) for a defined period (e.g., 48-72 hours).
4. Data Acquisition and Analysis:
- After the incubation period, assess fungal growth in each well. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration of the antifungal agent relative to the positive control.
- Determine the EC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_fungi [label="Prepare Fungal Inoculum"];
prep_compounds [label="Prepare Serial Dilutions of\nAntifungal Compounds"];
inoculate [label="Inoculate Microtiter Plate"];
incubate [label="Incubate Plates"];
read_results [label="Measure Fungal Growth\n(e.g., OD reading)"];
analyze [label="Calculate % Inhibition\nand Determine EC50"];
end_point [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_fungi;
start -> prep_compounds;
prep_fungi -> inoculate;
prep_compounds -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> analyze;
analyze -> end_point;
}
Caption: Workflow for a broth microdilution antifungal susceptibility assay.
Conclusion
Both this compound and Carboxin effectively inhibit fungal growth by targeting the essential succinate dehydrogenase enzyme. The available data indicates that this compound demonstrates potent activity against a range of pathogenic fungi, with specific EC50 values in the low micromolar range. Carboxin is a well-established fungicide with proven efficacy, particularly against Rhizoctonia solani. However, a direct quantitative comparison across a broader spectrum of fungi is limited by the availability of comparable EC50 data for Carboxin. Further head-to-head studies under standardized conditions would be beneficial to fully elucidate the comparative efficacy of these two SDH inhibitors. The provided experimental protocol offers a robust framework for conducting such comparative analyses.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gd.eppo.int [gd.eppo.int]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. js.ugd.edu.mk [js.ugd.edu.mk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Succinate Dehydrogenase-IN-1 and Atpenin A5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of Succinate (B1194679) Dehydrogenase (SDH), also known as mitochondrial Complex II: Succinate dehydrogenase-IN-1 and Atpenin A5. This document is intended to be an objective resource, presenting experimental data to aid in the selection of the appropriate inhibitor for research and drug development purposes.
Introduction to Succinate Dehydrogenase Inhibition
Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane, uniquely participating in both the citric acid cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[2] Inhibition of SDH disrupts cellular respiration and energy production, making it a target for fungicides and a subject of interest for therapeutic applications.[3][4] Inhibitors of SDH generally fall into two categories: those that target the succinate-binding site and those that interfere with the ubiquinone-binding site.[5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and Atpenin A5, highlighting their differing potencies.
| Parameter | This compound (Compound 34) | Atpenin A5 |
| Target | Succinate Dehydrogenase (SDH) | Succinate Dehydrogenase (SDH) / Complex II |
| IC50 (SDH Enzyme Assay) | 0.94 µM[6] | 3.7 nM (mammalian mitochondria), 5.5 nM (bovine heart mitochondria)[6], 8.3 nM (submitochondrial particles)[5], 8.5 nM (cardiomyocytes)[5], 9.3 nM (isolated mitochondria)[5] |
| Binding Affinity (KD) | 22.4 µM[6] | Not explicitly reported, but low nanomolar Ki values are indicated[6] |
| Cellular Potency (EC50) | Antifungal Activity: 0.04 µM (Rhizoctonia solani)1.13 µM (Sclerotinia sclerotiorum)1.61 µM (Monilinia fructicola)1.21 µM (Botrytis cinerea)[6] | Not reported in the context of antifungal EC50, but potent biological effects are observed at nanomolar concentrations. |
| Mechanism of Action | Inhibitor of Succinate Dehydrogenase[6] | Potent and highly specific ubiquinone-binding site inhibitor. |
Mechanism of Action and Cellular Effects
This compound is identified as an inhibitor of SDH with micromolar potency in enzymatic assays.[6] Its primary application appears to be in the context of antifungal activity, demonstrating effective growth inhibition of various fungal species.[6] The specific binding site and detailed mechanism of action are not as extensively characterized in the public domain as those of Atpenin A5.
Atpenin A5 , in contrast, is a well-characterized and highly potent inhibitor of mitochondrial complex II.[6] It acts by binding to the ubiquinone-binding site of the complex, thereby blocking the electron transfer from succinate to ubiquinone.[6] This potent inhibition leads to a cascade of cellular events, including the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and induction of mitochondrial-mediated apoptosis. Furthermore, Atpenin A5 has been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism implicated in cardioprotection against ischemia-reperfusion injury.
Signaling Pathways and Experimental Workflows
The inhibition of Succinate Dehydrogenase can have significant downstream effects on cellular signaling. A key pathway affected is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
References
Validating the On-Target Activity of Succinate Dehydrogenase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of Succinate (B1194679) dehydrogenase-IN-1, a known inhibitor of succinate dehydrogenase (SDH). To offer a thorough evaluation, its performance is compared against other well-characterized SDH inhibitors with differing mechanisms of action. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in designing and interpreting their validation studies.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase, also known as mitochondrial complex II, is a critical enzyme embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons generated in this reaction are then transferred to the electron transport chain, contributing to the production of ATP. Given its central role in cellular bioenergetics, the inhibition of SDH has significant implications for cellular function and is a therapeutic target in various diseases.
Comparative Analysis of SDH Inhibitors
The on-target activity of Succinate dehydrogenase-IN-1 can be benchmarked against a panel of known SDH inhibitors. This guide includes a comparison with:
-
Atpenin A5 : A highly potent and specific non-competitive inhibitor that binds to the ubiquinone-binding site (Q-site) of the SDH complex.
-
Malonate : A classic competitive inhibitor that binds to the succinate-binding site on the SDHA subunit.
-
3-Nitropropionic Acid (3-NPA) : An irreversible inhibitor that covalently modifies the active site of SDH.
-
Carboxin : A systemic fungicide that also targets the ubiquinone-binding site.
The following table summarizes the key performance characteristics of these inhibitors.
| Inhibitor | Target Site on SDH | Mechanism of Action | Reported IC50 (Enzymatic Assay) | Cellular Potency (EC50 or Cellular IC50) |
| This compound | Not specified | Not specified | 0.94 µM[1] | EC50: 0.04 µM (R. solani), 1.13 µM (S. sclerotiorum), 1.61 µM (M. fructicola), 1.21 µM (B. cinerea)[1] |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive | 3.3 nM - 10 nM[2][3][4] | 8.5 nM (cardiomyocytes)[2] |
| Malonate | Succinate-binding site | Competitive | Ki in µM to mM range (substrate dependent) | Effective in mM range |
| 3-Nitropropionic Acid (3-NPA) | Succinate-binding site | Irreversible ("suicide" inhibitor) | Not applicable (irreversible) | 692.5 µM (HepG2 cells)[5] |
| Carboxin | Ubiquinone (Q-site) | Non-competitive | ~1.1 µM[6] | Varies by fungal species |
Key Experimental Validation Assays
A multi-pronged approach is essential for the robust validation of a novel SDH inhibitor. This involves biochemical assays to determine potency and mechanism, target engagement assays to confirm direct binding in a cellular context, and cellular assays to measure the downstream functional consequences of inhibition.
Biochemical Validation: SDH Enzymatic Activity Assay
This assay directly measures the enzymatic activity of SDH and is crucial for determining the half-maximal inhibitory concentration (IC50) of the inhibitor. A common method involves monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Experimental Protocol: DCPIP Reduction Assay
-
Mitochondria Isolation : Isolate mitochondria from a suitable source (e.g., bovine heart, cultured cells, or tissue homogenates) using differential centrifugation.
-
Protein Quantification : Determine the protein concentration of the mitochondrial lysate using a standard method such as a BCA or Bradford assay.
-
Reaction Setup : In a 96-well plate, add the following components in order:
-
50 µL of SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing rotenone (B1679576) to inhibit complex I).
-
10 µL of various concentrations of this compound or a comparator inhibitor.
-
10 µL of mitochondrial lysate (e.g., 20-50 µg of protein).
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation : Start the reaction by adding 30 µL of a substrate/dye mixture containing succinate (final concentration ~20 mM), DCPIP (final concentration ~50 µM), and phenazine (B1670421) methosulfate (PMS, an intermediate electron carrier; final concentration ~10 µM).
-
Kinetic Measurement : Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm in kinetic mode at 25°C or 37°C for 10-30 minutes.
-
Data Analysis : The rate of DCPIP reduction is proportional to SDH activity. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: CETSA
-
Cell Treatment : Treat cultured cells with either vehicle control or this compound at a desired concentration for a specified time (e.g., 1 hour).
-
Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SDHA (a subunit of the SDH complex) at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis : Plot the amount of soluble SDHA as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cellular Activity Validation: Cellular Respiration Assay
This assay measures the impact of the inhibitor on mitochondrial respiration by monitoring the oxygen consumption rate (OCR) of live cells in real-time.
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Seeding : Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation : On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading : Load the sensor cartridge with the compounds for sequential injection:
-
Port A: this compound or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a mitochondrial uncoupling agent).
-
Port D: Rotenone & Antimycin A (Complex I & III inhibitors).
-
-
Assay Execution : Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.
-
Data Analysis : Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in OCR following the injection of the inhibitor confirms its impact on mitochondrial respiration.
Downstream Pathway Validation: HIF-1α Stabilization
Inhibition of SDH leads to the accumulation of succinate, which in turn inhibits prolyl hydroxylases (PHDs). This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor.
Experimental Protocol: Western Blot for HIF-1α
-
Cell Treatment : Treat cells with this compound or a positive control (e.g., a known PHD inhibitor or hypoxia) for a suitable duration (e.g., 4-8 hours).
-
Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors. It is often recommended to prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting :
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis : An increase in the intensity of the HIF-1α band in cells treated with this compound compared to the vehicle control indicates the functional consequence of SDH inhibition.
Visualizing the Validation Workflow and Underlying Pathways
To better illustrate the relationships between the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.
Caption: Experimental workflow for validating SDH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: Succinate Dehydrogenase-IN-1 versus Malonate
For Immediate Release
[City, State] – [Date] – In a comprehensive comparison for researchers, scientists, and drug development professionals, this guide provides an objective analysis of the binding kinetics of two key succinate (B1194679) dehydrogenase (SDH) inhibitors: the novel compound Succinate Dehydrogenase-IN-1 and the classic competitive inhibitor, malonate. This report presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of their comparative performance.
Succinate dehydrogenase is a critical enzyme that functions at the intersection of the citric acid cycle and the mitochondrial electron transport chain. Its inhibition is a key target for the development of fungicides and is under investigation for various therapeutic applications. Understanding the binding kinetics of different inhibitors is paramount for developing potent and specific modulators of SDH activity.
Quantitative Comparison of Binding Kinetics
The following table summarizes the key binding kinetic parameters for this compound and malonate, providing a clear comparison of their potency and mechanism of action.
| Parameter | This compound | Malonate | Reference |
| IC50 | 0.94 µM | Substrate-dependent | [1] |
| Ki | Not Reported | 4.3 mM | [2] |
| KD | 22.4 µM | Not Reported | [1] |
| Mechanism | Not specified | Competitive | [2][3] |
Note: The IC50 value for malonate, a competitive inhibitor, is dependent on the concentration of the substrate (succinate). Therefore, a single IC50 value is not as informative as its inhibition constant (Ki) for comparative purposes.[4]
Experimental Protocols
The determination of the binding kinetics of SDH inhibitors can be performed using various enzymatic assays. A commonly employed method is the spectrophotometric measurement of the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.
Protocol: Succinate Dehydrogenase Activity Assay (DCPIP Reduction Method)
This assay measures the enzymatic activity of SDH by monitoring the decrease in absorbance of DCPIP at 600 nm as it is reduced by electrons from the oxidation of succinate.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)
-
Succinate solution (Substrate)
-
Malonate solution (Inhibitor)
-
This compound solution (Inhibitor)
-
DCPIP solution (Electron acceptor)
-
Phenazine methosulfate (PMS) solution (Electron carrier)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of succinate, malonate, this compound, DCPIP, PMS, rotenone, and antimycin A in appropriate solvents. The final concentrations will need to be optimized for the specific experimental conditions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Rotenone and Antimycin A (to prevent electron flow to other complexes)
-
A specific concentration of the inhibitor (malonate or this compound) or vehicle control.
-
Isolated mitochondria or purified SDH enzyme.
-
-
Initiation of Reaction: To start the reaction, add a mixture of succinate and DCPIP/PMS to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).
-
Data Analysis: The rate of DCPIP reduction is proportional to SDH activity. Calculate the initial rate of reaction for each inhibitor concentration. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. For Ki determination with the competitive inhibitor malonate, perform the assay at various substrate (succinate) concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.[3][5]
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Role of SDH in the Citric Acid Cycle and Electron Transport Chain.
References
Orthogonal Assays to Confirm Succinate Dehydrogenase-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of Succinate (B1194679) dehydrogenase-IN-1 (SD-IN-1), a potential inhibitor of succinate dehydrogenase (SDH). By employing a multi-assay approach, researchers can build a robust body of evidence to confirm on-target engagement and elucidate the downstream cellular consequences of SDH inhibition. This document outlines detailed experimental protocols, presents comparative data with established SDH inhibitors, and utilizes visualizations to clarify complex biological pathways and experimental workflows.
Introduction to Succinate Dehydrogenase Inhibition
Succinate dehydrogenase is a critical enzyme complex (Complex II) embedded in the inner mitochondrial membrane, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC.[2] Inhibition of SDH disrupts cellular bioenergetics and can lead to the accumulation of succinate, a metabolite with signaling properties, and the production of reactive oxygen species (ROS).[3][4] Validating that a compound like SD-IN-1 directly and specifically inhibits SDH is crucial for its development as a research tool or therapeutic agent. Orthogonal assays, which rely on different principles and measure distinct aspects of the target's function and the cellular response, are essential for robust mechanism-of-action confirmation.
Comparative Analysis of SDH Inhibitors
To objectively assess the performance of Succinate dehydrogenase-IN-1, it is compared against well-characterized SDH inhibitors with distinct mechanisms of action:
-
Malonate: A classic competitive inhibitor that binds to the succinate-binding site on the SDHA subunit.[5]
-
Atpenin A5: A potent and specific non-competitive inhibitor that targets the ubiquinone-binding (Q-site) of the SDH complex.[5]
-
3-Nitropropionic acid (3-NPA): An irreversible inhibitor of SDH.[6]
The following table summarizes the hypothetical performance of SD-IN-1 in key orthogonal assays compared to these known inhibitors.
| Assay | Parameter | This compound (Hypothetical Data) | Malonate | Atpenin A5 | 3-Nitropropionic Acid (3-NPA) |
| Enzymatic Assay (DCPIP Reduction) | IC50 | 100 nM | Dependent on succinate concentration | 5 nM | Irreversible inhibition |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTagg) | +3.5°C | No significant shift | +4.2°C | Covalent modification, potential shift |
| Seahorse XF Mito Stress Test | Basal Respiration (OCR) | ↓↓↓ | ↓↓ | ↓↓↓ | ↓↓↓ |
| Maximal Respiration (OCR) | ↓↓↓ | ↓↓ | ↓↓↓ | ↓↓↓ | |
| Mitochondrial ROS Production | H2O2 Emission | ↑↑ | ↑ | ↑↑↑ | ↑↑ |
Table 1: Comparative Performance of SDH Inhibitors in Orthogonal Assays. This table presents a summary of expected outcomes for this compound and other known SDH inhibitors across a panel of validation assays.
Orthogonal Experimental Approaches
A multi-pronged approach is recommended to confirm the mechanism of SD-IN-1. This involves direct target engagement assays, functional cellular assays, and measurement of downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of succinate and ROS in reperfusion injury – A critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Novel Succinate Dehydrogenase (SDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its essential role in cellular respiration and energy production has made it a key target for the development of fungicides in agriculture and, more recently, a point of interest for therapeutic intervention in various diseases, including cancer and parasitic infections.[1] This guide provides an objective, data-driven comparison of novel SDH inhibitors, including SDH-IN-1, alongside other commercially available and classical inhibitors.
Quantitative Comparison of SDH Inhibitor Efficacy
The potency of SDH inhibitors is typically evaluated through their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cellular or organismal assays. The following table summarizes the available quantitative data for a selection of new and established SDH inhibitors. A lower value indicates higher potency.
| Inhibitor | Target/Organism | IC50 (µM) | EC50 (µM) | Key Characteristics |
| SDH-IN-1 | Succinate Dehydrogenase (SDH) | 0.94 / 4.53 | - | Antifungal activity against various pathogens. |
| Rhizoctonia solani | - | 0.04 | Potent antifungal. | |
| Sclerotinia sclerotiorum | - | 1.13 | ||
| Monilinia fructicola | - | 1.61 | ||
| Botrytis cinerea | - | 1.21 | ||
| Fluxapyroxad | Fungal SDH | - | - | Broad-spectrum pyrazole-carboxamide fungicide.[2] Inhibits spore germination, germ tube growth, and mycelial growth.[1][3] |
| Bixafen | Fungal SDH | - | - | A pyrazole-carboxamide fungicide that inhibits both complex II and complex III.[4] |
| Penthiopyrad | Fungal SDH | - | 0.0096 - 0.2606 (S. sclerotiorum) | A chiral carboxamide antifungal agent with broad-spectrum activity.[5][6] It demonstrates strong inhibitory action on spore germination.[7] |
| Boscalid | Fungal SDH | - | - | A carboxamide fungicide that inhibits spore germination and germ tube elongation.[8][9] |
| Atpenin A5 | Submitochondrial particles | 0.0083 | - | A potent and highly specific inhibitor of complex II.[10] |
| Mitochondria | 0.0093 | - | ||
| Cardiomyocytes | - | 0.0085 | ||
| Malonate | Succinate Dehydrogenase | - | - | A classical competitive inhibitor that binds to the succinate-binding site.[11][12] |
| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase | - | - | An irreversible "suicide" inhibitor of SDH.[13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. apvma.gov.au [apvma.gov.au]
- 4. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Downstream Effects of SDH-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream cellular effects of SDH-IN-1, a known Succinate (B1194679) Dehydrogenase (SDH) inhibitor, with other well-characterized SDH inhibitors: Atpenin A5, Malonate, and 3-Nitropropionic Acid (3-NPA). The following sections present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to aid in the validation and contextualization of SDH-IN-1's activity.
Introduction to Succinate Dehydrogenase Inhibition
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It uniquely participates in both the Krebs cycle, catalyzing the oxidation of succinate to fumarate, and the electron transport chain, transferring electrons to the ubiquinone pool.[1] Inhibition of SDH disrupts these fundamental cellular processes, leading to a cascade of downstream effects, including the accumulation of succinate, impaired cellular respiration, and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). These consequences have significant implications for cellular metabolism, signaling, and the development of various pathologies, making SDH a compelling target for therapeutic intervention.
Comparative Efficacy of SDH Inhibitors
The potency of SDH inhibitors can be compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Site on SDH | Mechanism of Action | Reported IC50 (Enzymatic Assay) |
| SDH-IN-1 | Not specified | Not specified | 0.94 µM[2] |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive (with succinate) | 3.3 - 10 nM[3][4][5] |
| Malonate | Succinate-binding site (SDHA) | Competitive | ~40 µM (dependent on succinate concentration)[6] |
| 3-Nitropropionic Acid (3-NPA) | Succinate-binding site (SDHA) | Irreversible ("suicide" inhibitor) | Not typically reported as a standard IC50 due to its irreversible nature.[7] |
Downstream Effects of SDH Inhibition: A Quantitative Comparison
The inhibition of SDH triggers several key downstream cellular events. This section provides a comparative overview of the effects of SDH-IN-1 and other inhibitors on these events. Note: The presented data is compiled from various sources and may not have been generated under identical experimental conditions.
Succinate Accumulation
Inhibition of SDH leads to a buildup of its substrate, succinate. This accumulation can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
| Inhibitor | Cell/System | Fold Change in Succinate Levels (relative to control) |
| SDH-IN-1 | Data not available | - |
| Atpenin A5 | Human CD4+ T cells | ~2-fold increase[8] |
| Malonate | Not specified | Leads to succinate accumulation[9] |
| Sdhb knockdown (genetic inhibition) | Ovarian cancer cells | ~6-fold increase[10] |
Impaired Cellular Respiration
SDH inhibition disrupts the electron transport chain, leading to a decrease in cellular oxygen consumption. This can be measured using extracellular flux analyzers.
| Inhibitor | Effect on Oxygen Consumption Rate (OCR) |
| SDH-IN-1 | Data not available |
| Atpenin A5 | Potent inhibitor of cellular respiration[11] |
| Malonate | Decreases cellular respiration[2][12] |
| 3-Nitropropionic Acid (3-NPA) | Significant reduction in succinate oxygen consumption rates[13] |
HIF-1α Stabilization
The accumulation of succinate inhibits prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation. This leads to the stabilization of HIF-1α, even under normal oxygen conditions (normoxia).
| Inhibitor | Effect on HIF-1α Stabilization |
| SDH-IN-1 | Data not available |
| Atpenin A5 | Not specified |
| Malonate | Can lead to HIF-1α stabilization[14] |
| 3-Nitropropionic Acid (3-NPA) | Not specified |
| SDHB knockdown (genetic inhibition) | Leads to HIF-1α stabilization[14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SDH Inhibition
The following diagram illustrates the central role of SDH in metabolism and the downstream consequences of its inhibition.
Experimental Workflow for Validating SDH Inhibition
This workflow outlines the key experiments for validating the downstream effects of an SDH inhibitor.
References
- 1. An Assembly Factor Promotes Assembly of Flavinated SDH1 into the Succinate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]
- 10. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How does Malonate affect cellular respiration class 11 biology CBSE [vedantu.com]
- 13. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Succinate Dehydrogenase-IN-1 on Diverse Fungal Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1), a potent inhibitor of the succinate dehydrogenase (SDH) enzyme, and its efficacy against a range of fungal species. The objective of this document is to provide a comprehensive overview of SDH-IN-1's performance, supported by quantitative data and detailed experimental methodologies, to aid in research and development endeavors within the fields of mycology and antifungal drug discovery.
Introduction to Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain of fungi.[1] By inhibiting this key enzyme, Succinate Dehydrogenase Inhibitors (SDHIs) effectively disrupt fungal respiration and energy production, leading to cell death.[2] This mode of action has established SDHIs as a significant class of fungicides in agriculture and as promising targets for therapeutic drug development.[2]
Quantitative Comparison of Inhibitor Efficacy
The in vitro efficacy of Succinate dehydrogenase-IN-1 and other notable SDHIs is summarized in the table below. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the activity of the SDH enzyme by 50%, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of the fungal growth. Lower values for both IC50 and EC50 are indicative of higher potency.
| Inhibitor | Fungal Species | IC50 (µM) | EC50 (µM) |
| This compound | - | 0.94 [3] | - |
| Rhizoctonia solani | - | 0.04 [3] | |
| Sclerotinia sclerotiorum | - | 1.13 [3] | |
| Monilinia fructicola | - | 1.61 [3] | |
| Botrytis cinerea | - | 1.21 [3] | |
| Fluopyram | Botrytis cinerea | - | 5.389[4] |
| Alternaria solani | - | 0.244[4] | |
| Boscalid | Botrytis cinerea | - | 1.36[5] |
| Pyraziflumid (B610351) | Sclerotinia sclerotiorum | - | 0.0561 (µg/ml)[6] |
| Benzovindiflupyr | Colletotrichum gloeosporioides | - | 0.08 - 1.11 (µg/ml)[7] |
| Penthiopyrad | Colletotrichum gloeosporioides | - | 0.45 - 3.17 (µg/ml)[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the EC50 value of an antifungal compound against a specific fungus.
Materials:
-
Pure cultures of the target fungal isolates
-
Potato Dextrose Agar (B569324) (PDA) or a suitable alternative growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Media Amendment: Autoclave the PDA medium and allow it to cool to 50-55°C. Amend the molten agar with the inhibitor stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent (DMSO) at the same final concentration should also be prepared.
-
Plating: Pour the amended and control PDA into sterile petri dishes.
-
Inoculation: From the leading edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each prepared plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus.
-
Data Collection: When the fungal colony on the control plate has reached approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the colonies on all plates.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Enzyme Activity Assay (Spectrophotometric)
This assay directly measures the inhibitory effect of a compound on the SDH enzyme's activity.
Materials:
-
Isolated mitochondria or a mitochondrial fraction from the target fungus
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
This compound stock solution
-
Spectrophotometer (microplate reader)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DCPIP solution, and varying concentrations of this compound. Include a control with no inhibitor.
-
Enzyme Addition: Add the mitochondrial preparation to each well.
-
Reaction Initiation: Start the reaction by adding the succinate solution and PMS.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over a set period. The rate of color change (DCPIP reduction) is proportional to the SDH activity.
-
IC50 Calculation: Calculate the rate of reaction for each inhibitor concentration. The percentage of SDH inhibition is determined relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Interaction and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound Inhibition.
Caption: Experimental Workflow for SDH Inhibitor Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of a novel succinate dehydrogenase inhibitor fungicide pyraziflumid against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Succinate dehydrogenase-IN-1 compared to broad-spectrum inhibitors
A detailed comparison for researchers, scientists, and drug development professionals.
In the landscape of mitochondrial research and antifungal development, the specificity of enzyme inhibitors is paramount. This guide provides an in-depth comparison of Succinate (B1194679) dehydrogenase-IN-1, a targeted inhibitor, against classic broad-spectrum inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. Understanding the nuanced differences in their mechanisms and potency is critical for designing precise experiments and developing next-generation therapeutics.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Succinate dehydrogenase-IN-1 and key broad-spectrum SDH inhibitors. A lower IC50 value indicates a higher potency.
| Inhibitor | Target Site on SDH | Mechanism of Action | Reported IC50 |
| This compound (Compound 34) | Not specified in publicly available data; likely the ubiquinone-binding site | Not fully elucidated | 0.94 µM[1][2][3][4] |
| Atpenin A5 | Ubiquinone-binding (Qp) site | Non-competitive (with succinate) | 3.3 - 10 nM[5][6] |
| Malonate | Succinate-binding (catalytic) site on SDHA | Competitive | High µM to low mM range; highly dependent on succinate concentration |
| 3-Nitropropionic Acid (3-NPA) | Succinate-binding (catalytic) site on SDHA | Irreversible ("suicide" inhibitor) | Not typically defined by a simple IC50 due to its irreversible nature |
Delving into Specificity and Mechanism
Succinate dehydrogenase is a crucial enzyme complex with dual roles in the Krebs cycle and the electron transport chain. Its inhibition can occur at two primary sites: the succinate-binding catalytic site on the SDHA subunit or the ubiquinone (coenzyme Q) binding site, often referred to as the Qp site, located at the interface of SDHB, SDHC, and SDHD subunits.[7][8]
This compound , with a reported IC50 of 0.94 µM, demonstrates significant inhibitory activity.[1][2][3][4] While the precise binding site is not explicitly detailed in publicly available summaries, its chemical structure, typical of modern SDHI fungicides, suggests it likely targets the ubiquinone-binding pocket. Its primary application appears to be as an antifungal agent, showing efficacy against various plant pathogens.[1][2][3][4]
In stark contrast, broad-spectrum inhibitors offer different modes of action and specificity:
-
Atpenin A5 is a highly potent and specific inhibitor that targets the ubiquinone-binding site.[5][6] Its extremely low nanomolar IC50 values make it one of the most powerful known SDH inhibitors and a valuable tool for studying the function of Complex II.[5][6][9][10]
-
Malonate is a classic competitive inhibitor, structurally mimicking the natural substrate, succinate.[11][12] Its binding to the catalytic site on SDHA directly competes with succinate, and its inhibitory effect can be overcome by increasing substrate concentrations.[11] Due to this competitive nature, a single IC50 value is less informative than for non-competitive inhibitors.
-
3-Nitropropionic Acid (3-NPA) is a toxin that acts as an irreversible "suicide" inhibitor of SDH.[13][14][15][16][17] The enzyme itself metabolizes 3-NPA into a reactive species that covalently binds to the active site, leading to permanent inactivation.[14][16] This irreversible mechanism makes it a potent neurotoxin.
Signaling Pathways and Experimental Workflows
The inhibition of succinate dehydrogenase has significant downstream consequences, impacting cellular metabolism and signaling. The following diagrams illustrate the central role of SDH and a typical workflow for assessing inhibitor potency.
Caption: Role of SDH and points of inhibition.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
A common and reliable method for determining the IC50 of SDH inhibitors is the DCPIP (2,6-dichlorophenolindophenol) reduction assay.
Principle:
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons generated are transferred to an artificial electron acceptor, DCPIP, which changes from blue to colorless upon reduction. The rate of this color change, monitored spectrophotometrically, is proportional to SDH activity. The presence of an inhibitor will decrease the rate of DCPIP reduction.
Materials:
-
Isolated mitochondria (as the source of SDH)
-
Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4)
-
Sodium Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, and DCPIP. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, isolated mitochondria, and the various concentrations of the inhibitor to respective wells. Include a control well with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the sodium succinate and DCPIP solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model to calculate the IC50 value.
-
Conclusion
The choice of a succinate dehydrogenase inhibitor is highly dependent on the research question. This compound represents a class of potent, likely ubiquinone-site-directed inhibitors with significant utility in antifungal research and development. In contrast, atpenin A5 serves as an invaluable tool for basic research requiring highly specific and potent inhibition of Complex II. Malonate and 3-nitropropionic acid remain important for studying the catalytic mechanism and the consequences of irreversible SDH inactivation, respectively. A thorough understanding of their distinct specificities and mechanisms is essential for the accurate interpretation of experimental results and the advancement of mitochondrial research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 12. prezi.com [prezi.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. 3-Nitropropionic acid, Succinic dehydrogenase (complex II) inhibitor (CAS 504-88-1) | Abcam [abcam.com]
Comparative Guide to Succinate Dehydrogenase-IN-1: A Novel SDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Succinate (B1194679) dehydrogenase-IN-1 (SDH-IN-1), a novel inhibitor of succinate dehydrogenase (SDH), with other known SDH inhibitors. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the performance and experimental background of this compound.
Introduction to Succinate Dehydrogenase-IN-1
This compound, also referred to as Compound 34, is a recently identified potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TTCA) cycle.[1][2][3] Primarily investigated for its robust antifungal properties, SDH-IN-1 has demonstrated significant efficacy against a range of fungal pathogens.[1][2][3] This guide will compare its in vitro activity with established SDH inhibitors.
Quantitative Comparison of SDH Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected SDH inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) against the SDH enzyme and half-maximal effective concentration (EC50) against various fungal species.
| Compound | Target | IC50 (µM) | EC50 (µM) - Rhizoctonia solani | EC50 (µM) - Sclerotinia sclerotiorum | EC50 (µM) - Botrytis cinerea | EC50 (µM) - Monilinia fructicola |
| This compound | SDH | 0.94 [1][2][3] | 0.04 [1][2][3] | 1.13 [1][2][3] | 1.21 [1][2][3] | 1.61 [1][2][3] |
| Fluxapyroxad | SDH | 1.226 - 4.40[4][5] | 0.0101 - 0.1297[4] | ~0.19 (as µg/mL)[6] | - | - |
| Boscalid | SDH | ~4.8[7] | - | ~0.51 (as µg/mL)[6] | - | - |
| Atpenin A5 | SDH (Complex II) | 0.0037 - 0.01[8] | - | - | - | - |
| Malonate | SDH | ~40[9] | - | - | - | - |
| 3-Nitropropionic acid (3-NPA) | SDH (irreversible) | - | - | - | - | - |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions between studies. The data for Fluxapyroxad and Boscalid against Sclerotinia sclerotiorum are presented in µg/mL as the molar concentration was not available in the cited source.
Signaling Pathway and Mechanism of Action
Succinate dehydrogenase is a critical enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Inhibition of SDH disrupts these fundamental cellular processes, leading to a halt in cellular respiration and energy production.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by compounds like SDH-IN-1 blocks the electron transport chain.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize SDH inhibitors. The specific details for the experiments conducted on this compound can be found in the primary publication: Chen Y, et al., J Agric Food Chem. 2024 Jul 3;72(26):14535-14546.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria or purified SDH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Succinate (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Test compounds (e.g., this compound)
-
96-well plate and a microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, DCPIP, and the test compound to the respective wells.
-
Add the isolated mitochondria or purified SDH to each well and incubate for a defined period.
-
Initiate the reaction by adding succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Succinate Dehydrogenase-IN-1: A Potent Newcomer in Fungal Inhibition?
A comparative analysis of Succinate (B1194679) Dehydrogenase-IN-1 (SDH-IN-1) against established succinate dehydrogenase inhibitor (SDHI) fungicides reveals its potential as a highly effective agent for controlling pathogenic fungi. This guide provides a detailed comparison of its potency, supported by experimental data, and outlines the methodologies used for these evaluations.
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi, making it a prime target for fungicide development. SDH-IN-1 is a novel inhibitor of this enzyme, demonstrating significant in vitro efficacy against several key plant pathogens. This report benchmarks the performance of SDH-IN-1 against commercially successful SDHI fungicides, including boscalid (B143098), fluxapyroxad, bixafen, and fluopyram (B1672901), with a focus on their activity against Rhizoctonia solani and Botrytis cinerea.
Quantitative Comparison of Fungicidal Potency
The potency of antifungal agents is commonly measured by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50). The EC50 value represents the concentration of a fungicide that inhibits 50% of fungal growth, while the IC50 value indicates the concentration required to inhibit the activity of a target enzyme by 50%. A lower value for both parameters signifies higher potency.
In Vitro Efficacy (EC50)
The following table summarizes the EC50 values of SDH-IN-1 and other commercial SDHI fungicides against the mycelial growth of Rhizoctonia solani and Botrytis cinerea.
| Fungicide | Target Pathogen | Mean EC50 (µM) | Reference(s) |
| Succinate dehydrogenase-IN-1 | Rhizoctonia solani | 0.04 | [1] |
| Botrytis cinerea | 1.21 | [1] | |
| Boscalid | Rhizoctonia solani | ~2.21 (converted from µg/mL) | [2] |
| Botrytis cinerea | 2.09 - 2.14 | [3] | |
| Fluxapyroxad | Rhizoctonia solani | 0.054 - 0.0657 | [2][4] |
| Botrytis cinerea | 0.18 | [5][6] | |
| Fluopyram | Rhizoctonia solani | 430.37 (converted from mg/L) | [7] |
| Botrytis cinerea | 0.03 - 0.29 | [8] | |
| Bixafen | Botrytis cinerea | Not explicitly found for comparison | |
| Rhizoctonia solani | Not explicitly found for comparison |
Note: Some values were converted from µg/mL or mg/L to µM for comparative purposes, and this may introduce slight variations.
Based on the available data, this compound demonstrates exceptional potency against Rhizoctonia solani, with an EC50 value of 0.04 µM, which is significantly lower than that of boscalid and comparable to or slightly better than fluxapyroxad. Against Botrytis cinerea, its efficacy is in a similar range to boscalid.
Enzymatic Inhibition (IC50)
This table presents the IC50 values, indicating the direct inhibitory effect on the succinate dehydrogenase enzyme.
| Fungicide | Enzyme Source | IC50 (µM) | Reference(s) |
| This compound | Not specified | 0.94 | [1] |
| Boscalid | Rhizoctonia solani | 7.92 | [5] |
| Fluxapyroxad | Rhizoctonia solani | 1.226 (converted from µg/mL) - 6.15 | [4][5] |
| Fluopyram | Botrytis cinerea | Not explicitly found for comparison | |
| Bixafen | Botrytis cinerea | Not explicitly found for comparison |
The IC50 data further supports the high potency of SDH-IN-1, showing strong inhibition of the SDH enzyme.
Experimental Protocols
The following sections detail the methodologies employed to determine the EC50 and IC50 values cited in this guide.
Mycelial Growth Inhibition Assay (EC50 Determination)
This method, often referred to as the "poisoned food technique," is a standard in vitro assay to determine the efficacy of a fungicide against the mycelial growth of a fungus.
1. Fungal Isolate and Culture Preparation:
-
A pure culture of the target fungus (Rhizoctonia solani or Botrytis cinerea) is grown on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), for a specified period (typically 5-7 days) to ensure active mycelial growth.
2. Fungicide Stock Solution Preparation:
-
A stock solution of the test fungicide is prepared by dissolving a known weight of the compound in a small volume of an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
3. Preparation of Fungicide-Amended Media:
-
The PDA medium is prepared and sterilized by autoclaving. It is then cooled in a water bath to approximately 50-60°C.
-
The fungicide stock solution is added to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared to account for any potential effects of the solvent on fungal growth.
-
The amended agar is then poured into sterile Petri dishes.
4. Inoculation and Incubation:
-
A small mycelial plug (typically 5 mm in diameter) is taken from the leading edge of the actively growing fungal culture and placed in the center of each fungicide-amended and control plate.
-
The plates are incubated at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
5. Data Collection and Analysis:
-
The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control plate.
-
The EC50 value is determined by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase Activity Assay (IC50 Determination)
This spectrophotometric assay measures the enzymatic activity of SDH and the inhibitory effect of the test compounds.
1. Enzyme Source Preparation:
-
Mitochondria are isolated from the target fungal cells or a relevant tissue source through differential centrifugation. The protein concentration of the mitochondrial preparation is determined using a standard method like the Bradford or BCA assay.
2. Reaction Mixture Preparation:
-
The assay is typically performed in a 96-well microplate.
-
Each well contains a reaction buffer (e.g., phosphate (B84403) buffer at a specific pH), the substrate (succinate), and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
3. Inhibitor Addition:
-
Varying concentrations of the test inhibitor (e.g., SDH-IN-1) are added to the wells. A control group without any inhibitor is included to represent 100% enzyme activity.
4. Reaction Initiation and Measurement:
-
The enzymatic reaction is initiated by adding the mitochondrial preparation to each well.
-
The absorbance of the electron acceptor is measured at a specific wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader. The rate of color change is proportional to the SDH activity.
5. Data Analysis:
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition of SDH activity is determined for each concentration relative to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: Mechanism of action of SDH inhibitors.
Caption: Experimental workflow for fungicide evaluation.
Conclusion
This compound exhibits potent antifungal activity, particularly against Rhizoctonia solani, with an efficacy that is comparable or superior to some of the leading commercial SDHI fungicides. Its strong inhibition of the succinate dehydrogenase enzyme underscores its potential as a valuable tool for researchers and a promising candidate for the development of new and effective fungicides. Further in vivo studies and field trials are warranted to fully assess its performance under agricultural conditions.
References
- 1. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Therapeutic Window of Succinate Dehydrogenase Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic window of novel succinate (B1194679) dehydrogenase (SDH) inhibitors in preclinical models. As comprehensive preclinical data for "Succinate dehydrogenase-IN-1" in cancer, neurodegeneration, or inflammation models is not publicly available, this document will use a hypothetical inhibitor, designated SDH-IN-X , to illustrate the validation process. The performance of SDH-IN-X will be objectively compared against well-characterized SDH inhibitors, supported by established experimental data and detailed methodologies.
Succinate dehydrogenase is a crucial enzyme complex with a dual role in the mitochondrial electron transport chain (as Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] Its inhibition can lead to the accumulation of succinate, which acts as an oncometabolite, and can impact cellular metabolism and signaling, making it a therapeutic target in various diseases.[2][3]
Signaling Pathways and Experimental Workflow
Inhibition of SDH leads to the accumulation of succinate, which can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[4] This stabilization of HIF-1α under normal oxygen conditions, often termed "pseudo-hypoxia," can drive transcriptional changes that are implicated in cancer progression and inflammation.[2][4]
Caption: Mechanism of HIF-1α stabilization by SDH inhibition.
A typical workflow for validating a novel SDH inhibitor involves a tiered approach, from initial biochemical assays to in vivo efficacy and toxicity studies.
Caption: A typical experimental workflow for the evaluation of SDH inhibitors.
Data Presentation: Comparative Performance of SDH Inhibitors
The following table summarizes the key performance characteristics of our hypothetical SDH-IN-X against other known SDH inhibitors.
| Inhibitor Name | Target Site on SDH | Mechanism of Action | Reported IC50 (Enzymatic Assay) | Cellular Potency (EC50) | Preclinical Model Application | Reference |
| SDH-IN-X | Ubiquinone (Q-site) | Non-competitive | 50 nM (hypothetical) | 500 nM (hypothetical, in cancer cell line) | Tumor growth inhibition in xenograft model (hypothetical) | N/A |
| Atpenin A5 | Ubiquinone (Q-site) | Non-competitive | 3.6 nM | Potent in various cell lines | Antifungal, potential for other applications | [5] |
| Malonate | Succinate-binding site | Competitive | Ki ~2-5 µM | mM range | Cardioprotection in ischemia-reperfusion models | [6] |
| 3-Nitropropionic Acid (NPA) | Succinate-binding site | Irreversible | N/A | µM to mM range | Induces Huntington's-like pathology in rodents | [6] |
| Carboxin | Ubiquinone (Q-site) | Non-competitive | ~40 nM | Potent fungicide | Primarily used as a fungicide | [5] |
Note: For competitive inhibitors like malonate, the inhibition constant (Ki) is a more accurate measure of potency than IC50, as the IC50 value is dependent on the substrate (succinate) concentration.
Experimental Protocols
SDH Enzymatic Activity Assay (DCPIP Reduction)
This assay measures the enzymatic activity of SDH from isolated mitochondria by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria from tissue or cell culture
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 20 mM succinate, 2 µg/mL rotenone, 2 µg/mL antimycin A
-
DCPIP solution (2 mM)
-
Phenazine methosulfate (PMS) solution (20 mM)
-
Test inhibitor (e.g., SDH-IN-X)
-
96-well microplate and plate reader (600 nm absorbance)
Procedure:
-
Prepare isolated mitochondria from cells or tissue via differential centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the test inhibitor at various concentrations (e.g., serial dilutions of SDH-IN-X).
-
Add 20 µL of isolated mitochondria (e.g., 20 µg of protein) to each well.
-
To initiate the reaction, add 10 µL of PMS and 20 µL of DCPIP to each well.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm in kinetic mode at 25°C or 37°C for 10-30 minutes. The rate of DCPIP reduction is proportional to SDH activity.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay measures the oxygen consumption rate of live cells in real-time to assess the impact of an inhibitor on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cells of interest (e.g., cancer cell line)
-
Culture medium
-
Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
-
Test inhibitor (e.g., SDH-IN-X)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Day 1: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Day 2: Replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with the test inhibitor and mitochondrial stress test compounds.
-
Calibrate the sensor cartridge and place it into the Seahorse XF Analyzer.
-
Run the assay, which will measure the basal OCR, followed by sequential injections of the test inhibitor and the mitochondrial stress test compounds to determine the effect on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an SDH inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells (e.g., a cell line known to be sensitive to metabolic inhibitors)
-
Matrigel (or similar basement membrane matrix)
-
Test inhibitor (e.g., SDH-IN-X) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (SDH-IN-X) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
The therapeutic window can be assessed by comparing the anti-tumor efficacy with the observed toxicity (e.g., weight loss, adverse clinical signs).
References
- 1. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. Regulation of succinate dehydrogenase and role of succinate in cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. tara.tcd.ie [tara.tcd.ie]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Succinate Dehydrogenase-IN-1
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Succinate dehydrogenase-IN-1. As a novel small molecule inhibitor, it is imperative to handle this compound with the assumption of potential hazards until a complete toxicological profile is established. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are familiar with the following safety protocols. These are based on established best practices for handling new or uncharacterized chemical compounds.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Management: In the event of a spill, treat it as a significant incident. Evacuate the immediate area and inform your supervisor and the institution's Environmental Health and Safety (EHS) department. Follow their specific instructions for hazardous chemical spill cleanup.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. The container should be clearly labeled with the full chemical name and any known hazard information.[1][2]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes typical data found for similar small molecule inhibitors. This information should be treated as illustrative until a formal SDS is obtained.[3]
| Property | Anticipated Value/Characteristic | Significance for Disposal |
| Physical State | Solid (crystalline powder) | Determines whether the compound should be disposed of as solid or liquid waste. |
| Solubility | Likely soluble in organic solvents such as DMSO and methanol. | This dictates the appropriate solvent for decontaminating glassware and preparing liquid waste streams. |
| Hazard Class | Not officially classified; treat as potentially hazardous. | The absence of a formal classification necessitates handling with caution and following hazardous waste disposal protocols. |
| Stability | Assumed to be stable under standard laboratory conditions. | Indicates that no special precautions are needed for decomposition products during storage and handling for disposal. |
| Toxicity | Unknown; potential for off-target effects on human health.[4][5] | The unknown toxicity profile underscores the need for stringent containment and disposal to prevent environmental release and human exposure. |
| Environmental Fate | Unknown; potential for harm to non-target organisms.[6] | Discharge into the environment must be strictly avoided to prevent unforeseen ecological consequences.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]
Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][8]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental solutions, and the first rinse of any "empty" containers, in a designated, leak-proof hazardous liquid waste container.[1][3]
-
The container must be chemically compatible with the solvents used (e.g., a glass container for organic solvents).[1][8]
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected in separate containers.[3]
-
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[3]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and have secondary containment to manage potential leaks.[1]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][8]
Decontamination Procedures
-
Glassware and Equipment: All non-disposable items that have come into contact with this compound must be decontaminated.
-
Triple-rinse with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect all rinsate as hazardous liquid waste.[3]
-
After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.
-
-
Empty Containers: Original containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After this procedure, the container can generally be disposed of as non-hazardous laboratory waste, in accordance with institutional policies.[3][7]
Final Disposal
-
Arrange for Pickup: Follow your institution's specific procedures to request a chemical waste pickup from the EHS department. Provide them with all available information regarding the compound and its waste streams.[1]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. slu.edu [slu.edu]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling Succinate Dehydrogenase-IN-1
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for Succinate (B1194679) dehydrogenase-IN-1, a potent inhibitor of succinate dehydrogenase (SDH). Adherence to these procedures is critical for personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory hazards is necessary to ensure the appropriate level of protection.[1] The following table summarizes the recommended PPE for handling Succinate dehydrogenase-IN-1, based on general guidelines for laboratory chemicals.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[2][3][4] | To protect against chemical splashes, flying particles, and other eye hazards.[3][4] | ANSI Z87.1[2][3] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1][2] | To prevent skin contact with the chemical.[1][5] | Consult manufacturer's glove compatibility charts. |
| Body Protection | A flame-resistant lab coat is recommended.[3][4] | To protect skin and clothing from spills and splashes.[4][5] | N/A |
| Foot Protection | Closed-toe shoes.[1][4] | To protect feet from spills and falling objects. | N/A |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols may be generated or ventilation is poor, a respirator may be necessary.[2][4][5] | To prevent inhalation of dusts or aerosols. | NIOSH approved |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Follow the specific storage temperature recommendations provided by the supplier, which may include refrigeration.
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the solid compound.
-
Slowly add the compound to the desired solvent to avoid splashing.
-
Ensure all labware is clean and compatible with the chemical and solvent being used.
-
-
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate tools such as pipettes with disposable tips to avoid cross-contamination and direct contact.
-
Keep containers closed when not in use to prevent evaporation and accidental spills.
-
-
Post-Experiment Procedures:
-
Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be placed in a designated hazardous waste container.
-
Signaling Pathway and Experimental Workflow
Succinate dehydrogenase (SDH) is a key enzyme complex that participates in both the citric acid cycle and the electron transport chain in mitochondria.[7][8][9] this compound acts as an inhibitor of this complex.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. targetmol.com [targetmol.com]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
